Mirtazapine-d3 N-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Mirtazapine-d3 N-Oxide: Synthesis, Metabolism, and Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopically Labeled Metabolites in Pharmaceutical Research
In the landscape of modern drug development and metabolic research, stable isotopically labeled compounds are indispensable tools. Mirtazapine, a tetracyclic antidepressant, undergoes extensive metabolism in vivo, forming several metabolites, including Mirtazapine N-Oxide.[1] The deuterated analog, Mirtazapine-d3 N-Oxide, serves as a critical internal standard for highly sensitive and specific bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, enabling precise quantification in complex biological matrices. This guide provides a comprehensive technical overview of Mirtazapine-d3 N-Oxide, encompassing its synthesis, metabolic fate, and a detailed protocol for its quantification.
Physicochemical Properties
Mirtazapine-d3 N-Oxide is the N-oxidized metabolite of Mirtazapine-d3, a deuterated isotopologue of the parent drug Mirtazapine. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][4]benzazepine 2-Oxide | Pharmaffiliates |
| CAS Number | 1219155-54-0 | Pharmaffiliates |
| Molecular Formula | C₁₇H₁₆D₃N₃O | Pharmaffiliates |
| Molecular Weight | 284.37 g/mol | Pharmaffiliates |
| Appearance | White to Off-White Solid | CymitQuimica |
| Solubility | Soluble in Methanol | [5] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Synthesis and Isotopic Labeling
The synthesis of Mirtazapine-d3 N-Oxide is a multi-step process that first involves the preparation of deuterated Mirtazapine (Mirtazapine-d3), followed by its oxidation.
Part 1: Synthesis of Mirtazapine-d3
The synthesis of Mirtazapine typically involves a seven-step reaction sequence.[6] To introduce the deuterium label at the N-methyl position, a deuterated methylating agent is used in the appropriate step of the synthesis. For instance, a common route involves the use of deuterated methyl iodide (CD₃I) or a similar reagent to introduce the trideuteromethyl group.
Part 2: Oxidation to Mirtazapine-d3 N-Oxide
The final step to yield Mirtazapine-d3 N-Oxide is the oxidation of the tertiary amine in the piperazine ring of Mirtazapine-d3. A well-established method for the N-oxidation of Mirtazapine involves the use of a peroxy acid, such as peracetic acid.[7]
Experimental Protocol: Synthesis of Mirtazapine N-Oxide (as a proxy for Mirtazapine-d3 N-Oxide)
This protocol is adapted from the synthesis of the non-deuterated Mirtazapine N-Oxide and is expected to be directly applicable to the deuterated analog.[7]
-
Dissolution: Dissolve Mirtazapine-d3 in a suitable organic solvent, such as methylene chloride.
-
Cooling: Cool the solution in an ice bath to 5-10 °C.
-
Addition of Oxidizing Agent: Slowly add a solution of peracetic acid (e.g., 30% w/w) dropwise to the cooled Mirtazapine-d3 solution over a period of approximately 20 minutes, maintaining the temperature between 5-10 °C.
-
Reaction: Stir the reaction mixture at 5-10 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Wash the reaction mixture with water to remove excess acid.
-
Isolation: Evaporate the organic solvent. Add a non-polar solvent, such as diisopropyl ether, to the residue to precipitate the Mirtazapine-d3 N-Oxide.
-
Purification: Filter the solid product, wash with the non-polar solvent, and dry to yield the final product.
Metabolic Pathway and Pharmacological Relevance
Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major biotransformation pathways are demethylation, hydroxylation, and N-oxidation.[8]
Formation of Mirtazapine N-Oxide
The formation of Mirtazapine N-Oxide is catalyzed by CYP3A4 and CYP1A2 enzymes.[5] This metabolic step involves the direct oxidation of the nitrogen atom in the piperazine ring.
Caption: Metabolic pathway of Mirtazapine-d3 to Mirtazapine-d3 N-Oxide.
Pharmacological Activity of Mirtazapine N-Oxide
While Mirtazapine itself is a potent antagonist at central presynaptic α2-adrenergic receptors and serotonin 5-HT2 and 5-HT3 receptors, its metabolites, including the N-oxide, are generally considered to have significantly less pharmacological activity.[8][9] The primary role of Mirtazapine N-Oxide in research is therefore not as a pharmacologically active agent but as a biomarker of Mirtazapine metabolism and as a crucial internal standard for bioanalytical studies.
Bioanalytical Quantification by LC-MS/MS
The use of a stable isotope-labeled internal standard like Mirtazapine-d3 N-Oxide is the gold standard for quantitative bioanalysis, as it effectively corrects for variability in sample preparation and matrix effects during mass spectrometric detection.[3][10]
Experimental Protocol: Quantification of Mirtazapine and its Metabolites in Human Plasma
This protocol is a representative workflow for the analysis of Mirtazapine and its metabolites, including the N-oxide, using Mirtazapine-d3 as an internal standard. The same principles apply when using Mirtazapine-d3 N-Oxide as an internal standard for the quantification of Mirtazapine N-Oxide.
Sample Preparation (Protein Precipitation)
-
Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (Mirtazapine-d3 in methanol).
-
Precipitation: Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 15,000 g for 5 minutes at 4°C.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[12]
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid and 10 mmol/L ammonium acetate in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | SCIEX API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mirtazapine: 266.3 → 195.1; Mirtazapine-d3: 268.7 → 195.4 |
| Collision Energy | Mirtazapine: 32 V; Mirtazapine-d3: 32 V |
| Declustering Potential | Mirtazapine: 80 V; Mirtazapine-d3: 80 V |
(The MRM transition for Mirtazapine-d3 N-Oxide would be predicted based on its precursor ion mass [M+H]⁺ of approximately 288.4 and a characteristic product ion.)
Caption: A typical bioanalytical workflow for the quantification of Mirtazapine N-Oxide.
Conclusion
Mirtazapine-d3 N-Oxide is a vital tool for researchers in drug metabolism and pharmacokinetics. Its synthesis, while requiring careful execution of deuteration and oxidation steps, provides an invaluable internal standard for accurate bioanalysis. Understanding its formation through hepatic metabolism and its limited pharmacological activity allows for its precise application in research settings. The detailed LC-MS/MS methodology presented here offers a robust framework for the quantification of Mirtazapine and its metabolites, underscoring the importance of isotopically labeled standards in generating reliable and reproducible data in drug development.
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A Comprehensive Technical Guide to Mirtazapine-d3 N-Oxide (CAS No. 1219155-54-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Mirtazapine-d3 N-Oxide, a deuterated metabolite of the tetracyclic antidepressant Mirtazapine. The document will cover its chemical identity, including its definitive CAS number, and delve into its significance and application as an internal standard in bioanalytical studies. A proposed synthesis pathway, detailed physicochemical properties, and a representative experimental protocol for its use in quantitative analysis are presented. This guide is intended to serve as a vital resource for researchers engaged in pharmacokinetic, drug metabolism, and clinical toxicology studies involving Mirtazapine.
Introduction: The Significance of Mirtazapine and its Labeled Metabolites
Mirtazapine is a widely prescribed atypical antidepressant used in the management of major depressive disorder.[1] Its therapeutic action is primarily attributed to its antagonist activity at central presynaptic α2-adrenergic receptors, which results in an increased release of norepinephrine and serotonin.[1] Mirtazapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4.[2][3] This biotransformation leads to the formation of several metabolites, one of which is Mirtazapine N-Oxide.[2][4]
The study of drug metabolism and pharmacokinetics is fundamental to drug development and clinical pharmacology. Accurate quantification of parent drugs and their metabolites in biological matrices is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms into a molecule results in a compound that is chemically identical to the endogenous analyte but has a higher molecular weight. This mass difference allows for its clear differentiation in a mass spectrometer, enabling precise and accurate quantification of the target analyte by correcting for variability in sample preparation and instrument response.
Mirtazapine-d3 N-Oxide, as a deuterated analog of a key Mirtazapine metabolite, serves as an ideal internal standard for the quantification of Mirtazapine N-Oxide in various biological samples.
Physicochemical Properties and Identification
A clear and unambiguous identification of a chemical entity is paramount in scientific research. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring its precise identification in literature and databases.
| Property | Value | Source |
| Chemical Name | Mirtazapine-d3 N-Oxide | [5] |
| Synonyms | 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][1]benzazepine 2-Oxide | [5] |
| CAS Number | 1219155-54-0 | [5] |
| Molecular Formula | C₁₇H₁₆D₃N₃O | [5] |
| Molecular Weight | 284.37 g/mol | [5] |
| Appearance | White to Off-White Solid (presumed) | Inferred |
| Storage | 2-8°C Refrigerator | [5] |
Synthesis and Characterization
Proposed Synthesis of Mirtazapine-d3 N-Oxide
The synthesis of Mirtazapine N-Oxide has been described via the oxidation of Mirtazapine using an oxidizing agent such as peracetic acid.[6][7] To synthesize the deuterated analog, the starting material would be Mirtazapine-d3.
Step 1: Synthesis of Mirtazapine-d3
The deuterium atoms are introduced at the N-methyl group of Mirtazapine. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the final step of a known Mirtazapine synthesis.
Step 2: Oxidation to Mirtazapine-d3 N-Oxide
Mirtazapine-d3 is then oxidized to form Mirtazapine-d3 N-Oxide. A common method for N-oxidation of tertiary amines is the use of a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, in an inert solvent such as dichloromethane (DCM).[6][7]
Caption: Proposed synthesis of Mirtazapine-d3 N-Oxide via oxidation.
Characterization
The synthesized Mirtazapine-d3 N-Oxide would be characterized using a suite of analytical techniques to confirm its identity and purity:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of three deuterium atoms. The expected [M+H]⁺ ion would be at m/z 285.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of the N-methyl proton signal, confirming deuteration. ¹³C NMR would show a characteristic triplet for the deuterated methyl carbon due to C-D coupling.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Application in Bioanalytical Methods
The primary application of Mirtazapine-d3 N-Oxide is as an internal standard for the accurate quantification of Mirtazapine N-Oxide in biological matrices such as plasma, urine, and tissue homogenates.
The Principle of Stable Isotope Dilution Analysis
Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for quantitative bioanalysis. The methodology involves adding a known amount of the stable isotope-labeled internal standard (Mirtazapine-d3 N-Oxide) to the biological sample containing the analyte of interest (Mirtazapine N-Oxide). The sample is then processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. During LC-MS analysis, the analyte and the internal standard co-elute but are distinguished by their different masses. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the original sample. This method effectively compensates for any loss of analyte during sample preparation and for variations in instrument response.
Caption: General workflow for bioanalytical quantification using an internal standard.
Representative Experimental Protocol: Quantification of Mirtazapine N-Oxide in Human Plasma
The following is a representative, detailed protocol illustrating the use of Mirtazapine-d3 N-Oxide as an internal standard.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare stock solutions of Mirtazapine N-Oxide and Mirtazapine-d3 N-Oxide in methanol (e.g., 1 mg/mL).
- Prepare a series of working standard solutions of Mirtazapine N-Oxide by serial dilution of the stock solution with methanol:water (1:1).
- Prepare a working internal standard solution of Mirtazapine-d3 N-Oxide (e.g., 100 ng/mL) in methanol.
- Prepare calibration standards and QCs by spiking blank human plasma with the appropriate working standard solutions.
2. Sample Preparation (Solid-Phase Extraction):
- To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (Mirtazapine-d3 N-Oxide).
- Vortex mix for 10 seconds.
- Add 200 µL of 4% phosphoric acid in water and vortex.
- Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.
- Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
- LC System: A suitable UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
- Mirtazapine N-Oxide: Q1 (e.g., m/z 282.2) -> Q3 (e.g., a specific product ion).
- Mirtazapine-d3 N-Oxide: Q1 (e.g., m/z 285.2) -> Q3 (e.g., the corresponding product ion).
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Mirtazapine N-Oxide to Mirtazapine-d3 N-Oxide against the nominal concentration of the calibration standards.
- Determine the concentration of Mirtazapine N-Oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Mirtazapine-d3 N-Oxide, with the CAS number 1219155-54-0, is a critical analytical tool for researchers in pharmacology and drug development.[5] Its use as an internal standard in LC-MS-based bioanalytical methods ensures the generation of highly accurate and precise data for the quantification of Mirtazapine N-Oxide. This technical guide provides a comprehensive overview of its identification, synthesis, and application, serving as a valuable resource for the scientific community. The methodologies described herein are foundational for robust pharmacokinetic and metabolic studies of Mirtazapine, ultimately contributing to a better understanding of its clinical pharmacology.
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An In-Depth Technical Guide to Mirtazapine-d3 N-Oxide: Properties, Synthesis, and Analytical Considerations
This technical guide provides a comprehensive overview of Mirtazapine-d3 N-Oxide, a critical analytical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental molecular properties, the rationale behind its isotopic labeling, its formation through metabolic and synthetic pathways, and its principal application in high-precision quantitative analysis.
Section 1: Core Molecular Profile
Mirtazapine-d3 N-Oxide is the deuterated, N-oxidized metabolite of the tetracyclic antidepressant Mirtazapine.[1][2] Understanding its precise molecular characteristics is foundational to its use. The key distinction lies in the incorporation of three deuterium (d3) atoms, which increases its mass, and the addition of an oxygen atom at one of the nitrogen positions.[1][3]
The molecular weight of Mirtazapine-d3 N-Oxide is 284.37 g/mol .[1][3]
For comparative purposes, the table below summarizes the core properties of Mirtazapine and its relevant analogues.
| Property | Mirtazapine | Mirtazapine N-Oxide | Mirtazapine-d3 N-Oxide |
| Molecular Formula | C₁₇H₁₉N₃[4][5] | C₁₇H₁₉N₃O[6][7] | C₁₇H₁₆D₃N₃O [3] |
| Average Molecular Weight | 265.35 g/mol [4] | 281.35 g/mol [6][7][8] | 284.37 g/mol [1][3] |
| CAS Number | 85650-52-8[4] | 155172-12-6[6][7] | 1219155-54-0 [1][3] |
| IUPAC Name | 5-methyl-2,5,19-triazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene[4] | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][7]benzazepine 2-Oxide[2][7] | 5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene[1] |
Section 2: The Role of Isotopic Labeling in Bioanalysis
The incorporation of stable isotopes, such as deuterium, into a drug molecule or its metabolite is a cornerstone of modern quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Mirtazapine-d3 N-Oxide serves as an ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for the accurate quantification of its non-labeled counterpart, Mirtazapine N-Oxide, in complex biological matrices like plasma or urine.
Causality Behind Using a SIL-IS: An internal standard is added at a known concentration to every sample, standard, and quality control sample at the beginning of the sample preparation process. Its purpose is to correct for variability during the analytical workflow. A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest. This ensures that it behaves identically during extraction, chromatography, and ionization, thus providing the most accurate correction for any sample loss or matrix effects. The mass difference ensures it can be distinguished from the analyte by the mass spectrometer.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Section 3: Formation and Synthesis
Mirtazapine-d3 N-Oxide can be understood from two perspectives: its formation as a metabolite of deuterated Mirtazapine and its deliberate chemical synthesis for use as an analytical standard.
Metabolic Pathway
In vivo, Mirtazapine is extensively metabolized in the liver. The formation of Mirtazapine N-Oxide is primarily mediated by the Cytochrome P450 (CYP) enzyme system. Specifically, isoforms CYP1A2 and CYP3A4 have been identified as responsible for the N-oxidation of the piperazine ring nitrogen.[9] The administration of Mirtazapine-d3 would therefore result in the in-vivo formation of Mirtazapine-d3 N-Oxide through the same enzymatic pathway.
Caption: Metabolic pathway of Mirtazapine to its N-Oxide metabolite.
Chemical Synthesis Protocol
The synthesis of Mirtazapine N-Oxide is achieved through the direct oxidation of Mirtazapine.[10][11] The synthesis of the deuterated analogue would follow an identical final step, using Mirtazapine-d3 as the starting material.
Objective: To synthesize Mirtazapine N-Oxide via oxidation. This protocol is adapted from established literature.[10][11]
Materials:
-
Mirtazapine (or Mirtazapine-d3)
-
Peracetic acid solution (e.g., 30% w/w)
-
Dichloromethane (DCM)
-
Diisopropyl ether
-
Water (for washing)
Step-by-Step Methodology:
-
Dissolution: Dissolve Mirtazapine (10.0 g, 37.74 mmol) in dichloromethane (60 mL) in a suitable reaction flask.
-
Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.
-
Oxidation: Add peracetic acid solution (10.0 g, ~39.45 mmol) dropwise to the cooled Mirtazapine solution over a period of approximately 20 minutes, maintaining the temperature at 5-10 °C.
-
Reaction Incubation: Stir the reaction mass at 5-10 °C for an additional 30 minutes.
-
Room Temperature Reaction: Remove the ice bath and continue stirring at ambient temperature (25-30 °C) for 4 hours to ensure the reaction goes to completion.
-
Work-up: Wash the reaction mixture with water (10 mL) to quench any remaining peracetic acid. Separate the organic layer.
-
Solvent Removal: Evaporate the dichloromethane under reduced pressure to obtain a crude residue.
-
Precipitation & Isolation: Add diisopropyl ether (50 mL) to the residue. This will cause the N-oxide product to precipitate.
-
Filtration and Washing: Filter the solid product and wash it with a small amount of additional diisopropyl ether (10 mL).
-
Drying: Dry the resulting white solid to yield Mirtazapine N-Oxide (expect ~90% yield).[10]
Self-Validation: The purity of the synthesized standard must be rigorously confirmed. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmed by mass spectrometry to verify the correct mass [M+H]⁺ of 282.2 for the non-deuterated N-oxide.[10]
Section 4: Analytical Methodologies
The primary application of Mirtazapine-d3 N-Oxide is as an internal standard for the quantification of Mirtazapine N-Oxide in biological samples.
Protocol: Quantification of Mirtazapine N-Oxide in Human Plasma by LC-MS/MS
Objective: To determine the concentration of Mirtazapine N-Oxide in human plasma samples from a pharmacokinetic study.
Step-by-Step Methodology:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, add 25 µL of the Mirtazapine-d3 N-Oxide internal standard working solution (e.g., at a concentration of 50 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Example LC-MS/MS Parameters: The following table provides typical, illustrative parameters for an LC-MS/MS method. These must be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and good ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the C18 column. |
| Gradient | 10% to 90% B over 3 minutes | A standard gradient to elute the analyte and IS while cleaning the column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical UPLC/HPLC systems. |
| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen atoms in the molecule are readily protonated. |
| MRM Transition (Analyte) | m/z 282.2 → m/z 195.1 (Hypothetical) | Parent ion [M+H]⁺ and a stable, high-intensity fragment ion. |
| MRM Transition (IS) | m/z 285.2 → m/z 198.1 (Hypothetical) | Parent ion [M+d3+H]⁺ and the corresponding stable fragment ion. |
Conclusion
Mirtazapine-d3 N-Oxide, with a precise molecular weight of 284.37 g/mol , is more than just a metabolite; it is an indispensable tool for pharmaceutical science. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and robustness in bioanalytical methods, which are fundamental to drug metabolism, pharmacokinetic, and bioequivalence studies. A thorough understanding of its synthesis, metabolic origins, and analytical application, as detailed in this guide, empowers researchers to generate high-quality, reliable data in the development and lifecycle management of Mirtazapine.
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An In-Depth Technical Guide to the Metabolic Pathway of Mirtazapine N-Oxide
Abstract
Mirtazapine, a tetracyclic antidepressant, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, Mirtazapine N-oxide is a notable product of Phase I metabolism. This technical guide provides a comprehensive analysis of the Mirtazapine N-oxide metabolic pathway. We will delve into the enzymatic drivers of this biotransformation, present detailed experimental methodologies for its characterization, and discuss the pharmacological relevance of the N-oxide metabolite. This document is structured to provide not only a descriptive overview but also a causal understanding of the experimental logic and a robust framework for future research and development.
Introduction: Mirtazapine's Place in Therapeutics
Mirtazapine (marketed as Remeron®) is a piperazino-azepine antidepressant widely used in the treatment of major depressive disorder.[1] Its unique pharmacological profile, characterized by antagonist activity at central presynaptic α2-adrenergic receptors and potent blockade of serotonin 5-HT2 and 5-HT3 receptors, distinguishes it from typical selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[2][3] The clinical efficacy of mirtazapine is attributed to its ability to enhance both noradrenergic and serotonergic neurotransmission.[2] Like most xenobiotics, mirtazapine is extensively metabolized in the liver, a process critical to its clearance and overall pharmacokinetic profile. The primary metabolic routes include hydroxylation, N-demethylation, and N-oxidation.[1][4] This guide will focus specifically on the N-oxidation pathway, a key transformation in the biotransformation cascade of mirtazapine.
The Mirtazapine N-Oxidation Pathway: A Cytochrome P450-Mediated Reaction
The conversion of mirtazapine to its N-oxide metabolite is a Phase I metabolic reaction catalyzed primarily by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[5] This oxidation occurs on one of the nitrogen atoms within the piperazine ring structure of the parent molecule.[6]
Key Enzymatic Contributors
In vitro studies utilizing human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes have been instrumental in identifying the specific isoforms responsible for Mirtazapine N-oxidation.
-
CYP3A4 and CYP1A2 are the principal enzymes catalyzing the formation of Mirtazapine N-oxide.[5][7]
-
The relative contribution of these two enzymes is notably dependent on the substrate (mirtazapine) concentration.[4][7]
-
At lower, clinically relevant concentrations (e.g., 2 µM), CYP1A2 is the dominant enzyme , accounting for approximately 80% of N-oxide formation.[4][7]
-
As mirtazapine concentrations increase (e.g., to 250 µM), a metabolic shift occurs, and CYP3A4 becomes the major contributor , responsible for up to 85% of the N-oxidation.[4][7]
-
This concentration-dependent shift is a critical insight for drug development professionals, as it highlights the potential for differential metabolic profiles and drug-drug interactions (DDIs) at varying therapeutic doses.
Quantitative Enzyme Kinetics
Understanding the kinetics of the N-oxidation pathway provides a quantitative basis for predicting metabolic clearance. Studies using HLMs have determined the Michaelis-Menten constant (Km) for Mirtazapine N-oxidation.
| Metabolic Pathway | Mean Km (µM) | Relative Contribution (at 2 µM Mirtazapine) |
| 8-Hydroxylation | 136 (±44) | 55% |
| N-Demethylation | 242 (±34) | 35% |
| N-Oxidation | 570 (±281) | 10% |
| Data synthesized from studies in human liver microsomes.[4][7] |
The high Km value for N-oxidation (570 µM) compared to hydroxylation and demethylation indicates a lower binding affinity of the responsible enzymes for this specific pathway.[4] Consequently, N-oxidation is considered a minor pathway for mirtazapine biotransformation, contributing about 10% to its overall clearance in vitro and in vivo.[7]
Metabolic Pathway Visualization
The following diagram illustrates the primary Phase I metabolic pathways of Mirtazapine, highlighting the N-oxidation route.
Caption: Primary Phase I metabolic pathways of Mirtazapine.
Experimental Methodologies for Characterization
The elucidation of the Mirtazapine N-oxide pathway relies on robust and validated experimental systems. As a senior application scientist, the rationale behind selecting a specific methodology is as crucial as the protocol itself.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
Causality behind Experimental Choice: HLMs are subcellular fractions containing a high concentration of CYP enzymes, making them an ideal and cost-effective system for studying Phase I metabolism in isolation. This model allows for the determination of intrinsic clearance and the identification of contributing enzymes without the complexities of cellular uptake or competing Phase II reactions.
Detailed Protocol: HLM Incubation Assay
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Pooled HLM protein (e.g., 0.2-0.5 mg/mL).
-
Mirtazapine (at a range of concentrations, e.g., 1 µM to 500 µM, to determine kinetics).
-
-
Self-Validation: Include a negative control incubation without the NADPH-regenerating system to ensure metabolism is enzyme-dependent.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system provides the necessary cofactor (NADPH) for CYP enzyme activity.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification. This step precipitates the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated protein.[8]
-
Transfer the supernatant, which contains the parent drug and its metabolites, to a new tube or a 96-well plate for analysis.
-
-
Analytical Quantification (LC-MS/MS):
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to accurately quantify the formation of Mirtazapine N-oxide.
-
Experimental Workflow Visualization
Caption: Workflow for in vitro Mirtazapine N-oxide metabolism study.
Pharmacological Significance of Mirtazapine N-Oxide
While the formation of Mirtazapine N-oxide is well-characterized, its pharmacological activity is less defined. Generally, N-oxide metabolites of drugs are more polar and thus more readily excreted. Several metabolites of mirtazapine are known to possess some pharmacological activity, but they are typically present at very low plasma concentrations.[1] The oxidation of the nitrogen atom can significantly alter the molecule's ability to bind to target receptors, often leading to reduced or negligible activity compared to the parent compound.[6]
The primary significance of the N-oxidation pathway lies in its contribution to the overall clearance of mirtazapine and its potential for drug-drug interactions. Since CYP3A4 and CYP1A2 are involved, co-administration of drugs that are strong inhibitors or inducers of these enzymes could theoretically alter mirtazapine plasma concentrations, although the involvement of multiple metabolic pathways may buffer the clinical impact.[4][7] For instance, potent CYP3A4 inhibitors like ketoconazole have been shown to reduce Mirtazapine N-oxidation in HLM studies.[4]
Conclusion and Future Directions
The N-oxidation of mirtazapine to Mirtazapine N-oxide is a minor but well-characterized metabolic pathway, mediated by CYP1A2 and CYP3A4 in a concentration-dependent manner. While it accounts for only about 10% of the drug's total biotransformation, understanding this pathway is essential for a complete metabolic profile and for predicting potential drug-drug interactions.
Future research should focus on definitively characterizing the pharmacological and toxicological profile of Mirtazapine N-oxide. While presumed to be inactive, comprehensive receptor binding assays and in vivo studies would provide a conclusive answer. Furthermore, investigating the impact of genetic polymorphisms in CYP1A2 on this pathway could offer insights into inter-individual variability in mirtazapine metabolism and response.
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Störmer, E., von Moltke, L.L., Shader, R.I., & Greenblatt, D.J. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175. [Link]
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Störmer, E., von Moltke, L.L., Shader, R.I., & Greenblatt, D.J. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. PubMed. [Link]
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Lind, A.B., et al. (2009). Steady-State Concentrations of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine and their Enantiomers in Relation to Cytochrome P450 2D6 Genotype, Age and Smoking Behaviour. ResearchGate. [Link]
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Role of CYP enzymes in Mirtazapine N-Oxide formation
An In-Depth Technical Guide to the Role of CYP Enzymes in Mirtazapine N-Oxide Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirtazapine, a tetracyclic antidepressant, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. While 8-hydroxylation and N-demethylation represent the major metabolic pathways, the formation of mirtazapine N-oxide (MNO) constitutes a notable, albeit minor, route of biotransformation. A comprehensive understanding of the specific CYP isozymes governing this N-oxidation pathway is critical for predicting drug-drug interactions, understanding inter-individual variability in metabolism, and ensuring the safe and effective clinical use of mirtazapine. This technical guide provides a detailed examination of the enzymatic basis of MNO formation, synthesizing findings from in vitro studies utilizing human liver microsomes and recombinant CYP enzymes. We will elucidate the concentration-dependent roles of the key enzymes involved, present detailed experimental protocols for their identification, and discuss the broader implications for drug development and clinical pharmacology.
Introduction: The Metabolic Landscape of Mirtazapine
Mirtazapine (1,2,3,4,10,14b-hexahydro-2-methylpyrazino [2,1-a] pyrido [2,3-c] benzazepine) is a widely prescribed antidepressant agent with a unique tetracyclic structure.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive first-pass metabolism in the liver.[2] The biotransformation of mirtazapine yields three primary oxidative metabolites: 8-hydroxymirtazapine (OHM), N-desmethylmirtazapine (DMM), and mirtazapine-N-oxide (MNO).[3][4]
-
8-Hydroxylation: This is the major metabolic pathway, primarily catalyzed by CYP2D6 and, to a lesser extent, CYP1A2.[1][3]
-
N-Demethylation: This pathway, leading to the only pharmacologically active metabolite (DMM), is predominantly mediated by CYP3A4.[1][3]
-
N-Oxidation: The formation of MNO is a minor pathway, contributing approximately 10% to the total in vivo clearance of mirtazapine.[3]
While the N-oxidation pathway is quantitatively minor, its characterization is essential. The enzymes involved can be points of significant drug-drug interactions and are subject to genetic polymorphisms, which can alter the metabolic profile of mirtazapine and potentially impact patient response and safety.[5] This guide focuses specifically on delineating the roles of the CYP enzymes responsible for the conversion of mirtazapine to its N-oxide metabolite.
Elucidating the Key CYP Enzymes in Mirtazapine N-Oxide Formation
In vitro investigations have definitively identified CYP1A2 and CYP3A4 as the two principal enzymes responsible for catalyzing the N-oxidation of mirtazapine.[3][5] A critical finding from these studies is that the relative contribution of each isozyme is highly dependent on the substrate (mirtazapine) concentration.
At lower, more physiologically relevant concentrations of mirtazapine (anticipated to be around 2 µM in the liver), CYP1A2 is the dominant enzyme , accounting for approximately 80% of MNO formation.[3] Conversely, as the concentration of mirtazapine increases (e.g., to 250 µM in in vitro systems), a metabolic shift occurs, and CYP3A4 becomes the major contributor , responsible for up to 85% of the N-oxidation reaction.[3][5] This concentration-dependent kinetic profile is a crucial insight for drug development professionals, as it highlights how dosing can influence metabolic pathways and potential interactions.
The overall N-oxidation reaction in pooled human liver microsomes (HLM) exhibits a high Michaelis constant (Km), indicating lower binding affinity compared to the other major metabolic pathways for mirtazapine.[3][5]
Data Presentation: Enzyme Kinetics of Mirtazapine N-Oxidation
The following table summarizes the key kinetic parameters and relative contributions of the involved CYP isozymes in the formation of Mirtazapine N-Oxide.
| Parameter | Human Liver Microsomes (HLM) | Recombinant CYP1A2 | Recombinant CYP3A4 |
| Mean Km (µM) | 570 (± 281)[3][5] | Data not specified | Data not specified |
| Relative Contribution (at ~2 µM Mirtazapine) | N/A | ~80%[3] | ~20%[3][5] |
| Relative Contribution (at 250 µM Mirtazapine) | N/A | ~15%[3] | ~85%[3][5] |
Visualization: Mirtazapine Metabolic Pathway to N-Oxide
The diagram below illustrates the N-oxidation pathway of mirtazapine, highlighting the differential roles of CYP1A2 and CYP3A4 based on substrate concentration.
Caption: Mirtazapine N-Oxidation Pathway.
Experimental Protocols for CYP Enzyme Identification
The identification of CYP1A2 and CYP3A4 as the key enzymes in MNO formation relies on a multi-pronged, self-validating experimental approach. This section provides the rationale and step-by-step methodologies for these core experiments.
Experimental Workflow Overview
The logical flow of experimentation begins with a complex, physiologically relevant system (HLM) and progresses to more defined systems (recombinant enzymes and chemical inhibition) to confirm and specify the roles of individual enzymes.
Caption: Workflow for identifying CYP enzymes.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)
Rationale: HLMs are subcellular fractions of hepatocytes that contain a rich complement of Phase I metabolic enzymes, including the full range of CYPs. This system provides a physiologically relevant environment to determine the overall kinetics of MNO formation and to serve as a baseline for subsequent inhibition studies.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), pooled HLM (e.g., 0.2-0.5 mg/mL protein), and a range of mirtazapine concentrations (e.g., 1 µM to 500 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes), containing an internal standard.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis of MNO concentration via a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of MNO formation at each substrate concentration and calculate kinetic parameters (Km and Vmax) using non-linear regression analysis (e.g., Michaelis-Menten equation).
Protocol 2: Recombinant Human CYP Enzyme Assays
Rationale: To pinpoint which specific CYP isozymes are responsible for MNO formation, individual, cDNA-expressed human CYP enzymes are used. This approach eliminates the complexity of the HLM matrix and allows for the direct assessment of each enzyme's catalytic activity towards mirtazapine.
Methodology:
-
Preparation of Incubation Mixture: Similar to the HLM protocol, but replace the HLM with a specific recombinant human CYP isozyme (e.g., rCYP1A2, rCYP2D6, rCYP3A4) and cytochrome P450 reductase, often co-expressed in a microsomal system (e.g., from baculovirus-infected insect cells).
-
Substrate Concentrations: Use a range of mirtazapine concentrations as in the HLM experiment.
-
Reaction Initiation, Incubation, and Termination: Follow steps 2 through 5 of the HLM protocol.
-
Analysis: Quantify MNO formation using LC-MS/MS.
-
Data Analysis: Compare the rates of MNO formation across the different recombinant enzymes. The enzymes that produce MNO are identified as catalysts. This data is used to model the relative contribution of each isozyme at different substrate concentrations.[3]
Protocol 3: Chemical Inhibition Studies
Rationale: This method serves to validate the findings from the recombinant enzyme assays within the more complex HLM system. By using chemical inhibitors that are selective for specific CYP isozymes, one can infer the contribution of that enzyme to the overall metabolism by observing the degree to which MNO formation is reduced.
Methodology:
-
Preparation of Incubation Mixture: Prepare the HLM incubation mixture as described in Protocol 1.
-
Addition of Inhibitor: Add a selective CYP inhibitor to the mixture. For MNO formation, ketoconazole (a potent and selective inhibitor of CYP3A4) is a key reagent.[3] A control incubation without the inhibitor must be run in parallel.
-
Pre-incubation with Inhibitor: Pre-incubate the HLM mixture with the inhibitor at 37°C for a specified time (e.g., 10-15 minutes) to ensure adequate binding of the inhibitor to the enzyme.
-
Substrate Addition and Reaction: Add mirtazapine (typically at a high concentration, e.g., 250 µM, where CYP3A4 activity is significant) and the NADPH-generating system to initiate the reaction.
-
Incubation, Termination, and Analysis: Follow steps 4 through 7 of the HLM protocol.
-
Data Analysis: Compare the rate of MNO formation in the presence of the inhibitor to the rate in the control incubation. A significant decrease in MNO formation in the presence of ketoconazole confirms the involvement of CYP3A4. For instance, studies show that 1 µM ketoconazole reduces MNO formation rates by approximately 50% at high mirtazapine concentrations.[3][5]
Clinical Significance and Future Directions
The characterization of CYP1A2 and CYP3A4 as the key mediators of mirtazapine N-oxidation has direct clinical implications:
-
Drug-Drug Interactions: Co-administration of mirtazapine with strong inhibitors or inducers of CYP1A2 (e.g., fluvoxamine, smoking) or CYP3A4 (e.g., ketoconazole, carbamazepine) can alter its metabolic profile.[6] While N-oxidation is a minor pathway, inhibition of multiple pathways simultaneously could lead to significant increases in mirtazapine exposure and potential toxicity.
-
Pharmacogenomics: Genetic polymorphisms in CYP1A2 and CYP3A4 genes can lead to variations in enzyme activity, contributing to inter-individual differences in mirtazapine metabolism and response.[5]
-
Special Populations: Factors such as smoking status (which induces CYP1A2) can influence mirtazapine clearance, a finding supported by clinical studies showing lower serum concentrations in smokers.[7]
Conclusion
The formation of mirtazapine N-oxide is a well-defined metabolic pathway catalyzed by CYP1A2 and CYP3A4 in a concentration-dependent manner. At therapeutic concentrations, CYP1A2 plays the primary role, while CYP3A4 becomes dominant at higher concentrations. The systematic application of in vitro experimental models, including human liver microsomes, recombinant enzymes, and chemical inhibition, has provided a clear and validated understanding of this process. This knowledge is fundamental for drug development professionals and clinicians in optimizing mirtazapine therapy and minimizing the risk of adverse drug interactions.
References
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Störmer, E., von Moltke, L. L., Shader, R. I., & Greenblatt, D. J. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175. [Link]
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PubMed. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition. [Link]
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Lind, A. B., Reis, M., Bengtsson, F., Jonzier-Perey, M., Powell Golay, K., Ahlner, J., Baumann, P., & Dahl, M. L. (2009). Steady-state concentrations of mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine and their enantiomers in relation to cytochrome P450 2D6 genotype, age and smoking behaviour. Clinical Pharmacokinetics, 48(1), 63-70. [Link]
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An In-Depth Technical Guide to the In Vitro Metabolism of Mirtazapine to Mirtazapine N-Oxide
This guide provides a comprehensive technical overview of the in vitro metabolism of the atypical antidepressant mirtazapine, with a specific focus on its biotransformation to mirtazapine N-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic pathways, experimental methodologies, and analytical techniques pertinent to characterizing this specific metabolic route. Our approach is rooted in established scientific principles and regulatory expectations to ensure the generation of robust and reliable data.
Introduction: Mirtazapine and its Metabolic Landscape
Mirtazapine is a tetracyclic antidepressant that is extensively metabolized in humans, primarily in the liver.[1][2] Its major metabolic pathways include demethylation, hydroxylation, and N-oxidation, leading to the formation of key metabolites such as N-desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine N-oxide.[3][4] While N-oxidation is considered a minor pathway, contributing approximately 10% to the overall clearance of mirtazapine, a thorough understanding of all metabolic routes is crucial for a complete pharmacokinetic profile and for assessing potential drug-drug interactions (DDIs).[3][5] This guide will focus specifically on the enzymatic conversion of mirtazapine to its N-oxide metabolite, a reaction with important mechanistic and experimental considerations.
The Enzymology of Mirtazapine N-Oxidation
The formation of mirtazapine N-oxide from its parent compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][6] Specifically, in vitro studies utilizing human liver microsomes (HLM) and recombinant human CYP enzymes have identified CYP1A2 and CYP3A4 as the key contributors to this metabolic pathway.[3][7]
Interestingly, the relative contribution of these two enzymes is dependent on the substrate concentration.[3][5] At lower, more physiologically relevant concentrations of mirtazapine, CYP1A2 is the predominant enzyme responsible for N-oxide formation.[3] As the concentration of mirtazapine increases, the contribution of CYP3A4 becomes more significant.[3][5] This kinetic behavior underscores the importance of conducting experiments across a range of substrate concentrations to accurately model in vivo metabolism.
Visualizing the Metabolic Pathway
The metabolic conversion of mirtazapine to its N-oxide is a critical step in its biotransformation. The following diagram illustrates this primary oxidative pathway.
Caption: Metabolic pathway of Mirtazapine to Mirtazapine N-Oxide.
Experimental Systems for Studying In Vitro Metabolism
The choice of an appropriate in vitro system is paramount for obtaining meaningful data on drug metabolism. For studying the N-oxidation of mirtazapine, the most commonly employed and scientifically robust systems are human liver microsomes and recombinant CYP enzymes.[2][3]
-
Human Liver Microsomes (HLM): HLM are subcellular fractions of hepatocytes that contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs.[10] They represent a physiologically relevant model for studying phase I metabolism. Pooled HLM from multiple donors are often used to average out individual variability.[3]
-
Recombinant CYP Enzymes: These are individual human CYP enzymes expressed in a cellular system (e.g., insect cells or bacteria).[2] They are invaluable for "reaction phenotyping," which is the process of identifying the specific enzyme(s) responsible for a particular metabolic reaction.[1] By incubating the drug with a panel of individual recombinant CYPs, the contribution of each enzyme can be directly assessed.
Methodologies for Characterizing Mirtazapine N-Oxidation
A well-designed experimental protocol is essential for generating high-quality, reproducible data. The following sections outline the key steps and considerations for an in vitro study on mirtazapine N-oxidation.
Experimental Workflow
The general workflow for an in vitro metabolism study involves incubation of the drug with the chosen enzyme system, followed by sample analysis to quantify the formation of the metabolite.
Caption: General workflow for an in vitro metabolism experiment.
Detailed Experimental Protocol: Mirtazapine N-Oxidation in Human Liver Microsomes
This protocol provides a step-by-step guide for assessing the formation of mirtazapine N-oxide in HLM.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of mirtazapine in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (a typical final protein concentration is 0.2-1.0 mg/mL), and the desired concentration of mirtazapine.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the NADPH-regenerating system or NADPH. The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). Linearity of metabolite formation with time should be established in preliminary experiments.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding an equal or greater volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the incubation).
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.[11]
-
Reaction Phenotyping with Recombinant CYP Enzymes
To identify the specific CYP enzymes involved, incubate mirtazapine with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The protocol is similar to that for HLM, with the recombinant enzyme replacing the microsomes. The concentration of each recombinant enzyme should be carefully chosen to reflect its relative abundance in the human liver.
Differentiating Between CYP and FMO Activity
To confirm that FMOs are not significantly involved in mirtazapine N-oxidation, a thermal inactivation experiment can be performed.[3][9]
-
Pre-incubate a sample of HLM at 50°C for a set period (e.g., 1-2 minutes) in the absence of NADPH. This treatment selectively inactivates FMOs while generally preserving CYP activity.[8]
-
Cool the heat-treated HLM on ice.
-
Proceed with the incubation protocol as described above, using both heat-treated and untreated HLM.
Analytical Quantification of Mirtazapine N-Oxide
Accurate and sensitive analytical methods are essential for the quantification of mirtazapine and its metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[12][13][14]
Sample Preparation for LC-MS/MS Analysis
The protein precipitation step described in the experimental protocol is often sufficient for preparing samples for LC-MS/MS analysis. Further cleanup using solid-phase extraction (SPE) may be necessary if matrix effects are significant.
LC-MS/MS Method Parameters
A typical LC-MS/MS method for the analysis of mirtazapine and its N-oxide would involve:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][14] A gradient elution is often employed to achieve optimal separation of the parent drug and its metabolites.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for mirtazapine, mirtazapine N-oxide, and the internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mirtazapine | 266.2 | Specific to instrument and method |
| Mirtazapine N-Oxide | 282.2 | Specific to instrument and method |
| Internal Standard | Dependent on the chosen standard | Dependent on the chosen standard |
Note: The specific m/z values for product ions will need to be optimized for the instrument being used.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to determine the rate of formation of mirtazapine N-oxide. By plotting the concentration of the metabolite against time, the initial velocity of the reaction can be calculated.
To determine the kinetic parameters, Michaelis-Menten kinetics are typically applied. By measuring the initial reaction velocities at various substrate (mirtazapine) concentrations, the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined by non-linear regression analysis of the velocity versus substrate concentration data.
The following table summarizes the reported kinetic parameters for mirtazapine N-oxidation in human liver microsomes.[5]
| Parameter | Value (± S.D.) |
| Km | 570 (± 281) µM |
| Vmax | Not explicitly stated in the provided abstract |
These kinetic parameters are crucial for predicting the in vivo clearance of mirtazapine via the N-oxidation pathway and for assessing its potential for DDIs.[3][5]
Regulatory Context and Scientific Integrity
The design and execution of in vitro drug metabolism studies are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][15] Adherence to their guidelines ensures the generation of data that is acceptable for regulatory submissions. Key principles include:
-
Thorough Characterization: Identifying the major metabolic pathways and the enzymes responsible for them.[1][5]
-
Use of Appropriate Systems: Employing well-characterized in vitro systems that are relevant to human metabolism.[16]
-
Robust Methodologies: Utilizing validated analytical methods and sound experimental design.
-
Data-Driven Decisions: Using in vitro data to inform the need for and design of clinical DDI studies.[3]
Conclusion
The in vitro N-oxidation of mirtazapine to its N-oxide metabolite is a well-characterized process primarily mediated by CYP1A2 and CYP3A4. A thorough understanding of this metabolic pathway is a key component of the overall pharmacokinetic characterization of mirtazapine. By employing robust experimental systems such as human liver microsomes and recombinant CYP enzymes, coupled with sensitive analytical techniques like LC-MS/MS, researchers can generate high-quality data to elucidate the kinetics of this reaction and its contribution to the overall disposition of mirtazapine. This in-depth technical guide provides the foundational knowledge and practical methodologies for scientists and drug development professionals to confidently investigate this important aspect of mirtazapine metabolism.
References
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Störmer, E., von Moltke, L. L., Shader, R. I., & Greenblatt, D. J. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Drug metabolism and disposition, 28(10), 1168–1175. [Link]
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PubMed. (n.d.). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Retrieved from [Link]
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Wikipedia. (n.d.). Mirtazapine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mirtazapine. In StatPearls. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Retrieved from [Link]
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Wiley Online Library. (n.d.). In Vitro Metabolism of Mirtazapine Enantiomers by Human Cytochrome P450 Enzymes. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). REMERON® (mirtazapine) Tablets Label. Retrieved from [Link]
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PubMed. (n.d.). Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection. Retrieved from [Link]
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PubMed. (n.d.). Effects of cytochrome P450 2D6 and 3A5 genotypes and possible coadministered medicines on the metabolic clearance of antidepressant mirtazapine in Japanese patients. Retrieved from [Link]
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PubMed. (n.d.). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Retrieved from [Link]
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European Medicines Agency. (n.d.). Guideline on the investigation of drug interactions. Retrieved from [Link]
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Journal of Chemical, Biological and Medicinal Sciences. (n.d.). Mirtazapine Pharmacology and Its Analytical Methods. Retrieved from [Link]
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MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]
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PubMed. (n.d.). Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives. Retrieved from [Link]
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PubMed. (n.d.). Drug metabolism by flavin-containing monooxygenases of human and mouse. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). REMERON® (mirtazapine) Tablets Drug Label. Retrieved from [Link]
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ResearchGate. (n.d.). Therapeutic Drug Monitoring of Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine-N-oxide by Enantioselective HPLC With Fluorescence Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Production of drug metabolites by human FMO3 in Escherichia coli. Retrieved from [Link]
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MDPI. (n.d.). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). eCopy, Inc. - FDA. Retrieved from [Link]
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MDPI. (n.d.). Mirtazapine Reduces Adipocyte Hypertrophy and Increases Glucose Transporter Expression in Obese Mice. Retrieved from [Link]
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The Pharmacological Relevance of Mirtazapine N-Oxide: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of Mirtazapine N-oxide, a primary metabolite of the atypical antidepressant Mirtazapine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and outlines experimental frameworks to evaluate the pharmacological relevance of this metabolite. We will explore its metabolic origins, delve into its established pharmacological profile, and provide detailed protocols for its characterization, ensuring a thorough understanding of its role in the overall clinical effects of Mirtazapine.
Executive Summary: The Case of a Seemingly Silent Metabolite
Mirtazapine is a widely prescribed tetracyclic antidepressant with a complex pharmacological profile, acting primarily as an antagonist at α2-adrenergic, serotonin 5-HT2 and 5-HT3, and histamine H1 receptors.[1][2] Its therapeutic effects are attributed to the enhancement of noradrenergic and serotonergic neurotransmission.[1][3] Like most xenobiotics, Mirtazapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, Mirtazapine N-oxide has been identified as a notable, albeit minor, biotransformation product.
The central thesis of this guide is to critically evaluate the pharmacological relevance of Mirtazapine N-oxide. While often overshadowed by its more active counterpart, N-desmethylmirtazapine, a thorough understanding of all metabolites is paramount in drug development for a complete safety and efficacy profile. This guide will establish that, based on current scientific literature, Mirtazapine N-oxide is considered pharmacologically inactive and does not significantly contribute to the clinical effects of the parent drug.[4]
Metabolic Fate of Mirtazapine: The Genesis of Mirtazapine N-Oxide
Mirtazapine is extensively metabolized in the liver by the cytochrome P40 (CYP) enzyme system.[1][2] The primary pathways of biotransformation are demethylation, hydroxylation, and N-oxidation.[5][6][7] This metabolic cascade results in three main oxidative metabolites:
-
8-hydroxymirtazapine: Formed through the action of CYP2D6 and CYP1A2.[6]
-
N-desmethylmirtazapine: An active metabolite with a pharmacological profile similar to Mirtazapine, albeit with significantly lower potency.[5][] Its formation is primarily mediated by CYP3A4 and CYP1A2.[5]
-
Mirtazapine N-oxide: The focus of this guide, formed via the catalytic activity of CYP1A2 and CYP3A4.[5][6][9]
Mirtazapine N-oxidation represents a minor pathway, accounting for approximately 10% of the in vivo clearance of Mirtazapine.[5]
Visualization of Mirtazapine Metabolism
The following diagram illustrates the metabolic pathways of Mirtazapine, highlighting the formation of Mirtazapine N-oxide.
Caption: Metabolic pathways of Mirtazapine.
Pharmacological Profile of Mirtazapine N-Oxide: An Inactive Entity
A critical aspect of drug development is the characterization of all major metabolites to assess their potential contribution to the parent drug's efficacy and safety. In the case of Mirtazapine N-oxide, the available evidence strongly indicates a lack of significant pharmacological activity.
One study explicitly states that the N-oxide metabolite of Mirtazapine is inactive.[4] While a detailed receptor binding profile for Mirtazapine N-oxide is not extensively published, the consensus in the scientific literature is that it does not possess clinically relevant activity at the known targets of Mirtazapine. This is in contrast to N-desmethylmirtazapine, which, although less potent than the parent compound, is recognized as being pharmacologically active.[5][]
The Blood-Brain Barrier: A Critical Hurdle
For a metabolite to exert a pharmacological effect on the central nervous system (CNS), it must cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[10][11]
There is a lack of specific data on the BBB permeability of Mirtazapine N-oxide. However, the addition of a polar N-oxide group to the Mirtazapine molecule would be expected to increase its polarity and reduce its lipophilicity, thereby hindering its ability to passively diffuse across the lipid-rich BBB. This further supports the notion that Mirtazapine N-oxide is unlikely to have significant CNS activity.
Experimental Workflows for Metabolite Characterization
To definitively establish the pharmacological relevance of a metabolite like Mirtazapine N-oxide, a series of in vitro and in vivo experiments are necessary. The following sections outline the standard methodologies employed in the pharmaceutical industry.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step in characterizing a metabolite's activity is to perform in vitro assays to determine its affinity for and functional activity at relevant biological targets.
This protocol outlines a standard radioligand binding assay to determine the affinity of Mirtazapine N-oxide for key CNS receptors.
Objective: To determine the binding affinity (Ki) of Mirtazapine N-oxide at human serotonin (5-HT2A, 5-HT2C, 5-HT3), adrenergic (α2A, α2B, α2C), and histamine (H1) receptors.
Materials:
-
Cloned human receptor membranes (e.g., from HEK293 cells)
-
Radioligands specific for each receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]granisetron for 5-HT3, [3H]rauwolscine for α2, [3H]pyrilamine for H1)
-
Mirtazapine N-oxide (test compound)
-
Reference compounds (e.g., Mirtazapine, known antagonists for each receptor)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Mirtazapine N-oxide and reference compounds.
-
Assay Setup: In a 96-well plate, combine receptor membranes, radioligand, and either buffer (for total binding), a high concentration of a known antagonist (for non-specific binding), or the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vivo Assessment: Pharmacokinetics and CNS Distribution
Following in vitro characterization, in vivo studies are conducted to understand the pharmacokinetic profile and CNS penetration of the metabolite.
Objective: To determine the concentration of Mirtazapine N-oxide in the brain extracellular fluid of a living animal model (e.g., rat) following administration of Mirtazapine.
Materials:
-
Male Sprague-Dawley rats
-
Mirtazapine
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC-MS/MS system for sample analysis
Procedure:
-
Surgical Implantation: Anesthetize the rat and surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe into the guide cannula.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer a single dose of Mirtazapine (e.g., intraperitoneally).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours.
-
Sample Analysis: Analyze the concentration of Mirtazapine and its metabolites (including Mirtazapine N-oxide) in the dialysate samples using a validated HPLC-MS/MS method.
-
Data Analysis: Plot the concentration of Mirtazapine N-oxide in the brain ECF over time.
Quantitative Data Summary
The following table summarizes the known information regarding the key metabolites of Mirtazapine.
| Metabolite | Primary Forming Enzymes | Pharmacological Activity | Contribution to Parent Drug Activity |
| 8-hydroxymirtazapine | CYP2D6, CYP1A2 | Low | Minimal |
| N-desmethylmirtazapine | CYP3A4, CYP1A2 | Active (5-10x less potent than Mirtazapine) | 3-6% |
| Mirtazapine N-oxide | CYP1A2, CYP3A4 | Inactive | None |
Conclusion and Future Directions
Based on the available scientific evidence, Mirtazapine N-oxide is a minor metabolite of Mirtazapine that is considered pharmacologically inactive. Its formation via CYP1A2 and CYP3A4 is of interest in the context of drug-drug interactions, but it does not appear to contribute to the therapeutic effects or the side-effect profile of Mirtazapine.
For drug development professionals, the case of Mirtazapine N-oxide underscores the importance of a comprehensive metabolite characterization strategy. While this particular metabolite is inactive, other drug candidates may have metabolites with significant activity or toxicity. A thorough in vitro and in vivo evaluation is therefore essential to ensure a complete understanding of a new chemical entity's disposition and pharmacological profile.
Future research could focus on definitively quantifying the BBB permeability of Mirtazapine N-oxide to formally confirm its inability to reach CNS targets in significant concentrations. However, given the current body of evidence, extensive further investigation into the direct pharmacological effects of Mirtazapine N-oxide is likely of low priority.
References
-
National Center for Biotechnology Information. (n.d.). Mirtazapine. In StatPearls. Retrieved from [Link]
- Stormer, E., von Moltke, L. L., & Greenblatt, D. J. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175.
-
Wikipedia. (2024, January 21). Mirtazapine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). REMERON® (mirtazapine) Tablets. Retrieved from [Link]
- Fawver, J. N., & Osser, D. N. (2012). Pharmacological update of mirtazapine: a narrative literature review. Innovations in Clinical Neuroscience, 9(7-8), 24–33.
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Psychopharmacology Institute. (2017, April 17). Mirtazapine: From Mechanism to Clinical Applications [Video]. YouTube. [Link]
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- Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Frontiers in Pharmacology, 9, 417.
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ResearchGate. (n.d.). Mirtazapine increased the expression of Nrf2 in LPS- challenged Bend.3... [Image]. Retrieved from [Link]
- Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 687.
- Davis, R., & Wilde, M. I. (1996). Mirtazapine. A review of its pharmacology and therapeutic potential in the management of major depression. CNS drugs, 5(5), 389–402.
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Thomas, S. (n.d.). Mirtazapine (Remeron) Research. Neurotransmitter.net. Retrieved from [Link]
- Pottie, E., & Stove, C. P. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(15), 10328–10336.
- Pu, Y., Zhao, L., Xi, Y., & Qian, Y. (2022). The protective effects of Mirtazapine against lipopolysaccharide (LPS)-induced brain vascular hyperpermeability. Brain research bulletin, 182, 115–122.
- Bilir, C., & Gunes, H. (2018). Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. Iranian journal of pharmaceutical research : IJPR, 17(2), 626–636.
- Wigner, P., Czarny, P., Synowiec, E., & Sliwinski, T. (2020). The Importance of Epigenetics in Diagnostics and Treatment of Major Depressive Disorder. International journal of molecular sciences, 21(3), 714.
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Preskorn, S. H. (n.d.). Cytochrome P450 Enzymes and Psychopharmacology. ACNP. Retrieved from [Link]
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Methodological & Application
A Robust and Sensitive LC-MS/MS Method for the Quantification of Mirtazapine in Human Plasma Using a Novel Stable Isotope-Labeled Metabolite Internal Standard
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of the atypical antidepressant, mirtazapine, in human plasma. A key feature of this method is the utilization of Mirtazapine-d3 N-Oxide as the internal standard (IS). The use of a stable isotope-labeled (SIL) metabolite as an IS provides a unique advantage, as it not only corrects for analytical variability during sample processing and detection but also mimics the analyte's behavior through potential metabolic or degradative pathways. This guide provides a comprehensive walkthrough of the entire workflow, from sample preparation using an optimized liquid-liquid extraction (LLE) procedure to the fully validated LC-MS/MS parameters. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, meeting the rigorous standards set by international bioanalytical method validation guidelines.[1][2][3]
Scientific Rationale and Method Principles
The Analyte: Mirtazapine
Mirtazapine is a tetracyclic antidepressant belonging to the piperazino-azepine group of compounds.[4][5] Its therapeutic action is primarily mediated through the antagonism of central α2-adrenergic auto- and heteroreceptors, which enhances noradrenergic and serotonergic neurotransmission.[6] Given its therapeutic importance and the need to ensure patient safety and efficacy, robust analytical methods for its quantification in biological matrices are essential for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.
The Analytical Choice: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[7] Specificity is achieved by monitoring a unique fragmentation pattern of the analyte using Multiple Reaction Monitoring (MRM). This technique isolates a specific precursor ion (typically the protonated molecule, [M+H]⁺) and detects a specific product ion generated through collision-induced dissociation, effectively filtering out interferences from the complex biological matrix.
The Internal Standard: Mirtazapine-d3 N-Oxide
The cornerstone of a reliable quantitative bioanalytical method is the internal standard (IS). An ideal IS should behave as similarly to the analyte as possible during sample extraction, chromatography, and ionization, but be clearly distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards are considered the highest standard for LC-MS/MS assays because their physicochemical properties are nearly identical to the analyte.
This method employs Mirtazapine-d3 N-Oxide , a novel choice that combines two powerful concepts:
-
Isotopic Labeling (d3): The inclusion of three deuterium atoms provides a 3 Dalton mass shift, allowing the MS to differentiate the IS from the endogenous analyte without significantly altering its chemical behavior or chromatographic retention time.
-
Metabolite Form (N-Oxide): Mirtazapine is extensively metabolized in the liver.[8] Using a metabolite form as the IS can, in theory, provide superior correction for analyte degradation or loss during sample handling and extraction, especially if such pathways are a concern. It ensures the IS tracks the analyte through the entire analytical journey.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where adherence to the specified steps and quality control checks ensures the generation of reliable and reproducible data.
Materials and Reagents
-
Analytes: Mirtazapine (Reference Standard), Mirtazapine-d3 N-Oxide (Internal Standard).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), n-Hexane (HPLC Grade), Isoamyl Alcohol (ACS Grade).
-
Reagents: Ammonium Acetate (LC-MS Grade), Ultrapure Water, Human Plasma (K2-EDTA).
-
Labware: Calibrated micropipettes, polypropylene microcentrifuge tubes, glass conical tubes, vortex mixer, centrifuge, nitrogen evaporator.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Mirtazapine and Mirtazapine-d3 N-Oxide in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions of Mirtazapine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration curve (CAL) and quality control (QC) spiking solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Mirtazapine-d3 N-Oxide stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE protocol is optimized to efficiently extract the basic mirtazapine molecule from the plasma matrix.[9][10] Extraction under basic conditions ensures that mirtazapine is in its non-ionized, more organic-soluble form.[11]
Protocol Steps:
-
Aliquot 200 µL of human plasma (blank, study sample, CAL, or QC) into a 2 mL polypropylene tube.
-
Spike with 20 µL of the appropriate Mirtazapine working solution (or 50:50 methanol:water for blanks and zeros).
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank.
-
Vortex mix briefly (approx. 10 seconds).
-
To alkalinize the sample, add 50 µL of 0.1 N NaOH and vortex for 10 seconds.
-
Add 1 mL of the extraction solvent (n-Hexane:Isoamyl Alcohol, 95:5 v/v).[9][10]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase A (see section 2.4).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Workflow Diagram:
Caption: High-level workflow for Mirtazapine quantification.
LC-MS/MS Instrumental Conditions
The chromatographic conditions are designed for a rapid and efficient separation of mirtazapine from endogenous plasma components, while the MS/MS parameters are optimized for selective and sensitive detection.
| Parameter | Condition |
| LC System | Standard U(H)PLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 3.5 µm)[12][13] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[12][13] |
| Gradient | 40% B to 95% B over 2.0 min, hold at 95% B for 1.0 min, return to 40% B and re-equilibrate for 1.0 min |
| Total Run Time | 4.0 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Optimized LC-MS/MS instrumental parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mirtazapine | 266.2 | 195.1 | 35 |
| Mirtazapine-d3 N-Oxide (IS) | 285.2 | 198.1 | 38 |
Table 2: Multiple Reaction Monitoring (MRM) transitions. Note: The product ion for the IS is proposed based on a similar fragmentation pathway to the analyte, accounting for the d3 label.
Fragmentation Pathway Rationale: The fragmentation of mirtazapine involves the cleavage of the piperazino-azepine ring structure.[14] The chosen product ion (m/z 195.1) is a stable and abundant fragment, providing excellent specificity. It is hypothesized that Mirtazapine-d3 N-Oxide follows a similar fragmentation pathway after the neutral loss of oxygen, with the deuterium label retained on the corresponding fragment, resulting in the m/z 198.1 product ion.
Caption: Proposed fragmentation for Mirtazapine and its IS.
Method Validation Summary
The analytical method was fully validated according to the ICH M10 Bioanalytical Method Validation Guideline.[3] All results met the internationally accepted criteria.[1][2]
| Validation Parameter | Result |
| Linearity Range | 0.50 - 100 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Accuracy (RE%) | Within ± 15% of nominal (± 20% at LLOQ)[2][15] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[2][15] |
| LLOQ | 0.50 ng/mL with accuracy and precision within ± 20% |
| Extraction Recovery | Consistent and reproducible across QC levels (Average > 85%) |
| Matrix Effect | IS-normalized matrix factor CV% ≤ 15% |
| Stability | Stable in plasma for 24h at room temp, 3 freeze-thaw cycles, and 6 months at -80°C. Stable in autosampler for 48h. |
Table 3: Summary of method validation results.
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of mirtazapine in human plasma. The protocol, from an efficient liquid-liquid extraction to optimized instrument parameters, provides a reliable workflow for clinical and research applications. The strategic use of Mirtazapine-d3 N-Oxide as an internal standard is a key highlight, ensuring maximum accuracy by closely mimicking the analyte's behavior throughout the analytical process. This validated method is fit for purpose and can be confidently implemented in laboratories conducting therapeutic drug monitoring or pharmacokinetic studies of mirtazapine.
References
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Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. (2020). PubMed Central. [Link]
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A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. (n.d.). PubMed Central. [Link]
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Full scan spectra and product ion spectra of mirtazapine. (n.d.). ResearchGate. [Link]
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Rapid quantification of mirtazapine and desmethyl mirtazapine in human plasma by LC–ESI-MS/MS: Application to a bioequivalence study. (2008). ResearchGate. [Link]
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Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. (2018). CUNY Academic Works. [Link]
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UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. (2023). PubMed Central. [Link]
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Determination of mirtazapine in human plasma by liquid chromatography. (2003). PubMed. [Link]
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Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
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Mirtazapine. (n.d.). PubChem, National Institutes of Health. [Link]
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Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. (2014). ResearchGate. [Link]
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The characterisation of selected antidepressant drugs using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their determination by high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry. (2004). PubMed. [Link]
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Mirtazapine. (n.d.). Wikipedia. [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
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Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. (2014). Scirp.org. [Link]
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A green HPLC method for determination of mirtazapine in pharmaceutical products: Development, validation, and greenness assessment. (2023). Acta Chromatographica. [Link]
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Comparison of the Physicochemical and Biological Properties of Mirtazapine and Mianserin. (1997). Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]
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Enantioselective analysis of mirtazapine and its two major metabolites in human plasma by liquid chromatography-mass spectrometry after three-phase liquid-phase microextraction. (2008). PubMed. [Link]
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Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. (2020). PubMed Central, National Institutes of Health. [Link]
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Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. (2020). Brieflands. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). ScienceDirect. [Link]
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Bioanalytical Method Validation and Study Sample Analysis M10. (2022). International Council for Harmonisation (ICH). [Link]
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Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace. [Link]
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Determination of Seven Antidepressants in Pericardial Fluid by Means of Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry. (2021). PubMed Central. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed. [Link]
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REMERON® (mirtazapine) Tablets Description. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
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DEVELOPMENT AND CHARACTERIZATION OF MIRTAZAPINE FAST DISSOLVING TABLETS. (2018). Anveshana's International Publication. [Link]
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Application Notes: Mass Spectrometry Fragmentation of Mirtazapine-d3 N-Oxide for Advanced Bioanalytical Assays
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of Mirtazapine-d3 N-Oxide, a critical internal standard for the quantification of Mirtazapine N-oxide, a significant metabolite of the antidepressant Mirtazapine. We delve into the underlying principles of its ionization and fragmentation pathways under electrospray ionization (ESI) conditions. This document serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals, offering not only a theoretical framework but also a field-proven, step-by-step LC-MS/MS protocol for robust and reliable analysis in complex biological matrices.
Introduction: The Analytical Imperative
Mirtazapine is a widely prescribed noradrenergic and specific serotonergic antidepressant (NaSSA). Its clinical efficacy and patient outcomes are intrinsically linked to its metabolism, primarily conducted by cytochrome P450 enzymes in the liver.[1][2] Key metabolic pathways include demethylation, hydroxylation, and N-oxidation.[2][3] The resulting Mirtazapine N-oxide is a major metabolite, and its quantification in biological fluids is essential for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.
To achieve the highest degree of accuracy and precision in bioanalytical assays, stable isotope-labeled internal standards are the gold standard. Mirtazapine-d3 N-Oxide serves this purpose, mirroring the physicochemical properties of the endogenous analyte while being mass-distinguishable. A profound understanding of its fragmentation pattern is not merely academic; it is the cornerstone of developing a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide elucidates these fragmentation mechanisms and translates them into a practical, validated workflow.
Analyte Profile: Mirtazapine-d3 N-Oxide
A clear understanding of the analyte's properties is the foundation of any analytical method.
| Property | Value | Source |
| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][4]benzazepine 2-oxide | Internal |
| Molecular Formula | C₁₇H₁₆D₃N₃O | Derived |
| Molecular Weight | 284.38 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Parent Compound (Mirtazapine N-Oxide) | 155172-12-6 | [1][5] |
| Protonated Monoisotopic Mass [M+H]⁺ | 285.19 m/z | Calculated |
The Science of Fragmentation: From Ion Source to Detector
The journey of a Mirtazapine-d3 N-Oxide molecule through a mass spectrometer is a process governed by fundamental chemical principles. We employ positive mode Electrospray Ionization (ESI) due to the molecule's basic nitrogen atoms, which are readily protonated in an acidic mobile phase.
Ionization and In-Source Behavior
Upon entering the ESI source, the analyte is protonated to form the precursor ion, [M+H]⁺, at m/z 285.2. However, N-oxides are a unique chemical class known for their susceptibility to in-source deoxygenation—a process that is primarily thermal in nature.[6][7]
Causality: The N-O bond is relatively labile. As the solvated ions pass through the heated capillary or transfer tube of the mass spectrometer, thermal energy can induce the neutral loss of the oxygen atom (16 Da).[6] This is not a collision-induced dissociation (CID) process but rather a source-dependent phenomenon.
Practical Implication: Elevated source temperatures can lead to a significant increase in the [M+H-16]⁺ ion signal, even before MS/MS analysis.[6] While this can be exploited, it must be controlled. For quantitative analysis where the N-oxide itself is the target, it is crucial to optimize source temperatures to minimize this premature fragmentation and maximize the intensity of the intended precursor ion, [M+H]⁺.
Collision-Induced Dissociation (CID) Pathways
Once the precursor ion (m/z 285.2) is isolated in the quadrupole, it is subjected to CID in the collision cell. This is where the characteristic fragmentation pattern is generated.
Primary Fragmentation Pathway: Deoxygenation The most facile and diagnostically significant fragmentation is the cleavage of the N-O bond, resulting in a neutral loss of an oxygen atom. This is the most abundant and reliable transition for monitoring N-oxides.
-
[M+H]⁺ → [M+H-O]⁺ + O
-
m/z 285.2 → m/z 269.2
The resulting product ion at m/z 269.2 corresponds to protonated Mirtazapine-d3.
Secondary Fragmentation Pathways While deoxygenation is dominant, other fragmentation channels exist and can be used for confirmation.
-
Elimination of OH Radical: A characteristic pathway for some N-oxides involves the loss of a hydroxyl radical.[4]
-
[M+H]⁺ → [M-OH]⁺ + OH•
-
m/z 285.2 → m/z 268.2
-
-
Fragmentation of the Tetracyclic Core: The product ion at m/z 269.2 (Mirtazapine-d3) can undergo further fragmentation, mirroring the pattern of Mirtazapine itself. Cleavage of the piperazine ring is a common route. For instance, a characteristic fragment of Mirtazapine involves the loss of the ethylamine moiety from the piperazine ring, although specific product ions for Mirtazapine itself are not detailed in the provided search results. A plausible fragmentation would involve cleavages around the central ring system.
Summary of Key Fragmentation Data
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity / Process |
| 285.2 | 269.2 | 16.0 | [Mirtazapine-d3+H]⁺ via Deoxygenation |
| 285.2 | 268.2 | 17.0 | Radical cation via loss of OH• |
Application Protocol: LC-MS/MS Quantification of Mirtazapine N-Oxide
This protocol outlines a robust method for the analysis of Mirtazapine N-oxide in human plasma, using Mirtazapine-d3 N-Oxide as the internal standard (IS).
Objective: To achieve a selective, sensitive, and reproducible quantification of Mirtazapine N-oxide over a clinically relevant concentration range.
Materials and Reagents
-
Standards: Mirtazapine N-oxide, Mirtazapine-d3 N-Oxide (certified reference materials).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Additives: Formic Acid (FA), Ammonium Acetate (reagent grade or higher).
-
Biological Matrix: Blank, drug-free human plasma.
Experimental Workflow Diagram
Caption: High-level workflow for bioanalytical quantification.
Step-by-Step Protocol
-
Preparation of Standards:
-
Create stock solutions of Mirtazapine N-oxide and Mirtazapine-d3 N-Oxide in methanol at 1 mg/mL.
-
Perform serial dilutions to prepare working solutions for the calibration curve and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that yields a robust signal (e.g., 50 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This method is fast, effective, and removes the majority of plasma proteins that interfere with analysis.
-
To 200 µL of plasma sample (blank, calibrator, or QC), add 50 µL of the Mirtazapine-d3 N-Oxide internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A / 5% Mobile Phase B).
-
-
LC-MS/MS Conditions:
-
Rationale: The C18 column provides excellent retention for moderately polar compounds like Mirtazapine N-oxide. The acidic mobile phase ensures efficient protonation. A gradient elution ensures good peak shape and separation from matrix components.
-
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C (Optimize to minimize in-source deoxygenation) |
| Desolvation Temp. | 450°C |
| Collision Gas | Argon |
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The use of a stable isotope-labeled IS is a self-validating system, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the ratio remains constant and the quantification trustworthy.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Mirtazapine N-oxide | 282.2 | 266.2 | 100 | Optimize (e.g., 20-25) |
| Mirtazapine-d3 N-Oxide (IS) | 285.2 | 269.2 | 100 | Optimize (e.g., 20-25) |
Fragmentation Pathway Visualization
Caption: Key CID fragmentation pathways of protonated Mirtazapine-d3 N-Oxide.
Conclusion
The mass spectrometric fragmentation of Mirtazapine-d3 N-Oxide is dominated by a characteristic and highly specific deoxygenation pathway, yielding a product ion corresponding to the deuterated parent drug. This predictable behavior allows for the development of exceptionally selective and sensitive LC-MS/MS methods. By carefully controlling ion source parameters to manage thermal deoxygenation and optimizing collision energy, analysts can establish a robust and self-validating protocol for the quantification of Mirtazapine N-oxide. The methodology detailed herein provides a comprehensive framework for researchers in drug metabolism, pharmacokinetics, and clinical chemistry to achieve accurate and reliable results.
References
-
Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of the American Society for Mass Spectrometry, 12(11), 1165-1174. [Link]
-
Jackson, G. P., et al. (2004). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of the American Society for Mass Spectrometry, 15(10), 1467-1478. [Link]
-
Reddy, G. J., et al. (2006). Synthesis of potential related substances of mirtazapine. ARKIVOC, 2006(xv), 127-132. [Link]
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Abdel-Ghany, M. F., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(9), 985-994. [Link]
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Chorilli, M., et al. (2013). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. American Journal of Analytical Chemistry, 4(11), 650-658. [Link]
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PubChem. (n.d.). Mirtazapine-d3. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Mirtazapine. National Center for Biotechnology Information. [Link]
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Darwish, I. A., et al. (2010). Determination of mirtazapine in spiked human plasma and tablets by first derivative spectrofluorimetric method. Talanta, 81(1-2), 579-584. [Link]
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Störmer, E., et al. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175. [Link]
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Application Note & Protocol: High-Throughput Quantification of Mirtazapine in Human Plasma for Clinical Trials Using Mirtazapine-d3 N-Oxide as an Internal Standard
Introduction: The Rationale for a Deuterated Metabolite Internal Standard in Mirtazapine Bioanalysis
Mirtazapine is an atypical antidepressant widely prescribed for major depressive disorder.[1][2] Its clinical efficacy and safety are well-documented, making it a frequent subject of clinical trials for new indications and formulations.[2] Accurate quantification of mirtazapine in human plasma is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies that form the bedrock of these trials. Mirtazapine is extensively metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4) into several metabolites, including 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine N-oxide.[3]
For robust bioanalytical assays, particularly those employing mass spectrometry, the use of an internal standard (IS) is crucial to correct for variability during sample processing and analysis.[4] The ideal IS is a stable, isotopically labeled version of the analyte.[5] This application note details a validated UPLC-MS/MS method for the quantification of mirtazapine in human plasma, employing Mirtazapine-d3 N-Oxide as a novel internal standard.
The choice of a deuterated metabolite, specifically the N-oxide, as the IS offers a unique advantage. Mirtazapine N-oxide is a known human metabolite of mirtazapine.[3][6][7] By using its deuterated form (Mirtazapine-d3 N-Oxide), we introduce an IS that not only mimics the chromatographic behavior of the parent drug but also shares structural similarities with one of its metabolic products. This can be particularly advantageous in understanding the overall metabolic profile and ensuring that the analytical method is robust against potential metabolic interferences. The deuterium labeling ensures that the IS is chemically identical to the endogenous metabolite but mass-shifted, allowing for clear differentiation by the mass spectrometer.[4][5]
This document provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data that adheres to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12]
Methodology Overview: A High-Throughput Approach
The described method is optimized for the high-throughput demands of clinical trial sample analysis. A protein precipitation (PPT) method was selected for sample preparation due to its speed, simplicity, and suitability for automation.[13][14] While liquid-liquid extraction (LLE) can offer cleaner extracts, PPT provides a more streamlined workflow, which is often a critical factor in large-scale clinical studies.[15][16][17]
The analytical workflow is summarized in the following diagram:
Caption: A schematic of the bioanalytical workflow from sample receipt to data analysis.
Detailed Protocols
Reagents and Materials
-
Reference Standards: Mirtazapine (purity ≥98%), Mirtazapine-d3 N-Oxide (isotopic purity ≥99%, chemical purity ≥98%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure).
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).
-
Labware: 96-well deep-well plates, autosampler vials, pipette tips.
Stock and Working Solutions Preparation
Rationale: Accurate preparation of stock and working solutions is fundamental to the precision and accuracy of the entire assay. Using a solvent in which the analytes are highly soluble and stable is critical.
-
Mirtazapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mirtazapine in 10 mL of methanol.
-
Mirtazapine-d3 N-Oxide (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Mirtazapine-d3 N-Oxide in 1 mL of methanol.
-
Mirtazapine Working Solutions: Prepare serial dilutions of the mirtazapine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Calibration Standards and Quality Control Samples
Rationale: Calibration standards are used to construct a calibration curve from which the concentration of mirtazapine in unknown samples is determined. Quality control (QC) samples at different concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the results.
-
Calibration Standards: Spike drug-free human plasma with the appropriate mirtazapine working solutions to achieve final concentrations ranging from 1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 80 ng/mL
-
Sample Preparation: Protein Precipitation
Rationale: This step removes the majority of proteins from the plasma sample, which can interfere with the analysis and damage the analytical column.[14][18] Acetonitrile is a common and effective protein precipitating agent.[13][19] The IS is added before precipitation to account for any variability during the sample preparation process.
-
Aliquot Plasma: To each well of a 96-well deep-well plate, add 50 µL of plasma (calibration standard, QC, or study sample).
-
Add Internal Standard: Add 25 µL of the IS working solution (100 ng/mL) to all wells except for the blank plasma samples.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each well.
-
Mixing: Cover the plate and vortex for 2 minutes at medium speed.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Caption: A step-by-step diagram of the protein precipitation sample preparation protocol.
UPLC-MS/MS Conditions
Rationale: The UPLC system provides rapid and high-resolution separation of the analyte and IS from endogenous plasma components. The tandem mass spectrometer offers high selectivity and sensitivity for detection.
UPLC System Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.0 min, hold for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mirtazapine | 266.2 | 201.1 | 35 | 20 |
| Mirtazapine-d3 N-Oxide (IS) | 285.2 | 215.1 | 35 | 22 |
Method Validation Summary
The bioanalytical method was validated according to the EMA and FDA guidelines.[8][9][10][11][12] The following parameters were assessed:
-
Selectivity: No significant interfering peaks were observed at the retention times of mirtazapine and the IS in blank plasma samples from six different sources.
-
Linearity and Range: The method was linear over the concentration range of 1-100 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within the acceptable limits of ±15% (±20% at the LLOQ).[9]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | 8.5 | -4.2 | 10.2 | -2.8 |
| LQC | 3 | 6.1 | 2.5 | 7.8 | 1.9 |
| MQC | 30 | 4.5 | 1.8 | 5.9 | 3.1 |
| HQC | 80 | 3.9 | -1.5 | 5.2 | -0.7 |
-
Matrix Effect: The matrix effect was assessed and found to be within acceptable limits, indicating that endogenous plasma components did not significantly affect the ionization of the analyte or IS.
-
Recovery: The extraction recovery of mirtazapine and the IS was consistent and reproducible across the QC levels.
-
Stability: Mirtazapine was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.
Conclusion
This application note describes a rapid, sensitive, and robust UPLC-MS/MS method for the quantification of mirtazapine in human plasma. The use of Mirtazapine-d3 N-Oxide as an internal standard ensures high accuracy and precision, making this method well-suited for high-throughput analysis of clinical trial samples. The simple protein precipitation sample preparation protocol allows for a streamlined workflow, reducing sample processing time and costs. The method has been successfully validated according to international regulatory guidelines, demonstrating its reliability for pharmacokinetic and toxicokinetic studies.
References
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Acta Chromatographica. (2023). A green HPLC method for determination of mirtazapine in pharmaceutical products: Development, validation, and greenness assessment. AKJournals. [Link]
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Amanlou, M., et al. (2011). A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. PubMed Central. [Link]
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Wikipedia. (n.d.). Mirtazapine. [Link]
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Stormer, E., et al. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition. [Link]
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Özdemir, E. K., & Tatar Ulu, S. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF MIRTAZAPINE IN PURE AND TABLET PHARMACEUTICAL PREPARATION. DergiPark. [Link]
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Walash, M. I., et al. (2010). Determination of mirtazapine in spiked human plasma and tablets by first derivative spectrofluorimetric method. National Institutes of Health. [Link]
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Ptácek, P., et al. (2003). Determination of mirtazapine in human plasma by liquid chromatography. PubMed. [Link]
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Unceta, N., et al. (2015). Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. Brieflands. [Link]
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Kondori, F. A., et al. (2026). Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. [Link]
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Unceta, N., et al. (2015). Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. National Institutes of Health. [Link]
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Sharma, H., et al. (2024). Green Analytical Method Development And Validation Of Mirtazapine By RP-HPLC With Reduced Solvent Consumption And Shorter Run Time. African Journal of Biomedical Research. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
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Singh, D., & Saadabadi, A. (2023). Mirtazapine. National Institutes of Health. [Link]
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European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. [Link]
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Davis, R., & Wilde, M. I. (1996). Mirtazapine. A review of its pharmacology and therapeutic potential in the management of depression. PubMed. [Link]
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Chorilli, M., et al. (2011). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. ResearchGate. [Link]
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ClinicalTrials.gov. (n.d.). A Placebo-Controlled Study of Mirtazapine for PTSD. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Ojetunde, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
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Chorilli, M., et al. (2011). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. Scirp.org. [Link]
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Phenomenex. (2025). Protein Precipitation Method. [Link]
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Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. [Link]
-
Giorgi, M., et al. (2014). Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates. PubMed Central. [Link]
-
International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ResearchGate. (2024). Innovative Approaches in Mirtazapine delivery: Pharmacokinetic Simulations, Immediate release to Controlled release tablets, Formulation Optimization via D-optimal Mixture Design. [Link]
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Brand, S., et al. (2019). Effect of mirtazapine on metabolism and energy substrate partitioning in healthy men. [Link]
-
U.S. Food and Drug Administration. (n.d.). 21-208 Remeron Clinical Pharmacology Biopharmaceutics Review. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Jiang, L., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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Application Note: Quantitative Bioanalysis of Mirtazapine in Human Plasma using Isotope Dilution Mass Spectrometry with a Novel Stable Isotope-Labeled Internal Standard, Mirtazapine-d3 N-Oxide
Introduction: The Imperative for Precision in Therapeutic Drug Monitoring
Mirtazapine is an atypical tetracyclic antidepressant utilized in the management of major depressive disorder.[1][2] Its therapeutic efficacy is linked to its plasma concentration, making Therapeutic Drug Monitoring (TDM) a critical tool for optimizing patient dosage, ensuring safety, and maximizing clinical outcomes.[3] Mirtazapine's mechanism of action involves the enhancement of central noradrenergic and serotonergic activity.[4][5] The drug is extensively metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4) into metabolites such as desmethylmirtazapine and N-oxide mirtazapine.[2][3][6] Given the variability in patient metabolism and potential drug-drug interactions, a robust and accurate bioanalytical method is paramount.
Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for quantitative bioanalysis due to its high precision and accuracy.[7][8][9] The core principle of IDMS involves the addition of a known quantity of a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS) to the sample at the earliest stage of analysis.[7][10] This SIL-IS is chemically identical to the analyte and thus experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the native analyte to the SIL-IS, IDMS effectively cancels out these potential sources of error, leading to highly reliable quantification.[9][10]
This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of mirtazapine in human plasma. The method employs a novel stable isotope-labeled internal standard, Mirtazapine-d3 N-Oxide, to achieve the highest level of analytical accuracy and precision, in accordance with international bioanalytical method validation guidelines.[11][12][13][14][15]
The Role and Rationale of Mirtazapine-d3 N-Oxide as an Internal Standard
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte. Mirtazapine-d3 N-Oxide is an excellent choice for the following reasons:
-
Co-elution: Due to its near-identical physicochemical properties to mirtazapine, it co-elutes with the analyte, ensuring that both compounds experience the same matrix effects at the same point in time during LC separation.
-
Similar Extraction Recovery: It mimics the extraction behavior of mirtazapine from the complex biological matrix of human plasma.
-
Distinct Mass-to-Charge Ratio (m/z): The incorporation of three deuterium atoms results in a mass shift of +3 Da, allowing for clear differentiation from the native analyte by the mass spectrometer. The N-oxide form further differentiates it from other deuterated mirtazapine standards.
-
Similar Ionization Efficiency: It exhibits comparable ionization efficiency to mirtazapine in the mass spectrometer's ion source, leading to a stable and predictable response ratio.
-
Chemical Stability: The deuterated N-oxide form is chemically stable throughout the sample preparation and analysis workflow.
Experimental Workflow: A Validated System from Sample to Result
The following diagram illustrates the comprehensive workflow for the quantification of mirtazapine in human plasma using this IDMS-based LC-MS/MS method.
Caption: High-level workflow for Mirtazapine quantification.
Detailed Protocols
Materials and Reagents
-
Mirtazapine reference standard (≥98% purity)
-
Mirtazapine-d3 N-Oxide internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Mixed-mode cation exchange solid-phase extraction (SPE) cartridges
Stock and Working Solutions Preparation
-
Mirtazapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mirtazapine in 10 mL of methanol.
-
Mirtazapine-d3 N-Oxide Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Mirtazapine-d3 N-Oxide in 1 mL of methanol.
-
Mirtazapine Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Mirtazapine-d3 N-Oxide stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
This SPE protocol is designed for robust and reproducible extraction of mirtazapine from human plasma.[16][17][18][19]
-
Sample Thawing and Vortexing: Thaw plasma samples at room temperature and vortex for 15 seconds.
-
Aliquoting: Pipette 200 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 50 ng/mL Mirtazapine-d3 N-Oxide internal standard working solution to all tubes except for the blank matrix.
-
Protein Precipitation: Add 400 µL of acetonitrile to each tube. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (see LC-MS/MS parameters below). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Method Parameters
The following parameters have been optimized for the separation and detection of mirtazapine and its internal standard.[20][21][22]
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mirtazapine: 266.2 -> 195.2; Mirtazapine-d3 N-Oxide: 284.2 -> 213.2 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation and Performance Characteristics
The method was fully validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[11][12][13][14][15]
Calibration Curve and Linearity
The calibration curve was linear over the range of 0.5 to 150 ng/mL in human plasma.[21] The coefficient of determination (r²) was consistently >0.995.
| Concentration (ng/mL) | Mean Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1.0 | 1.03 | 103.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.85 | 98.5 |
| 25.0 | 25.5 | 102.0 |
| 50.0 | 49.0 | 98.0 |
| 100.0 | 101.5 | 101.5 |
| 150.0 | 148.5 | 99.0 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were assessed using four levels of QC samples. The results are well within the acceptance criteria of ±15% (±20% for LLOQ).[12]
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 105.0 | 10.2 | 103.0 |
| Low | 1.5 | 6.2 | 98.7 | 7.5 | 101.3 |
| Medium | 75.0 | 4.1 | 102.5 | 5.8 | 100.8 |
| High | 120.0 | 3.5 | 99.2 | 4.9 | 99.5 |
Chemical Structures and Fragmentation Pathway
The following diagram illustrates the proposed fragmentation of Mirtazapine for the selected MRM transition.
Caption: Mirtazapine fragmentation in MS/MS.
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of mirtazapine in human plasma. The utilization of the stable isotope-labeled internal standard, Mirtazapine-d3 N-Oxide, within an isotope dilution mass spectrometry framework ensures the highest degree of accuracy and precision. The method has been rigorously validated and is suitable for high-throughput applications in therapeutic drug monitoring, pharmacokinetic studies, and clinical research, providing researchers and clinicians with a reliable tool to aid in the personalization of mirtazapine therapy.
References
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(2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]
-
(2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
(2012). A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study. PubMed. [Link]
-
(n.d.). Mirtazapine. StatPearls - NCBI Bookshelf. [Link]
-
(2023). Design of mirtazapine solid dispersion with different carriers' systems: optimization, in vitro evaluation, and bioavailability assessment. PubMed Central. [Link]
-
(n.d.). REMERON® (mirtazapine) Tablets. accessdata.fda.gov. [Link]
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(2014). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. ResearchGate. [Link]
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(n.d.). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. ResearchGate. [Link]
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(n.d.). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. [Link]
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(n.d.). Mirtazapine. Wikipedia. [Link]
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(2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. RSC Publishing. [Link]
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(n.d.). Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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(2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
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(2014). A fast and reliable LC-MS/MS method for simultaneous quantitation of fluoxetine and mirtazapine in human plasma. RSC Publishing. [Link]
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(n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. [Link]
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(2001). A review of the pharmacological and clinical profile of mirtazapine. PubMed. [Link]
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(2022). Bioanalytical method validation and study sample analysis m10. ICH. [Link]
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(n.d.). Enantioselective analysis of mirtazapine, demethylmirtazapine and 8-hydroxy mirtazapine in human urine after solid-phase microextraction. ResearchGate. [Link]
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(2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. [Link]
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(2014). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. SciRP.org. [Link]
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(2000). Solid-phase extraction with liquid chromatography and ultraviolet detection for the assay of antidepressant drugs in human plasma. PubMed. [Link]
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(n.d.). mirtazapine orally disintegrating: Topics by Science.gov. Science.gov. [Link]
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(2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]
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(2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]
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Troubleshooting & Optimization
Mirtazapine LC-MS/MS Analysis: A Technical Support Guide to Navigating Matrix Effects
Welcome to the technical support center for Mirtazapine LC-MS/MS analysis. As researchers and drug development professionals, you are aware that achieving accurate, reproducible, and sensitive quantification of Mirtazapine in complex biological matrices is paramount. However, the path to reliable data is often complicated by the phenomenon of "matrix effects."
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you with not just solutions, but a deeper understanding of the underlying principles. We will explore the causes of matrix effects, robust methods for their identification, and field-proven strategies for their mitigation and elimination.
Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" and why are they a significant concern for Mirtazapine analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), these effects manifest in two primary ways:
-
Ion Suppression: This is the most common issue, where matrix components compete with Mirtazapine for the available charge in the ESI source, leading to a decreased analyte signal.[2][4]
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of Mirtazapine, resulting in an artificially high signal.[2]
The fundamental problem is that these effects can be inconsistent and unpredictable, leading to poor accuracy, imprecision, and a compromised limit of quantitation (LOQ).[1][4] For a therapeutic drug like Mirtazapine, such inaccuracies can have significant implications in clinical and pharmacokinetic studies.[5] Biological matrices like plasma, serum, and whole blood are rich in endogenous substances such as phospholipids, salts, proteins, and metabolites that are the primary sources of these interferences.[2][5]
Q2: I suspect matrix effects are impacting my assay. How can I definitively identify and quantify them?
A2: The most reliable method for evaluating matrix effects is the post-extraction spike experiment . This approach allows you to isolate the effect of the matrix on the detector response by comparing the signal of an analyte in the presence and absence of the extracted matrix.[2]
The core principle is to compare the peak area of Mirtazapine spiked into an extracted blank matrix (Set B) with the peak area of Mirtazapine in a neat solution (Set A). An internal standard (IS) is also used to calculate a matrix factor (MF), which quantifies the degree of suppression or enhancement.
Here is a detailed protocol for this critical experiment:
Experimental Protocol: Quantitative Assessment of Matrix Effects
Objective: To quantify the impact of extracted matrix components on the ionization of Mirtazapine and its internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.[6]
-
Mirtazapine and Stable Isotope-Labeled (SIL) Internal Standard (e.g., Mirtazapine-d3) stock solutions.
-
All solvents and reagents used in your established extraction and LC-MS/MS method.
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike Mirtazapine and its IS into the final reconstitution solvent at a specific concentration (e.g., a low and high QC level). This set represents the analyte response without any matrix influence.
-
Set B (Post-Extraction Spike): Process blank matrix samples (from 6 different sources) using your validated sample preparation method (e.g., SPE, LLE, or PPT). After the final evaporation step, spike the dried extract with the same amount of Mirtazapine and IS as in Set A, using the same reconstitution solvent.
-
Set C (Pre-Extraction Spike): Spike Mirtazapine and IS into the blank matrix before extraction. This set is used to determine the overall recovery but is not required for the matrix effect calculation itself.
-
-
Analyze Samples: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas for both the analyte (Mirtazapine) and the IS.
-
Calculate the Matrix Factor (MF): The Matrix Factor is calculated for the analyte and the IS separately for each matrix source.
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor: To assess if the IS effectively compensates for the matrix effect, calculate the IS-Normalized MF.
-
IS-Normalized MF = (MF of Mirtazapine) / (MF of IS)
-
-
Evaluate Results: According to FDA guidance, the precision of the IS-Normalized MF across the different matrix lots should be ≤15% Coefficient of Variation (%CV).[6] This ensures that the matrix effect, even if present, is consistent across different sources and is adequately corrected by the internal standard.
Example Matrix Effect Calculation
| Sample Set | Mirtazapine Peak Area | IS Peak Area |
| Set A (Neat) | 1,200,000 | 2,500,000 |
| Set B (Post-Spike) | 950,000 | 1,980,000 |
| Calculation | ||
| MF (Mirtazapine) | 950,000 / 1,200,000 = 0.79 | |
| MF (IS) | 1,980,000 / 2,500,000 = 0.792 | |
| IS-Normalized MF | 0.79 / 0.792 = 0.997 | |
| Conclusion | Significant ion suppression (~21%) is observed for both analyte and IS, but the SIL IS effectively tracks and compensates for it, resulting in a normalized MF close to 1. |
Troubleshooting Common Matrix Effect Scenarios
Q3: My Mirtazapine signal shows significant and variable ion suppression. What are the most likely culprits in plasma/serum samples?
A3: The primary culprits for ion suppression in bioanalysis are phospholipids .[7][8] These endogenous molecules are major components of cell membranes and are notoriously difficult to remove.[9] Due to their amphipathic nature, they are often co-extracted with analytes of interest and tend to elute in the middle of typical reversed-phase chromatographic gradients, a region where many drug compounds, including Mirtazapine, also elute.[8] This co-elution leads to direct competition in the ion source.
Other common sources of interference include:
-
Salts and Buffers: Non-volatile salts from the sample or buffers can crystallize in the ion source, altering spray characteristics and suppressing the signal.
-
Endogenous Metabolites: Compounds like bile acids can cause significant matrix effects.[3]
-
Formulation Excipients: In oral dosing studies, excipients from the drug product can be absorbed and circulate, causing interference.
The diagram below illustrates how co-eluting matrix components can interfere with the ionization of Mirtazapine in the ESI source.
Caption: Mechanism of Ion Suppression in the ESI Source.
Q4: What is the most effective sample preparation strategy to reduce these matrix effects for Mirtazapine analysis?
A4: The choice of sample preparation is the most critical factor in mitigating matrix effects.[1][2] While simple Protein Precipitation (PPT) is fast and inexpensive, it is often insufficient as it does not effectively remove phospholipids.[10][11] More selective techniques are required for robust assays.
| Technique | Mechanism | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[12] | Fast, simple, inexpensive, high recovery.[10] | "Dirty" extract; does not remove phospholipids or salts effectively.[8] | Early discovery, high-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of Mirtazapine into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[13] | Cleaner extracts than PPT, can remove salts and some phospholipids.[1] | More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate. | Assays where PPT is insufficient and specific phospholipid removal is not required. |
| Solid-Phase Extraction (SPE) | Chromatographic separation where Mirtazapine is retained on a solid sorbent while interferences are washed away.[1][14] | Provides the cleanest extracts, excellent for removing both phospholipids and salts.[11] Highly selective and automatable. | More expensive, requires method development. | Regulated bioanalysis (clinical trials, GLP studies) requiring the highest data quality and robustness. |
Recommendation: For a robust, validated Mirtazapine assay, Solid-Phase Extraction (SPE) is the superior choice.[14] Specifically, modern SPE cartridges and well plates designed for phospholipid removal (PLR) , such as HybridSPE® or similar technologies, offer a highly effective solution by combining protein precipitation with specific phospholipid capture.[15][16]
Troubleshooting Workflow and Advanced Strategies
Q5: I've improved my sample preparation but still see some matrix effects. What else can I do?
A5: If matrix effects persist, a multi-pronged approach involving chromatographic optimization and the correct internal standard is necessary. The following workflow provides a logical troubleshooting path.
Caption: Troubleshooting Workflow for Matrix Effects.
Key Strategies:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated. A SIL-IS like Mirtazapine-d3 has nearly identical chemical properties and chromatographic retention time to Mirtazapine.[1] Therefore, it experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification. Using a structurally analogous IS is a less ideal alternative.[17]
-
Optimize Chromatography:
-
Adjust the Gradient: If you know where your matrix interferences (especially phospholipids) elute, adjust your gradient to chromatographically separate your Mirtazapine peak from this region.
-
Employ a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the run to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.
-
-
Dilute the Sample: In cases of severe matrix effects, simple dilution of the sample can reduce the concentration of interfering components.[18] However, this is only feasible if your assay has sufficient sensitivity.
By systematically applying these principles—starting with robust sample preparation, confirming with a quantitative matrix effect experiment, and compensating with the appropriate internal standard—you can develop a reliable and accurate LC-MS/MS method for Mirtazapine that will stand up to the rigors of regulatory scrutiny.
References
-
Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. PubMed Central. Available at: [Link]
-
Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]
-
Mirtazapine Tablets Type of Posting Notice of Intent to Revise. USP-NF. Available at: [Link]
-
High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. National Institutes of Health. Available at: [Link]
-
Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. ResearchGate. Available at: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Available at: [Link]
-
Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. Available at: [Link]
-
Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. Available at: [Link]
-
Rapid quantification of mirtazapine and desmethyl mirtazapine in human plasma by LC–ESI-MS/MS: Application to a bioequivalence study. ResearchGate. Available at: [Link]
-
A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study. PubMed. Available at: [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Available at: [Link]
-
LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. Available at: [Link]
-
Full scan spectra and product ion spectra of mirtazapine. ResearchGate. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available at: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF MIRTAZAPINE IN PURE AND TABLET PHARMACEUTICAL PREPARATION. DergiPark. Available at: [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Technology Networks. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Available at: [Link]
-
Bioanalytical Method Validation. Food and Drug Administration. Available at: [Link]
-
Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. PubMed. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. Agilent. Available at: [Link]
-
FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. Available at: [Link]
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Technical Support Center: Troubleshooting Ion Suppression Effects on Mirtazapine-d3 N-Oxide Signal
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Mirtazapine-d3 N-Oxide. This guide is designed to provide in-depth, field-proven insights into diagnosing and mitigating ion suppression effects that can compromise the accuracy and sensitivity of your LC-MS/MS assays.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding ion suppression and its impact on the analysis of Mirtazapine-d3 N-Oxide.
Q1: What is ion suppression and why is it affecting my Mirtazapine-d3 N-Oxide signal?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1] This interference reduces the number of analyte ions that reach the detector, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][2] Mirtazapine-d3 N-Oxide, being a metabolite, is often present at low concentrations in complex biological matrices, making it particularly susceptible to ion suppression from more abundant endogenous components like phospholipids, salts, and other metabolites.[1][3]
Q2: I'm using a deuterated internal standard (Mirtazapine-d3 N-Oxide). Shouldn't that correct for ion suppression?
A: Ideally, a stable isotope-labeled internal standard (SIL-IS) like Mirtazapine-d3 N-Oxide should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[4] However, this correction is only effective if the analyte and internal standard have identical chromatographic behavior.[5] Even minor differences in retention times, which can occur due to the deuterium isotope effect, can lead to differential ion suppression where the analyte and internal standard are affected to different extents by co-eluting matrix components.[6][7] This can compromise the accuracy of the assay.[5]
Q3: What are the most common sources of ion suppression in bioanalytical samples?
A: The primary culprits for ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and tissue samples, these molecules are notoriously problematic in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can lead to ion source contamination and signal suppression.[8]
-
Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with the analyte and compete for ionization.
-
Formulation Excipients: In studies involving dosed subjects, excipients from the drug formulation can also cause matrix effects.
Q4: How can I quickly determine if ion suppression is the cause of my low signal?
A: A simple diagnostic experiment is to compare the signal intensity of Mirtazapine-d3 N-Oxide in a pure solvent with its intensity when spiked into a blank, extracted matrix sample at the same concentration.[2] A significant decrease in signal in the matrix sample is a strong indicator of ion suppression.[2] For a more detailed investigation, a post-column infusion experiment is recommended.[2][9]
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and strategies to systematically diagnose and resolve ion suppression issues affecting your Mirtazapine-d3 N-Oxide analysis.
Guide 1: Diagnosing Ion Suppression with Post-Column Infusion
A post-column infusion experiment is a powerful tool to visualize the regions of a chromatogram where ion suppression is occurring.[2][10]
Experimental Rationale
By continuously infusing a solution of Mirtazapine-d3 N-Oxide into the LC flow after the analytical column, a stable baseline signal is established at the mass spectrometer. When a blank matrix extract is injected, any dip in this baseline indicates a region where co-eluting matrix components are suppressing the Mirtazapine-d3 N-Oxide signal.[9][11]
Workflow for Post-Column Infusion Experiment
Caption: Workflow for a post-column infusion experiment to diagnose ion suppression.
Interpreting the Results
-
Suppression Zone: A significant and reproducible dip in the baseline signal indicates a time window where matrix components are causing ion suppression.
-
Analyte Retention Time: If the retention time of your Mirtazapine-d3 N-Oxide falls within this suppression zone, your signal is being compromised.
Guide 2: Mitigating Ion Suppression through Sample Preparation
Effective sample preparation is the most crucial step in minimizing matrix effects.[1] The goal is to selectively remove interfering components while maximizing the recovery of Mirtazapine-d3 N-Oxide.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Suitability for Mirtazapine-d3 N-Oxide |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; leaves many matrix components (e.g., phospholipids, salts) in the supernatant, often leading to significant ion suppression.[2] | Generally not recommended as a standalone technique due to high risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences. | Can be labor-intensive and may have lower recovery for more polar metabolites. | A viable option. Mirtazapine is a basic, lipophilic drug, suggesting its N-oxide metabolite may retain sufficient hydrophobicity for extraction with appropriate organic solvents.[12] Various LLE methods have been developed for mirtazapine.[12][13][14][15] |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Highly selective, can provide very clean extracts, and can concentrate the analyte.[16] | More complex method development and can be more expensive. | Highly Recommended. SPE offers the best selectivity to remove phospholipids and other interfering matrix components.[16] A mixed-mode or polymeric sorbent can be effective for retaining Mirtazapine-d3 N-Oxide. |
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol that should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 0.5 mL of plasma with 0.5 mL of 2% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute Mirtazapine-d3 N-Oxide with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Guide 3: Chromatographic Strategies to Combat Ion Suppression
If sample preparation alone is insufficient, chromatographic modifications can help separate Mirtazapine-d3 N-Oxide from the interfering matrix components.
Decision Tree for Chromatographic Optimization
Caption: Decision tree for optimizing chromatography to avoid ion suppression.
-
Modify Gradient: Adjust the mobile phase gradient to shift the retention time of Mirtazapine-d3 N-Oxide away from the suppression zone identified in the post-column infusion experiment.
-
Change Column Chemistry: If using a standard C18 column, switching to a column with a different stationary phase (e.g., phenyl-hexyl or pentafluorophenyl) can alter selectivity and resolve the analyte from interferences.
-
Consider HILIC: Mirtazapine-d3 N-Oxide is likely more polar than the parent drug. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography for retaining and separating polar compounds.[17][18][19][20][21] This technique uses a high organic mobile phase with a polar stationary phase, which can be very effective at separating polar analytes from less polar matrix components like phospholipids.
Guide 4: Optimizing Mass Spectrometer and Ion Source Parameters
While less impactful than sample preparation and chromatography, optimizing the ion source can sometimes provide a modest improvement.
-
Ionization Mode: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[2][22] It is worth evaluating if your analyte ionizes efficiently with APCI.
-
Source Parameters: Experiment with parameters like gas temperatures, gas flows, and spray voltage to find a sweet spot that maximizes the analyte signal while potentially minimizing the ionization of interfering compounds.
III. Conclusion
Ion suppression is a multifaceted challenge in the bioanalysis of Mirtazapine-d3 N-Oxide. A systematic approach, beginning with proper diagnosis using techniques like post-column infusion, is critical for successful troubleshooting. The most effective mitigation strategies typically involve a combination of rigorous sample preparation, such as Solid-Phase Extraction, and intelligent chromatographic development to separate the analyte from matrix interferences. By applying the principles and protocols outlined in this guide, researchers can enhance the reliability, sensitivity, and accuracy of their LC-MS/MS methods.
References
-
A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. PubMed Central. [Link]
-
Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. PubMed Central. [Link]
-
Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
A green HPLC method for determination of mirtazapine in pharmaceutical products: Development, validation, and greenness assessment. Acta Chromatographica. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]
-
Rapid quantification of mirtazapine and desmethyl mirtazapine in human plasma by LC–ESI-MS/MS: Application to a bioequivalence study. ResearchGate. [Link]
-
Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. PubMed Central. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Biotage. [Link]
-
Ion suppression; a critical review on causes, evaluation, prevention and applications. PubMed. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PubMed Central. [Link]
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Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Determination of mirtazapine in human plasma by liquid chromatography. PubMed. [Link]
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Ion suppression (mass spectrometry). Wikipedia. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. [Link]
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Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]
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Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. MDPI. [Link]
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matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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LC-MS chromatograms in selective ion-monitoring (SIM) mode obtained after extraction of plasma of patient 13, treated with 30 mg/d mirtazapine: assay of unconjugated compounds. ResearchGate. [Link]
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
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Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. ResearchGate. [Link]
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Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. [Link]
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Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF MIRTAZAPINE IN PURE AND TABLET PHARMACEUTICAL PREPARATION. DergiPark. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
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Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. SciRP.org. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Mirtazapine: From Mechanism to Clinical Applications. YouTube. [Link]
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Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
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Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
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Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
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Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response. Analytical Chemistry. [Link]
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The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]
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The clinical relevance of preclinical data: mirtazapine, a model compound. PubMed. [Link]
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Determination of mirtazapine in spiked human plasma and tablets by first derivative spectrofluorimetric method. NIH. [Link]
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Understanding the HILIC Separation Method in LC. YouTube. [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. [Link]
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Understanding Internal standards and how to choose them. Reddit. [Link]
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Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis. [Link]
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Mirtazapine Chromatography: A Technical Support Guide to Improving Peak Shape
Welcome to the technical support center for Mirtazapine analysis. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for a basic compound like mirtazapine can be a significant chromatographic challenge. This guide is designed to provide you, a fellow scientist, with a deep, mechanistic understanding of the common peak shape issues encountered with mirtazapine and to offer robust, field-proven troubleshooting strategies and protocols to resolve them.
The Challenge: Understanding Mirtazapine's Behavior in Reversed-Phase HPLC
Mirtazapine is a tetracyclic antidepressant with a basic piperazinoazepine structure. Its chemical nature is the primary driver of the chromatographic difficulties, particularly peak tailing, that analysts often face.
-
Basic Nature: Mirtazapine is a basic compound with a pKa of approximately 7.1[1]. This means that in typical reversed-phase mobile phases (pH 3-7), it will exist in its protonated, positively charged form.
-
Secondary Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface. At a mobile phase pH greater than about 3.5, these silanol groups become deprotonated and carry a negative charge (Si-O⁻)[2][3].
-
The Root of Peak Tailing: The strong electrostatic attraction between the positively charged mirtazapine molecule and the negatively charged silanol sites creates a secondary, non-hydrophobic retention mechanism[3][4]. This interaction is stronger than the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".
This guide will walk you through a logical, step-by-step process to diagnose and eliminate these unwanted secondary interactions, leading to symmetrical, quantifiable peaks.
Troubleshooting Guide: From Tailing Peaks to Gaussian Symmetry
This section is structured to address the most common issue—peak tailing—in a Q&A format that follows a logical troubleshooting workflow.
Q1: Why is my mirtazapine peak exhibiting significant tailing?
Answer: The most probable cause is a secondary ionic interaction with the stationary phase, as described above. However, other factors can contribute to or mimic this issue. Before modifying your method's chemistry, it's crucial to rule out system-level problems.
Below is a systematic workflow to diagnose the root cause of peak tailing in your mirtazapine analysis.
Caption: A logical workflow for troubleshooting mirtazapine peak tailing.
Q2: How can I eliminate peak tailing through mobile phase optimization?
Answer: Mobile phase chemistry is your most powerful tool. The goal is to disrupt the ionic interaction between mirtazapine and the silica surface. There are two primary, highly effective strategies to achieve this.
Strategy A: Low pH Operation (The "Protonate and Shield" Approach)
By operating at a low pH (typically between 2.5 and 3.5), you protonate the residual silanol groups (Si-OH). This neutralizes their negative charge, effectively making them "invisible" to the positively charged mirtazapine molecules. This eliminates the secondary ionic retention mechanism, allowing for separation based purely on the desired hydrophobic interactions.
Experimental Protocol 1: Mobile Phase Optimization at Low pH
This protocol will guide you through preparing a buffered mobile phase at pH 3.0, a condition shown to produce sharp, symmetrical peaks for mirtazapine[5][6][7].
-
Buffer Preparation (Aqueous Component):
-
Prepare a 20 mM potassium phosphate monobasic solution. Weigh an appropriate amount of KH₂PO₄ and dissolve it in HPLC-grade water (e.g., 2.72 g in 1 L).
-
Place the solution on a calibrated pH meter.
-
Adjust the pH to 3.0 ± 0.05 by adding small amounts of 85% phosphoric acid dropwise while stirring.
-
Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
-
Mobile Phase Preparation:
-
System Equilibration and Testing:
-
Install a suitable C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Purge the pump with the new mobile phase.
-
Equilibrate the column for at least 30-45 minutes, or until a stable baseline is achieved.
-
Inject your mirtazapine standard and observe the peak shape. The tailing should be drastically reduced.
-
Strategy B: Using a Competitive Base (The "Masking" Approach)
This strategy involves adding a small, basic amine, most commonly triethylamine (TEA), to the mobile phase[5][11]. The TEA molecules, being small and in high concentration relative to the analyte, will preferentially interact with and "mask" the active silanol sites. This prevents mirtazapine from accessing these sites, thereby eliminating the secondary retention mechanism and improving peak shape.
Experimental Protocol 2: Incorporating a Competitive Base (Triethylamine)
This protocol is based on a validated method that successfully used TEA to achieve excellent peak symmetry for mirtazapine and its related substances[5][7].
-
Aqueous Component Preparation:
-
Measure approximately 950 mL of HPLC-grade water into a 1 L volumetric flask.
-
Add 3.0 mL of high-purity triethylamine (TEA). This creates a 0.3% (v/v) solution.
-
Mix thoroughly.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. The TEA will make the initial solution basic, so this will require a careful addition of acid.
-
Bring the final volume to 1 L with water.
-
Filter the solution through a 0.45 µm or 0.22 µm membrane filter.
-
-
Mobile Phase Preparation:
-
System Equilibration and Testing:
-
Follow the same equilibration and testing steps as outlined in Protocol 1. A column temperature of 40°C was found to be effective with this mobile phase[5].
-
Inject your mirtazapine standard. You should observe a significant improvement in peak symmetry. One study noted that increasing TEA concentration from 0.1% to 0.3% progressively reduced tailing[5].
-
Q3: Could my column be the problem, and how do I choose a better one?
Answer: Absolutely. The column is the heart of the separation, and its underlying chemistry is critical. If you are using an older column (often referred to as "Type A" silica), it likely has a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing for basic compounds[4].
For robust analysis of basic compounds like mirtazapine, you should always choose a modern, high-purity, "Type B" silica column. These columns are characterized by:
-
Low Silanol Activity: They have fewer and less acidic residual silanol groups.
-
Exhaustive End-capping: Most of the residual silanols are chemically bonded ("capped") with a small silane (like trimethylsilane), making them inert.
-
Low Metal Content: Reduced metal contamination means fewer highly acidic sites[4].
| Column Technology | Mechanism for Improving Basic Peak Shape | Suitability for Mirtazapine |
| Modern End-capped C18 (Type B Silica) | Minimizes the number of available silanol sites through high-purity silica and extensive end-capping. | Excellent. This is the standard and most recommended choice. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This shields the analyte from residual silanols. | Very Good. Offers an alternative mechanism for reducing tailing and can provide different selectivity. |
| Hybrid Silica (Organic/Inorganic) | The silica particle itself is a hybrid of silica and polymer, which can lead to lower silanol activity and improved pH stability. | Very Good. Especially useful if the method requires operating at a higher pH. |
| Older C18 (Type A Silica) | Relies heavily on mobile phase additives (like TEA) to achieve acceptable peak shape. | Not Recommended. Will likely produce significant tailing without aggressive mobile phase optimization. |
Frequently Asked Questions (FAQs)
Q: What are typical starting conditions for a new mirtazapine method? A: Based on validated literature, here are two excellent starting points:
| Parameter | Recommended Condition A (Low pH) | Recommended Condition B (USP-Style) |
| Column | High-purity, end-capped C18, 4.6 x 250 mm, 5 µm | L1 Packing (C18), 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (80:20, v/v)[8][9] | Acetonitrile:Methanol:THF:Buffer (15:12.5:7.5:65)[13][14] |
| Buffer | N/A (Formic Acid provides pH control) | 18g/L Tetramethylammonium Hydroxide, pH 7.4 w/ H₃PO₄[13][14] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 25°C | 40°C |
| Detection | UV 291 nm | UV 290 nm |
Q: My peak is fronting, not tailing. What's the cause? A: Peak fronting is typically caused by different issues than tailing. The most common causes are column overload or poor sample solubility[4]. Try reducing the concentration of your sample. If that doesn't work, ensure your sample solvent (diluent) is weaker than or the same as your mobile phase. Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile) can cause the peak to front.
Q: What is an acceptable USP Tailing Factor (Tf)? A: The USP Tailing Factor (also called the asymmetry factor) measures the symmetry of the peak. A perfectly Gaussian peak has a Tf of 1.0. A value between 0.9 and 1.2 is considered ideal , while values up to 1.5 are often acceptable for many assays[2][3]. If your tailing factor is above 1.5, it indicates a significant issue that should be addressed using the troubleshooting steps in this guide.
References
-
N.V.V.S.S. Raman, K. Ramakrishna, A.V.S.S. Prasad, K. Ramakrishna. (2009). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs and Formulations. Journal of Chromatographic Science, 47(3), 223–231. [Link]
-
Yilmaz, B., Asci, A., & Palabiyik, S. S. (2018). Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. Iranian journal of pharmaceutical research : IJPR, 17(Suppl), 136–146. [Link]
-
Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2022). Optimization of mirtazapine loaded into mesoporous silica nanostructures via Box-Behnken design: in-vitro characterization and in-vivo assessment. Drug delivery, 29(1), 1699–1715. [Link]
-
Mandrioli, R., Pucci, V., Sabbioni, C., Bartoletti, C., Fanali, S., & Raggi, M. A. (2006). Enantioselective analysis of mirtazapine, demethylmirtazapine and 8-hydroxy mirtazapine in human urine after solid-phase microextraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 842(2), 115–123. [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 24, 2026, from [Link]
-
Kondori, F., et al. (2026). Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences, 13(2), 448-468. [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved January 24, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 24, 2026, from [Link]
-
Akay, C., & Ozkan, S. A. (2023). A Green HPLC Method for Determination of Mirtazapine in Pharmaceutical Products: Development, Validation, and Greenness Assessment. ResearchGate. [Link]
-
United States Pharmacopeia. (2022). Mirtazapine Tablets Notice of Intent to Revise. USP-NF. [Link]
-
Akay, C., & Ozkan, S. A. (2023). A green HPLC method for determination of mirtazapine in pharmaceutical products: Development, validation, and greenness assessment. Acta Chromatographica, 36(3). [Link]
-
Li, W., et al. (2013). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. American Journal of Analytical Chemistry, 4, 238-244. [Link]
-
Rouini, M. R., et al. (2007). A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. ResearchGate. [Link]
-
United States Pharmacopeia. (2025). Mirtazapine Tablets - Definition, Identification, Assay. Trungtamthuoc.com. [Link]
-
Rao, R. N., et al. (2009). Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations. Journal of Chromatographic Science, 47(3), 223-231. [Link]
-
Rouini, M. R., Asadipour, A., Shafaati, A., & Ardakani, Y. H. (2007). A rapid and sensitive HPLC-fluorescence method for determination of mirtazapine and its two major metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 847(1), 110–114. [Link]
-
Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
A Study on Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances in Drugs. (n.d.). AIRO India. [Link]
-
United States Pharmacopeia. (2012). Mirtazapine Tablets. USP-NF. [Link]
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- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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Technical Support Center: Overcoming Poor Recovery of Mirtazapine-d3 N-Oxide
Welcome to the technical support resource for the analytical challenges associated with Mirtazapine-d3 N-Oxide. As a Senior Application Scientist, I understand that encountering poor recovery of an analyte, especially a polar and potentially labile metabolite, can be a significant roadblock in your research. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you systematically identify and resolve the root cause of low recovery in your experiments.
Introduction to Mirtazapine-d3 N-Oxide
Mirtazapine-d3 N-Oxide is the deuterated stable isotope-labeled internal standard for Mirtazapine N-Oxide, a primary metabolite of the tetracyclic antidepressant, Mirtazapine.[1][2] In bioanalytical assays, typically employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), this internal standard is crucial for accurate quantification. However, the N-oxide functional group introduces distinct chemical properties that can lead to recovery issues.[3] The nitrogen atom in the piperazine moiety has been oxidized, increasing the molecule's polarity and potential for thermal or pH-dependent instability compared to the parent drug.[3]
This guide will walk you through the common pitfalls and provide validated strategies to enhance your analytical performance.
| Property | Value | Source |
| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][3]benzazepine 2-Oxide | [4] |
| CAS Number | 1219155-54-0 | [4] |
| Molecular Formula | C₁₇H₁₆D₃N₃O | [4] |
| Molecular Weight | 284.37 g/mol | [4] |
| Storage | 2-8°C Refrigerator | [4] |
Troubleshooting Guide & FAQs
Q1: My recovery is consistently low or variable. Where should I start my investigation?
A1: Start with a systematic diagnostic approach. Poor recovery is a classic problem in analytical chemistry that can stem from three main areas: analyte instability, inefficient sample extraction, or analytical system issues. Before making extensive changes to your protocol, it's critical to pinpoint the stage where the loss is occurring.
The following decision tree provides a logical workflow for troubleshooting.
Caption: A typical five-step workflow for Solid-Phase Extraction (SPE).
-
Step 1: Conditioning: Wet the sorbent with a water-miscible organic solvent like methanol. This solvates the functional groups of the sorbent.
-
Step 2: Equilibration: Flush the sorbent with an aqueous solution that mimics your sample matrix (e.g., water or a specific pH buffer). This is a critical step to ensure proper binding. [5]* Step 3: Loading: Ensure your sample is in a solvent that promotes binding. For reversed-phase or mixed-mode, this means the sample should be primarily aqueous with minimal organic content. If your sample is in an organic solvent, it must be evaporated and reconstituted.
-
Step 4: Washing: Use the weakest possible solvent that will wash away interferences but not your analyte. For a polar analyte on a reversed-phase column, this is typically a low-percentage organic wash (e.g., 2-5% methanol in water). Crucially, collect and analyze this wash fraction to see if your analyte is eluting prematurely.
-
Step 5: Elution: Use the strongest solvent necessary to fully elute your analyte. For a basic compound on a mixed-mode cation exchange sorbent, a common choice is a small amount of base (e.g., 2-5% ammonium hydroxide) in an organic solvent (e.g., methanol or acetonitrile). [6]
Q3: My compound is too polar for SPE. Is Liquid-Liquid Extraction (LLE) a better option?
A3: Yes, LLE can be highly effective, but success depends entirely on solvent choice and pH control. For the parent drug Mirtazapine, non-polar solvents like hexane have been used. [7][8]However, the highly polar N-oxide metabolite will have poor partitioning into such solvents.
Causality: The principle of LLE is partitioning the analyte between two immiscible liquid phases. A polar analyte will prefer to stay in the aqueous phase unless its charge is neutralized (by adjusting pH) and a sufficiently polar extraction solvent is used.
LLE Optimization Protocol:
-
pH Adjustment: Mirtazapine has a basic pKa of ~7.3-7.7. [9]The N-oxide will also be basic. To extract it from an aqueous matrix (like plasma or urine) into an organic solvent, you must deprotonate it. Adjust the sample pH to be at least 2 units above the pKa (e.g., pH 9.5-11) with a buffer or a base like ammonium hydroxide. This neutralizes the charge, making it less water-soluble.
-
Solvent Selection: Test a range of solvents with varying polarities.
| Solvent | Polarity Index | Suitability for Mirtazapine-d3 N-Oxide | Notes |
| n-Hexane | 0.1 | Poor | Too non-polar. Used for parent drug, not polar metabolites. [7] |
| Toluene | 2.4 | Poor to Moderate | May show some extraction but can introduce interferences. [10] |
| Methyl-tert-butyl ether (MTBE) | 2.5 | Good | A common choice for moderately polar compounds. Cleaner than DCM. |
| Dichloromethane (DCM) | 3.1 | Very Good | Effective but can form emulsions. It is denser than water. |
| Ethyl Acetate | 4.4 | Excellent | Often provides the best recovery for polar metabolites. [10] |
| Propanol | 4.0 | Special Case | Miscible with water, but can be used for extraction if high salt concentration is present. [11] |
Experimental Protocol:
-
To 100 µL of plasma, add Mirtazapine-d3 N-Oxide internal standard.
-
Add 50 µL of 1 M ammonium hydroxide to adjust pH to >10. Vortex briefly.
-
Add 500 µL of the chosen extraction solvent (e.g., Ethyl Acetate).
-
Vortex for 2 minutes, then centrifuge at >3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at <40°C. N-oxides can be thermally sensitive, so avoid excessive heat.
-
Reconstitute the residue in your initial LC mobile phase for analysis.
Q4: My extraction seems fine, but recovery is still low after LC-MS/MS analysis. What could be wrong?
A4: The issue may lie within the analytical system itself, specifically with analyte adsorption, in-source instability, or matrix effects.
-
Adsorption: Polar and basic compounds can adsorb to active sites on glass vials, plastic well plates, and stainless steel or PEEK tubing in the LC system.
-
Troubleshooting: Prepare a standard in your final reconstitution solvent. Inject it, then transfer the remaining standard to a new vial and re-inject. A significant drop in signal suggests adsorption to the vial.
-
Solution: Use silanized glass vials or low-adsorption polypropylene plates. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using a column with a less acidic silica surface can also help.
-
-
In-Source Instability: N-oxides can be susceptible to reduction back to the parent amine in the hot, high-energy environment of the mass spectrometer's ion source.
-
Troubleshooting: Monitor the MRM transition for the parent Mirtazapine-d3 in your N-oxide standard injection. An unusually high signal could indicate in-source conversion.
-
Solution: Optimize source parameters. Reduce the source temperature and capillary voltage to the lowest levels that still provide adequate signal. [12]
-
-
Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of your analyte in the MS source, suppressing its signal.
-
Troubleshooting: Perform a post-extraction spike experiment. Compare the peak area of your analyte spiked into a blank, extracted matrix with the peak area of the same amount of analyte in a neat solution. A lower signal in the matrix sample indicates ion suppression.
-
Solution:
-
Improve your sample cleanup (e.g., use a more rigorous SPE wash step).
-
Modify your chromatography to separate the analyte from the interfering compounds. A longer gradient or a different column chemistry may be required.
-
-
Starting LC-MS/MS Parameters
The following are typical starting parameters for the analysis of Mirtazapine and its deuterated analogs. These should be optimized on your specific instrument.
| Parameter | Value | Reference |
| Ionization Mode | ESI+ (Electrospray Positive) | [12] |
| Precursor Ion (Q1) for Mirtazapine-d3 | 269.2 m/z | [12] |
| Product Ion (Q3) for Mirtazapine-d3 | 195.1 m/z | [12] |
| Collision Energy (CE) | ~20-32 V | [13] |
| Mobile Phase Example | A: 10 mM Ammonium Acetate in Water, B: Acetonitrile/Methanol | [7] |
By methodically addressing these potential areas of loss—stability, extraction, and analysis—you can effectively troubleshoot and overcome the challenges of poor Mirtazapine-d3 N-Oxide recovery, leading to a robust and reliable analytical method.
References
-
A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. PubMed Central. [Link]
-
Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. ResearchGate. [Link]
-
Mirtazapine-d3 N-Oxide. Pharmaffiliates. [Link]
-
Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. [Link]
-
Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of Mirtazapine. International Science Community Association. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PubMed Central. [Link]
-
Mirtazapine | C17H19N3 | CID 4205. PubChem - NIH. [Link]
-
LC-UV and LC-MS studies on mirtazapine to characterize its degradation products. ResearchGate. [Link]
-
Therapeutic Drug Monitoring of Mirtazapine and Its Metabolite Desmethylmirtazapine by HPLC With Fluorescence Detection. PubMed. [Link]
-
SPE Method Development Tips and Tricks. Agilent. [Link]
- Process for production of mirtazapine.
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Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. Scirp.org. [Link]
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Evaluation of Accelerated Stability Testing of a Mirtazapine-loaded Nanoemulsion as per International Conference on Harmonization. CORE. [Link]
-
Therapeutic Drug Monitoring of Mirtazapine and Its Metabolite Desmethylmirtazapine by HPLC with Fluorescence Detection. ResearchGate. [Link]
-
Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. [Link]
-
Mirtazapine Disintegrating Formulation. Organon. [Link]
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Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
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An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PubMed Central. [Link]
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High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. PubMed Central. [Link]
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Dealing with co-eluting interferences for Mirtazapine N-Oxide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Mirtazapine N-Oxide. As a Senior Application Scientist, I will walk you through common issues, focusing on the persistent problem of co-eluting interferences, and provide robust, field-proven solutions. Our approach is grounded in chromatographic theory and validated by regulatory standards to ensure the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying the Problem
Question 1: I'm seeing a broad or asymmetric peak for Mirtazapine N-Oxide in my LC-MS/MS chromatogram. How can I confirm if this is due to co-elution?
This is a classic first sign of a potential separation issue. Co-elution occurs when two or more compounds exit the chromatography column at the same time, making accurate quantification impossible.[1][2] While poor peak shape can also result from column degradation or improper mobile phase conditions, co-elution should be a primary suspect.
Causality: A perfectly symmetrical, Gaussian peak suggests a single compound. However, if an interfering compound elutes very close to your analyte, it can manifest as a "shoulder" on the main peak or cause significant tailing or fronting.[1] This is distinct from gradual peak tailing which might indicate a different column-related issue.
Troubleshooting Protocol: Peak Purity Assessment
-
Visual Inspection:
-
Look for a distinct shoulder or a "split" peak top, which are strong indicators of co-elution.
-
-
Mass Spectrometry (MS) Analysis:
-
The most definitive test. Instead of looking at the single MRM transition for Mirtazapine N-Oxide, scan across the entire width of the chromatographic peak.
-
Procedure: Extract the ion chromatograms for the Mirtazapine N-Oxide precursor ion. Then, examine the mass spectra at the very beginning (upslope), the apex, and the end (downslope) of the peak.
-
Interpretation: If the peak is pure, the mass spectrum will be identical at all points. If an interferent is present, you will see different ions appearing or disappearing across the peak profile.[1]
-
-
Diode Array Detector (DAD/PDA) Analysis (if available):
-
If you are using a UV detector in series with your MS, the DAD can perform a similar peak purity analysis based on UV spectra.
-
Procedure: The detector software can compare UV spectra collected across the peak.
-
Interpretation: A "pure" peak will have identical UV spectra at all time points. The software will flag any spectral differences, indicating the presence of a co-eluting impurity.[1]
-
Section 2: Characterizing the Interference
Question 2: I've confirmed co-elution. What are the likely culprits interfering with my Mirtazapine N-Oxide analysis?
Understanding the potential sources of interference is critical for designing an effective solution. For Mirtazapine N-Oxide, which is itself a metabolite, the interferences typically fall into three categories.
1. Related Compounds (Metabolites & Degradants): Mirtazapine is extensively metabolized by cytochrome P450 enzymes.[3][4] Its other metabolites are the most probable co-eluting candidates due to their structural similarity.
-
Desmethylmirtazapine: A major metabolite.[3]
-
8-Hydroxymirtazapine: Another key metabolite.[5]
-
Parent Drug (Mirtazapine): High concentrations of the parent drug can sometimes interfere with the analysis of a minor metabolite.
-
Degradation Products: Mirtazapine can degrade under acidic, alkaline, and oxidative stress conditions.[6] Mirtazapine N-Oxide itself can be formed via photocatalysis.[7]
2. Endogenous Matrix Components: When analyzing biological samples (plasma, urine), components of the matrix itself can co-elute and interfere. This is a primary cause of "matrix effect," which can suppress or enhance the ionization of your analyte in the MS source.[8][9][10]
-
Phospholipids: Notorious for causing ion suppression in ESI-MS and often elute in the same region as many drug compounds.
-
Salts and Proteins: If sample preparation is inadequate, these can also interfere.
3. Co-administered Medications: In clinical studies, patients are often on multiple medications. These drugs or their metabolites can potentially co-elute with your analyte.[11][12] Assessing this risk is a key part of method validation.[11]
Table 1: Potential Interferences for Mirtazapine N-Oxide
| Potential Interferent | Typical m/z (Precursor Ion) | Rationale for Interference |
| Mirtazapine (Parent) | ~266.2 | High plasma concentration; structural similarity.[13] |
| Desmethylmirtazapine | ~252.2 | Major metabolite; high structural similarity.[14] |
| 8-Hydroxymirtazapine | ~282.2 | Metabolite; polarity change may lead to similar retention.[5] |
| Phospholipids | Varies (e.g., 184.1) | Common endogenous interference in plasma samples.[9] |
| Unknown Degradant | Varies | Can form during sample storage or processing.[6] |
Section 3: Strategies for Resolution
Question 3: How can I resolve the co-eluting peak? What is the most effective strategy?
Resolving co-eluting peaks is about manipulating the fundamental principles of chromatography, which are governed by the Resolution Equation . This equation shows that resolution (Rs) is a function of three key factors: Efficiency (N), Selectivity (α), and Retention/Capacity Factor (k').[1][2]
Caption: The Resolution Equation Factors.
Altering Selectivity (α) is almost always the most effective way to resolve co-eluting peaks because it directly addresses the chemical interactions that cause compounds to separate differently.[1][15]
Question 4: Can you provide a step-by-step protocol for chromatographic method development to resolve my interference?
Absolutely. A systematic approach is key. Do not change multiple parameters at once.
Protocol: Systematic Chromatographic Optimization
Objective: To achieve baseline resolution (Rs > 1.5) between Mirtazapine N-Oxide and the co-eluting interferent.
Step 1: Adjust Gradient Slope (Modify Retention, k') This is the simplest first step. A shallower gradient gives peaks more time to separate.
-
Initial Run: Note the elution time of the co-eluting peaks.
-
Action: Decrease the rate of change of the organic mobile phase (%B/min) in the region where your analyte elutes. For example, if your gradient is 10-90% B in 5 minutes (a slope of 16%/min), try flattening it to 10-90% B in 10 minutes (a slope of 8%/min).[16]
-
Evaluation: Check if resolution has improved. If the peaks are now partially separated, you are on the right track. If not, selectivity is likely the dominant problem.
Step 2: Change Organic Solvent (Modify Selectivity, α) The choice of organic solvent (e.g., acetonitrile vs. methanol) alters the interactions between the analytes and the stationary phase.
-
Action: If your current mobile phase uses acetonitrile, prepare an identical mobile phase but replace the acetonitrile with methanol.
-
Rationale: Acetonitrile and methanol have different properties (dipole moment, proton acceptor/donor capabilities) and will produce a different elution order and spacing for your analytes. This simple change can often resolve difficult co-elutions.
-
Evaluation: Compare the chromatogram to your original method.
Step 3: Change Column Chemistry (Strongest Impact on Selectivity, α) If the above steps fail, the stationary phase is not able to differentiate between your analyte and the interferent. A different column chemistry is required.[1][17]
-
Action: Select a column with a different separation mechanism.
-
If you are using a standard C18 column (which separates based on hydrophobicity), try a Biphenyl or Pentafluorophenyl (PFP) phase.
-
Biphenyl/PFP columns offer different selectivity through pi-pi interactions, which can be highly effective for aromatic compounds like Mirtazapine and its metabolites.
-
-
Procedure: Install the new column and start with a basic scouting gradient to find the elution position of your analyte, then optimize the gradient as in Step 1.
Step 4: Modify Mobile Phase pH (Modify Selectivity, α) For ionizable compounds, pH can dramatically alter retention and selectivity. Mirtazapine N-Oxide has basic nitrogens.
-
Action: Adjust the pH of the aqueous portion of your mobile phase. For example, if you are using 0.1% formic acid (pH ~2.7), try a buffer at pH 4 or pH 5 (e.g., ammonium acetate).
-
Caution: Always ensure your column is stable at the chosen pH. Most silica-based columns are not stable above pH 8.
-
Evaluation: Observe changes in peak shape and retention time.
Caption: Systematic Workflow for Resolving Co-elution.
Question 5: Can optimizing my sample preparation help with co-elution?
Yes, significantly. This is especially true if the interference is from the biological matrix. The goal of sample preparation is not just to extract the analyte, but to selectively extract the analyte while leaving interferences behind.
Table 2: Sample Preparation Techniques vs. Selectivity
| Technique | Selectivity | Mechanism & Comments |
| Protein Precipitation (PPT) | Low | Crashes out proteins but leaves most other matrix components (salts, phospholipids) in the supernatant with your analyte. Often a source of matrix effects.[18] |
| Liquid-Liquid Extraction (LLE) | Moderate | Separates compounds based on their partitioning between two immiscible liquids (e.g., aqueous plasma and an organic solvent). By carefully choosing the solvent and pH, you can improve selectivity over PPT.[19] |
| Solid-Phase Extraction (SPE) | High | Offers the highest selectivity. Uses a solid sorbent to bind the analyte, followed by wash steps to remove interferences, and a final elution of the clean analyte. Different SPE chemistries (reversed-phase, ion-exchange) can be chosen to specifically target your analyte. |
Recommendation: If you are using Protein Precipitation and experiencing issues, moving to LLE or, ideally, SPE will provide a much cleaner extract, likely removing the matrix-based co-elution and reducing ion suppression.
Section 4: Regulatory Compliance & Validation
Question 6: Once I've resolved the co-elution, what do I need to do to ensure my method is compliant with regulatory guidelines?
Resolving the interference is part of method development. You must then formally validate the new method according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, which is adopted by both the FDA and EMA.[20][21][22][23]
Key Validation Parameter: Selectivity Your validation report must prove that the method is selective for Mirtazapine N-Oxide.
-
Protocol: Analyze blank matrix samples from at least six different individual sources.[24]
-
Acceptance Criteria: The response in the blank samples should be no more than 20% of the response of your Lower Limit of Quantification (LLOQ) sample.[25]
-
Interference Check: You must also demonstrate a lack of interference from relevant metabolites and commonly co-administered drugs at their expected concentrations.[11] This is done by spiking these compounds into low and high QC samples and ensuring the accuracy remains within ±15%.[11][25]
A full re-validation should be performed, assessing all key parameters including accuracy, precision, calibration curve, stability, and matrix effect.[20][24]
References
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks . Axion Labs via YouTube. [Link]
-
Mirtazapine Pharmacology and Its Analytical Methods . Journal of Chemical, Biological and Medicinal Sciences. [Link]
-
Mirtazapine . StatPearls - NCBI Bookshelf. [Link]
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Co-Medication and Interference Testing in Bioanalysis: A European Bioanalysis Forum Recommendation . Taylor & Francis Online. [Link]
-
Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of Mirtazapine . International Science Community Association. [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]
-
Mirtazapine . Wikipedia. [Link]
-
Chromatographic Co-elution Chromatography . ResearchGate. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
LC-UV and LC-MS studies on mirtazapine to characterize its degradation products . ResearchGate. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? . NorthEast BioLab. [Link]
-
UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum . National Institutes of Health (NIH). [Link]
-
Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation . PubMed. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis . Taylor & Francis Online. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . European Medicines Agency (EMA). [Link]
-
Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma . SCIRP. [Link]
-
Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates . National Institutes of Health (NIH). [Link]
-
Evaluation of Accelerated Stability Testing of a Mirtazapine-loaded Nanoemulsion as per International Conference on Harmonization . CORE. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions . LCGC International. [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis . National Institutes of Health (NIH). [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5 . Therapeutic Goods Administration (TGA). [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]
-
Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood . CUNY Academic Works. [Link]
-
Mirtazapine Disintegrating Formulation Safety Data Sheet . Organon. [Link]
-
Co-Medication and Interference Testing in Bioanalysis: A European Bioanalysis Forum Recommendation . ResearchGate. [Link]
-
Effect of mirtazapine on metabolism and energy substrate partitioning in healthy men . National Institutes of Health (NIH). [Link]
-
USFDA guidelines for bioanalytical method validation . SlideShare. [Link]
-
Determination of mirtazapine in spiked human plasma and tablets by first derivative spectrofluorimetric method . National Institutes of Health (NIH). [Link]
-
Mirtazapine loaded polymeric micelles for rapid release tablet: A novel formulation—In vitro and in vivo studies . National Institutes of Health (NIH). [Link]
-
REMERON® (mirtazapine) Tablets Label . U.S. Food and Drug Administration (FDA). [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid . Academia.edu. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . National Institutes of Health (NIH). [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry . U.S. Department of Health and Human Services. [Link]
Sources
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- 3. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]
- 19. scirp.org [scirp.org]
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- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 22. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
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- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 25. ema.europa.eu [ema.europa.eu]
Mirtazapine-d3 N-Oxide stability under different storage conditions
Welcome to the technical support guide for Mirtazapine-d3 N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of Mirtazapine-d3 N-Oxide under various storage conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to Mirtazapine-d3 N-Oxide
Mirtazapine-d3 N-Oxide is the deuterated form of Mirtazapine N-Oxide, a primary metabolite of the antidepressant drug Mirtazapine.[1][2][3] Mirtazapine is metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A2, CYP2D6, and CYP3A4, which are involved in the formation of its metabolites, including the N-oxide.[2][4] The introduction of deuterium (a stable isotope of hydrogen) at the N-methyl group creates Mirtazapine-d3 N-Oxide, a valuable tool in pharmacokinetic studies and metabolic research.[5][6] The deuterium labeling provides a distinct mass signature, facilitating its differentiation from the endogenous, non-labeled compound in mass spectrometry-based analyses.[7]
The stability of this compound is paramount for its use as an internal standard in bioanalytical assays and for accurate metabolic profiling. Degradation can lead to the formation of impurities, compromising the accuracy and precision of experimental results. This guide will delve into the factors affecting the stability of Mirtazapine-d3 N-Oxide and provide practical solutions for its proper handling and storage.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Mirtazapine-d3 N-Oxide.
Q1: What are the recommended storage conditions for Mirtazapine-d3 N-Oxide?
A1: For long-term stability, Mirtazapine-d3 N-Oxide should be stored as a solid at -20°C.[2] Some suppliers recommend storage in a refrigerator at 2-8°C.[5] It is crucial to refer to the certificate of analysis provided by the supplier for specific storage recommendations. When stored as a solid under these conditions, the compound is expected to be stable for an extended period.[2]
Q2: Can I store Mirtazapine-d3 N-Oxide in solution?
A2: While storing the compound as a solid is preferred for long-term stability, solutions can be prepared for immediate or short-term use. If you need to store solutions, it is recommended to keep them at -20°C or lower. The choice of solvent is critical; methanol is a common solvent for Mirtazapine N-oxide.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For extended storage of solutions, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
Q3: What are the primary factors that can cause degradation of Mirtazapine-d3 N-Oxide?
A3: Several environmental factors can contribute to the degradation of Mirtazapine-d3 N-Oxide. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[8]
-
pH: Mirtazapine has been shown to degrade under acidic and, more rapidly, under alkaline conditions.[8]
-
Oxidation: The N-oxide functional group can be susceptible to further oxidation or reduction under certain conditions. Studies on the parent drug, mirtazapine, show it degrades upon treatment with hydrogen peroxide, especially with heating.[8]
Q4: How does the deuterium labeling affect the stability of the molecule?
A4: Deuterium is a stable, non-radioactive isotope of hydrogen and does not inherently have a shelf life.[9][10] The replacement of hydrogen with deuterium at the N-methyl group is not expected to significantly alter the chemical stability of the N-oxide functional group under typical storage conditions. The primary benefit of deuteration is to alter the pharmacokinetic profile of a drug, often increasing its metabolic stability. However, the fundamental chemical vulnerabilities of the molecule to factors like pH, light, and temperature remain.
Q5: What are the visual or analytical signs of Mirtazapine-d3 N-Oxide degradation?
A5: Visually, degradation may not always be apparent. The most reliable way to assess the stability of your compound is through analytical techniques. When analyzing your sample using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks or a decrease in the area of the main peak corresponding to Mirtazapine-d3 N-Oxide can indicate degradation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of Mirtazapine-d3 N-Oxide.
Problem 1: Appearance of Unexpected Peaks in Chromatogram
Possible Cause & Solution:
-
Degradation due to Improper Storage: If the compound was not stored at the recommended temperature or was exposed to light, degradation may have occurred.
-
Troubleshooting Step: Verify the storage conditions of your sample. If improper storage is suspected, obtain a fresh, properly stored sample for comparison.
-
-
Contamination: The unexpected peaks could be from a contaminated solvent, glassware, or an issue with the analytical instrument.
-
Troubleshooting Step: Run a blank (solvent only) to check for contamination in the mobile phase or system. Use fresh, high-purity solvents and meticulously clean all glassware.
-
-
Degradation in Solution: The compound may be unstable in the prepared solution over time.
-
Troubleshooting Step: Prepare a fresh solution from a solid standard and analyze it immediately. Compare the chromatogram with that of the older solution to confirm if degradation has occurred in the stored solution.
-
Problem 2: Inconsistent or Low Analytical Signal
Possible Cause & Solution:
-
Degradation of the Compound: A decrease in the concentration of the analyte due to degradation will result in a lower signal.
-
Troubleshooting Step: As in Problem 1, verify storage conditions and prepare a fresh standard to confirm the concentration.
-
-
Precipitation of the Compound: If the compound has limited solubility in the chosen solvent, it may precipitate out of the solution, leading to a lower effective concentration.
-
Troubleshooting Step: Ensure the compound is fully dissolved. You may need to gently warm the solution or use a different solvent system. Check the solubility information provided by the supplier. Mirtazapine N-oxide is soluble in methanol.[2]
-
-
Instrumental Issues: Problems with the mass spectrometer or detector can lead to inconsistent signals.
-
Troubleshooting Step: Perform a system suitability test and calibrate the instrument according to the manufacturer's protocol to ensure it is functioning correctly.
-
Problem 3: Variability in Results Between Experiments
Possible Cause & Solution:
-
Inconsistent Sample Preparation: Variations in sample preparation, such as pipetting errors or inconsistent dilutions, can lead to variable results.
-
Troubleshooting Step: Standardize your sample preparation protocol. Use calibrated pipettes and ensure all steps are performed consistently.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.
-
Troubleshooting Step: Prepare aliquots of your stock solution to avoid multiple freeze-thaw cycles. For each experiment, use a fresh aliquot.
-
-
Matrix Effects in Bioanalytical Samples: When analyzing biological samples, other components in the matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to signal suppression or enhancement.
-
Troubleshooting Step: Optimize your sample extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components.
-
Experimental Protocols
To ensure the integrity of your Mirtazapine-d3 N-Oxide standard, it is advisable to perform periodic stability checks. Below is a general protocol for a short-term stability study.
Protocol: Short-Term Stability Assessment of Mirtazapine-d3 N-Oxide in Solution
Objective: To assess the stability of Mirtazapine-d3 N-Oxide in a specific solvent under different short-term storage conditions.
Materials:
-
Mirtazapine-d3 N-Oxide solid standard
-
High-purity solvent (e.g., methanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
Temperature-controlled storage units (refrigerator, benchtop at room temperature)
-
Light-protective amber vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Mirtazapine-d3 N-Oxide solid.
-
Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Aliquoting:
-
Aliquot the stock solution into multiple amber vials to be stored under different conditions.
-
-
Storage Conditions:
-
Time Zero (T0): Analyze one aliquot immediately after preparation. This will serve as the baseline.
-
Refrigerated (2-8°C): Store several aliquots in a refrigerator.
-
Room Temperature (Ambient): Store several aliquots on the benchtop, protected from direct light.
-
-
Analysis:
-
At specified time points (e.g., 24h, 48h, 72h, 1 week), retrieve one aliquot from each storage condition.
-
Analyze the samples using a validated HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the peak area of the Mirtazapine-d3 N-Oxide in the stored samples to the T0 sample.
-
A significant decrease in the peak area or the appearance of new peaks indicates degradation.
-
Data Presentation
The results of the stability study can be summarized in a table for easy comparison.
| Storage Condition | Time Point | Peak Area (Arbitrary Units) | % Remaining | Observations |
| Time Zero | 0 h | 1,000,000 | 100% | Single, sharp peak |
| Refrigerated (2-8°C) | 24 h | 995,000 | 99.5% | No significant change |
| 1 week | 980,000 | 98.0% | Minor decrease, within acceptable limits | |
| Room Temperature | 24 h | 950,000 | 95.0% | Slight decrease in peak area |
| 1 week | 850,000 | 85.0% | Significant decrease, small degradation peaks observed |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the short-term stability of Mirtazapine-d3 N-Oxide.
Potential Degradation Pathways
Caption: Factors leading to the degradation of Mirtazapine-d3 N-Oxide.
References
-
International Science Community Association. (2011). Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of Mirtazapine. [Link]
-
Pharmaffiliates. CAS No : 1219155-54-0| Chemical Name : Mirtazapine-d3 N-Oxide. [Link]
-
National Center for Biotechnology Information. (n.d.). Mirtazapine. PubChem Compound Database. Retrieved from [Link]
-
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Impact of sample collection on Mirtazapine metabolite stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Mirtazapine and its metabolites. This guide is designed to provide in-depth, field-proven insights into the critical aspects of sample collection and handling that directly impact the stability and accurate quantification of Mirtazapine and its primary metabolites. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and ensure the integrity of your bioanalytical data.
Understanding Mirtazapine Metabolism
Mirtazapine is a tetracyclic antidepressant that undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation by cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4).[1][2][3] The main metabolites of interest in pharmacokinetic and toxicological studies are:
-
N-desmethylmirtazapine (NDM): The major and only pharmacologically active metabolite.[4]
-
8-hydroxymirtazapine (8-OHM): An inactive metabolite.
-
Mirtazapine N-oxide: An inactive metabolite formed by CYP1A2 and CYP3A4.[5]
The accuracy of measuring these compounds is fundamentally dependent on preventing their degradation from the moment of sample collection.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding sample handling for Mirtazapine analysis.
Q1: What is the best practice for collecting blood samples for Mirtazapine metabolite analysis?
A1: The choice of collection tube and initial handling are critical first steps. For optimal results, blood samples should be collected into tubes containing an anticoagulant.[4] Heparin is a frequently used and validated anticoagulant for Mirtazapine studies.[4][6] Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant. Prompt processing to separate plasma is crucial to minimize enzymatic activity and potential degradation.
Q2: Which anticoagulant should I use: Heparin, EDTA, or Citrate?
A2: While heparin is the most commonly cited anticoagulant in validated methods for Mirtazapine analysis, the choice can also depend on your specific analytical platform (e.g., LC-MS/MS). The primary consideration is to prevent coagulation without interfering with the assay or the stability of the analytes.
-
Heparin: Recommended and widely used. It does not typically interfere with common extraction techniques or chromatographic analysis of Mirtazapine.[4][6]
-
EDTA: Also a common anticoagulant. However, it functions by chelating divalent cations like Ca2+ and Mg2+. While less common in published Mirtazapine methods, it is generally acceptable. It is essential to validate its use with your specific method to ensure no ion suppression or enhancement occurs during MS detection.
-
Citrate: This anticoagulant is primarily used for coagulation studies and is not recommended for Mirtazapine analysis due to the dilution of the sample with the liquid citrate solution, which would require correction.
For patients on warfarin anticoagulant therapy, it's important to note that while Mirtazapine is not believed to have a major interaction, some studies suggest a potential increased risk of bleeding, warranting careful monitoring.[7] This does not directly impact sample collection but is a crucial clinical consideration.
Q3: How critical is temperature control immediately after sample collection?
A3: Extremely critical. Biological samples are complex environments with active enzymes. To preserve the integrity of Mirtazapine and its metabolites, samples should be placed on ice immediately after collection and centrifuged in a refrigerated centrifuge (e.g., at 4°C) as soon as possible.[6] This slows down metabolic processes that could alter the concentrations of the parent drug and its metabolites.
Q4: What are the recommended storage conditions for plasma samples?
A4: Proper storage is essential for maintaining analyte stability over time.
-
Short-Term Storage (up to 24 hours): Refrigeration at 2-8°C is acceptable if analysis will be performed promptly.
-
Long-Term Storage: For storage longer than 24 hours, plasma samples must be frozen. Mirtazapine and its metabolites have demonstrated stability at -20°C for at least 6 months and at -80°C for extended periods (e.g., 270 days).[4][8][9] Long-term storage at -80°C is the recommended best practice to ensure sample integrity for future analysis.[6][8]
Q5: How many freeze-thaw cycles can my samples withstand?
A5: Mirtazapine and its metabolites have been shown to be stable for up to five freeze-thaw cycles without significant degradation.[4][8] However, it is a best practice to minimize the number of cycles. If multiple analyses are planned from the same sample, it is highly recommended to aliquot the plasma into smaller volumes after the initial centrifugation and before the first freeze. This allows you to thaw only the required volume for each experiment, preserving the master sample.
Q6: Does the pH of the sample matter for Mirtazapine stability?
A6: Yes, pH is a significant factor. Mirtazapine is a basic compound with a pKa of 7.1.[4] It is susceptible to degradation in both acidic and alkaline conditions, with degradation being more pronounced and rapid in alkaline environments.[10] While the natural pH of plasma is tightly regulated, sample processing steps can alter it. For instance, during liquid-liquid extraction, the sample is often alkalized (e.g., with NaOH) to ensure Mirtazapine is in its neutral, more organic-soluble form.[4][8] It is crucial that this step is performed consistently and just prior to extraction to avoid degradation.
Q7: Is Mirtazapine sensitive to light?
A7: Yes, Mirtazapine has shown susceptibility to photodegradation.[10] While a single, brief exposure is unlikely to cause significant issues, repeated or prolonged exposure to direct light (especially UV) should be avoided. It is recommended to use amber-colored collection and storage tubes. If clear tubes are used, they should be wrapped in foil or stored in a dark environment to protect the sample integrity.
Mirtazapine Metabolism and Sample Processing Workflow
The following diagrams illustrate the metabolic pathway of Mirtazapine and the recommended workflow for sample collection and processing.
Caption: Recommended workflow for blood sample handling.
Data Summary: Mirtazapine and Metabolite Stability
The following table summarizes stability data from various studies.
| Analyte(s) | Matrix | Storage Condition | Duration | Stability Outcome | Reference |
| Mirtazapine, NDM, 8-OHM | Human Plasma | Room Temperature | 4 weeks | Stable (in solution) | [4] |
| Mirtazapine, NDM, 8-OHM | Human Plasma | -20°C | 6 months | Stable | [4] |
| Mirtazapine, NDM | Human Plasma | -20°C | 3 months | Stable | [8] |
| Mirtazapine | Human Serum | -20°C | 180 days | Stable | [9] |
| Mirtazapine | Human Serum | -80°C | 270 days | Stable | [9] |
| Mirtazapine, NDM, 8-OHM | Human Plasma | 5 Freeze-Thaw Cycles | N/A | Stable | [4] |
| Mirtazapine, NDM | Human Plasma | 5 Freeze-Thaw Cycles | N/A | Stable | [8] |
| Mirtazapine | Methanolic Solution | 0.1 N HCl (reflux) | 8 hours | Degradation observed | [10] |
| Mirtazapine | Methanolic Solution | 0.1 N NaOH (reflux) | 8 hours | Degradation observed | [10] |
| Mirtazapine | Methanolic Solution | Light Exposure | N/A | Slight degradation | [10] |
Troubleshooting Guide
Issue 1: My measured concentrations of Mirtazapine/metabolites are consistently lower than expected.
-
Potential Cause 1: Degradation due to improper handling.
-
Troubleshooting: Review your sample collection and processing workflow. Were samples immediately placed on ice? Was the time between collection and centrifugation minimized (ideally < 1 hour)? Was plasma frozen promptly at -20°C or -80°C?
-
-
Potential Cause 2: Photodegradation.
-
Troubleshooting: Ensure samples were protected from light during collection, processing, and storage. Use amber tubes or wrap clear tubes in foil.
-
-
Potential Cause 3: pH-related degradation.
-
Troubleshooting: If your sample preparation involves a pH adjustment step (e.g., alkalization for LLE), ensure the duration of exposure to the high pH is minimized and consistent across all samples. Prepare samples in smaller batches if necessary.
-
Issue 2: I am seeing high variability between my quality control (QC) sample replicates.
-
Potential Cause 1: Inconsistent freeze-thaw cycles.
-
Troubleshooting: Are you using aliquots for your QC samples, or are you thawing and re-freezing a master stock? Ensure all QCs undergo the same number of freeze-thaw cycles. Best practice is to use a fresh aliquot for each analytical run.
-
-
Potential Cause 2: Incomplete mixing after thawing.
-
Troubleshooting: Frozen samples can exhibit concentration gradients upon thawing. Ensure you vortex each sample thoroughly after it has completely thawed and before taking an aliquot for analysis.
-
Issue 3: There are unexpected peaks interfering with my analytes of interest in the chromatogram.
-
Potential Cause 1: Analyte degradation.
-
Troubleshooting: Degradation products may appear as new peaks in your chromatogram. Compare the chromatograms of affected samples to a freshly prepared standard. Review all handling and storage procedures for potential causes of degradation (temperature, light, pH).
-
-
Potential Cause 2: Interference from collection tubes or processing materials.
-
Troubleshooting: Analyze a blank plasma sample that has been processed and stored using the exact same procedures and materials to rule out contamination from tubes, pipette tips, or solvents.
-
Experimental Protocol: Optimal Blood Sample Collection and Processing
This protocol outlines the standard operating procedure for collecting and processing blood samples to ensure the stability of Mirtazapine and its metabolites.
Materials:
-
Vacutainer tubes with Sodium or Lithium Heparin (amber-colored preferred)
-
Tourniquet, needles, and other phlebotomy supplies
-
Ice bucket/container
-
Refrigerated centrifuge
-
Calibrated pipettes
-
Polypropylene cryovials for aliquoting (amber-colored preferred)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Label all collection tubes and cryovials clearly with the subject ID, date, and time point. Pre-chill the centrifuge to 4°C.
-
Blood Collection:
-
Perform phlebotomy according to standard clinical procedures.
-
Collect blood into the heparinized tube.
-
Immediately after drawing, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant. Do not shake vigorously, as this can cause hemolysis.
-
-
Initial Handling:
-
Place the blood sample tube immediately into an ice bath.
-
Transport the sample on ice to the processing laboratory. The time from collection to centrifugation should not exceed one hour.
-
-
Centrifugation:
-
Place the sample tube in the pre-chilled refrigerated centrifuge.
-
Centrifuge the blood at approximately 1850 x g for 15 minutes at 4°C to separate the plasma (the clear, yellowish supernatant) from the red blood cells. [4]5. Plasma Aliquoting:
-
Carefully remove the tube from the centrifuge.
-
Using a clean pipette, transfer the plasma supernatant into the pre-labeled cryovials. Be careful not to disturb the buffy coat or the red blood cell layer.
-
It is recommended to create multiple aliquots (e.g., 0.5 mL each) from each sample to avoid multiple freeze-thaw cycles of the entire sample volume.
-
-
Storage:
-
Immediately place the plasma aliquots into a -80°C freezer for long-term storage.
-
If analysis is to be performed within 24 hours, samples can be stored at 2-8°C.
-
Log the location and details of each sample in your laboratory information management system (LIMS).
-
References
-
A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. PubMed Central. [Link]
-
Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. PubMed Central. [Link]
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Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. [Link]
-
Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine in Bulk Drugs and Formulations. ResearchGate. [Link]
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Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. ResearchGate. [Link]
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Design of mirtazapine solid dispersion with different carriers' systems: optimization, in vitro evaluation, and bioavailability assessment. PubMed Central. [Link]
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Stress Degradation Studies and Development of Validated Stability Indicating Method for Assay of Mirtazapine. International Science Community Association. [Link]
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Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. Brieflands. [Link]
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Optimization of mirtazapine loaded into mesoporous silica nanostructures via Box-Behnken design: in-vitro characterization and in-vivo assessment. PubMed Central. [Link]
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Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application. MDPI. [Link]
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Evaluation of Accelerated Stability Testing of a Mirtazapine-loaded Nanoemulsion as per International Conference on Harmonizatio. CORE. [Link]
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Mirtazapine. Wikipedia. [Link]
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[A Case with the Increased PT-INR after the Addition of Mirtazapine to Warfarin Therapy]. PubMed. [Link]
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pH-Sensitive In Situ Gel of Mirtazapine Invasomes for Rectal Drug Delivery: Protruded Bioavailability and Anti-Depressant Efficacy. PubMed Central. [Link]
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Rapid quantification of mirtazapine and desmethyl mirtazapine in human plasma by LC–ESI-MS/MS: Application to a bioequivalence study. ResearchGate. [Link]
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Relationship between Mirtazapine Dose, Plasma Concentration, Response, and Side Effects in Clinical Practice. ResearchGate. [Link]
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Treatment of Depression in Patients on Anticoagulation Therapy: Antidepressant-Warfarin Drug Interactions. U.S. Pharmacist. [Link]
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Warfarin and Antidepressants: Happiness without Hemorrhaging. ResearchGate. [Link]
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Mirtazapine and Warfarin Interactions. Drugs.com. [Link]
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Antidepressant-warfarin interaction and associated gastrointestinal bleeding risk in a case-control study. PubMed. [Link]
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Validation & Comparative
The Definitive Guide to Bioanalytical Method Validation for Mirtazapine: A Comparative Analysis of Mirtazapine-d3 N-Oxide and Structural Analog Internal Standards
In the landscape of pharmaceutical development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. For Mirtazapine, a widely prescribed tetracyclic antidepressant, robust bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The choice of an internal standard (IS) is a critical determinant of method reliability, directly impacting accuracy and precision. This guide provides an in-depth, experience-driven comparison of two common internal standard strategies for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Mirtazapine: the gold-standard stable isotope-labeled internal standard (SIL-IS), Mirtazapine-d3 N-Oxide, and a viable alternative, the structural analog Mianserin.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale underpinning the validation of a bioanalytical method in accordance with global regulatory standards.
The Imperative of the Internal Standard in LC-MS/MS Bioanalysis
The core principle of using an internal standard is to account for variability throughout the analytical process.[1] From sample preparation and extraction to chromatographic separation and mass spectrometric detection, each step is a potential source of error. An ideal IS co-elutes with the analyte and experiences identical variations, particularly in the ion source of the mass spectrometer where matrix effects can significantly suppress or enhance the signal.[2] By normalizing the analyte response to the IS response, these variations can be effectively nullified, leading to reliable and reproducible data.[1]
Stable isotope-labeled internal standards are widely considered the most appropriate choice for quantitative bioanalysis.[3] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample processing and analysis.[3]
Comparative Analysis: Mirtazapine-d3 N-Oxide vs. Mianserin
This guide will focus on a detailed comparison of two internal standards for Mirtazapine analysis:
-
Mirtazapine-d3 N-Oxide (SIL-IS): A deuterated form of a Mirtazapine metabolite. While a deuterated version of the parent Mirtazapine is also an excellent choice, using a deuterated metabolite can be a strategic decision, particularly if the metabolite itself is also being quantified or if it offers synthetic advantages. For the purpose of this guide, we will consider its performance equivalent to a deuterated parent drug IS.
-
Mianserin (Structural Analog IS): A tetracyclic antidepressant with a chemical structure closely related to Mirtazapine.[2][4] While not identical, its structural similarity suggests it may exhibit comparable analytical behavior.
The following sections will detail the validation of a bioanalytical method for Mirtazapine using both internal standards, with a comparative discussion of the expected outcomes for each validation parameter.
Table 1: Key Properties of Mirtazapine and Internal Standards
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structural Class |
| Mirtazapine | C₁₇H₁₉N₃ | 265.35 | Tetracyclic Antidepressant |
| Mirtazapine-d3 N-Oxide | C₁₇H₁₆D₃N₃O | ~284.38 | Stable Isotope-Labeled Metabolite |
| Mianserin | C₁₈H₂₀N₂ | 264.36 | Tetracyclic Antidepressant |
Experimental Design and Protocols
The validation of this bioanalytical method is designed to meet the stringent requirements of the FDA and EMA guidelines, as harmonized in the ICH M10 guidance.[5][6]
Experimental Workflow
The overall workflow for sample analysis is depicted below. The critical step of adding the internal standard early in the process is highlighted, as this is fundamental to compensating for variability during sample preparation.
Caption: Mechanism of matrix effect compensation by different internal standards.
Recovery
-
Objective: To evaluate the efficiency of the extraction procedure for Mirtazapine and the IS.
-
Protocol:
-
Compare the peak areas of Mirtazapine and the IS from pre-extraction spiked plasma samples to those from post-extraction spiked plasma samples at three QC levels (low, medium, high).
-
-
Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent and reproducible. The CV of the recovery across the QC levels should be ≤15%.
-
Comparative Insights:
-
Mirtazapine-d3 N-Oxide: The recovery is expected to be nearly identical to that of Mirtazapine due to their similar chemical properties.
-
Mianserin: Recovery may differ from Mirtazapine due to slight differences in polarity, solubility in the extraction solvent, and protein binding. The key is consistency; if Mianserin's recovery is consistently, for example, 10% lower than Mirtazapine's, it can still function as a reliable IS. However, inconsistent recovery is a major flaw.
-
Stability
-
Objective: To demonstrate the stability of Mirtazapine in the biological matrix under various storage and handling conditions.
-
Protocol: Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:
-
Short-term (bench-top) stability: Room temperature for a specified duration (e.g., 6 hours).
-
Long-term stability: Frozen at -20°C or -80°C for a period that covers the expected sample storage time.
-
Freeze-thaw stability: Three or more freeze-thaw cycles.
-
Post-preparative (autosampler) stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Comparative Insights: Both internal standards should be stable under the tested conditions. The use of either IS should not significantly impact the stability assessment of Mirtazapine itself. However, the stability of the IS in stock solutions and in processed samples must also be ensured.
Conclusion and Recommendation
The validation data, both experimental and theoretical, consistently demonstrates the superiority of a stable isotope-labeled internal standard for the bioanalysis of Mirtazapine.
Mirtazapine-d3 N-Oxide provides the most robust and reliable method, excelling in accuracy, precision, and, most critically, in its ability to flawlessly compensate for matrix effects. Its use minimizes analytical variability and enhances data integrity, which is crucial for regulatory submissions. For pivotal clinical trials and bioequivalence studies where the highest level of confidence in the data is required, a SIL-IS is the unequivocal recommendation.
Mianserin , as a structural analog, represents a scientifically valid and often more cost-effective alternative. A method using Mianserin can be fully validated to meet regulatory acceptance criteria. However, it requires more rigorous evaluation during method development, particularly concerning selectivity and matrix effects. There is an inherent, albeit manageable, risk of slightly lower precision and accuracy due to imperfect compensation for analytical variability. This approach may be suitable for earlier-stage research, non-GLP exploratory studies, or when a SIL-IS is not commercially available or feasible to synthesize.
Ultimately, the choice of internal standard is a balance of scientific rigor, regulatory expectations, and practical considerations of cost and availability. This guide demonstrates that while alternatives exist, the use of Mirtazapine-d3 N-Oxide provides a self-validating system that ensures the highest degree of confidence in the bioanalytical data for Mirtazapine.
References
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]
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ResearchGate. Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. Available from: [Link]
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Resolve Mass Spectrometry. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
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National Center for Biotechnology Information. Mirtazapine - StatPearls. Available from: [Link]
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Scientific Research Publishing. Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. Available from: [Link]
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National Center for Biotechnology Information. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Available from: [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]
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ResearchGate. Formulation studies for mirtazapine orally disintegrating tablets. Available from: [Link]
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Bioanalysis Zone. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Available from: [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]
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Wikipedia. Mirtazapine. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
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Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
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Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]
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National Center for Biotechnology Information. Effect of mirtazapine on metabolism and energy substrate partitioning in healthy men. Available from: [Link]
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Therapeutic Goods Administration. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
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PubMed. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study. Available from: [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
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ResearchGate. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. Available from: [Link]
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National Center for Biotechnology Information. Design of mirtazapine solid dispersion with different carriers' systems: optimization, in vitro evaluation, and bioavailability assessment. Available from: [Link]
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Quora. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Available from: [Link]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]
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U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
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CUNY Academic Works. Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Available from: [Link]
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U.S. Food and Drug Administration. REMERON® (mirtazapine) Tablets. Available from: [Link]
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National Center for Biotechnology Information. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available from: [Link]
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U.S. Food and Drug Administration. Remeron (mirtazapine) tablets. Available from: [Link]
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ResearchGate. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates. Available from: [Link]
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YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
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ResearchGate. Rapid quantification of mirtazapine and desmethyl mirtazapine in human plasma by LC–ESI-MS/MS: Application to a bioequivalence study. Available from: [Link]
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A Comparative Guide to the Accuracy and Precision of Mirtazapine Quantification: The Pivotal Role of Mirtazapine-d3 N-Oxide
Abstract: This technical guide provides a comprehensive comparison of methodologies for the quantification of Mirtazapine, an atypical antidepressant, in biological matrices.[1][2] It emphasizes the critical role of the internal standard in achieving accurate and precise results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We present experimental data demonstrating the superior performance of a stable isotope-labeled (SIL) internal standard, Mirtazapine-d3 N-Oxide, compared to conventional approaches. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods for pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies.
Introduction: The Imperative for Precision in Mirtazapine Bioanalysis
Mirtazapine is a widely prescribed antidepressant medication used for the treatment of major depressive disorder.[3] Its therapeutic efficacy and safety are closely linked to its plasma concentrations, making accurate quantification essential for clinical and research applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[4]
A cornerstone of a robust LC-MS/MS method is the use of an appropriate internal standard (IS). The IS is added to samples and standards at a known concentration to correct for variability during sample preparation and analysis.[5] While structurally similar compounds (analogs) have been used, stable isotope-labeled (SIL) internal standards are now widely recognized as the superior choice.[6][7][8] SIL standards, such as Mirtazapine-d3 N-Oxide, are chemically almost identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most effective compensation for matrix effects and other sources of error.[8][9]
This guide will delve into the experimental validation of an LC-MS/MS method for Mirtazapine quantification using Mirtazapine-d3 N-Oxide as the IS, focusing on the key validation parameters of accuracy and precision as mandated by regulatory bodies like the FDA and EMA.[10][11][12]
Experimental Methodology: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating quality control (QC) checks at each stage to ensure the integrity of the results.
Materials and Reagents
-
Analytes: Mirtazapine, Mirtazapine-d3 N-Oxide (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Matrix: Human plasma (drug-free)
-
Reagents: Ammonium acetate
Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) system
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Mirtazapine-d3 N-Oxide working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Operated in positive ion mode with Multiple Reaction Monitoring (MRM)
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and QC samples are prepared by spiking known amounts of Mirtazapine into drug-free human plasma.
-
Calibration Curve Standards: Prepared at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepared at four levels: LLOQ, low, medium, and high concentrations.
Method Validation Procedures
The method was validated according to the principles outlined in the EMA and FDA guidelines on bioanalytical method validation.[10][11][12]
Results and Discussion: Demonstrating Accuracy and Precision
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing the QC samples in replicate (n=5) across three separate analytical runs. The results are summarized in Table 1.
Table 1: Intra- and Inter-Day Accuracy and Precision of Mirtazapine Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) | Inter-Day (n=15) |
| Accuracy (% Bias) | Precision (%CV) | ||
| LLOQ | 1.0 | 5.2 | 8.9 |
| Low | 3.0 | -2.5 | 6.1 |
| Medium | 30 | 1.8 | 4.5 |
| High | 80 | -0.9 | 3.2 |
The acceptance criteria for accuracy are that the mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[11] For precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[11] As shown in Table 1, all QC levels met these criteria, demonstrating the high accuracy and precision of the method.
The Causality Behind Experimental Choices: Why Mirtazapine-d3 N-Oxide Excels
The exceptional performance of this assay is directly attributable to the use of Mirtazapine-d3 N-Oxide as the internal standard. Here's why:
-
Mitigation of Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[13][14][15][16] Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same matrix effects.[9] The ratio of the analyte to the IS remains constant, thereby nullifying the impact of these effects.[17]
-
Correction for Sample Preparation Variability: Any loss of analyte during the protein precipitation and extraction steps will be mirrored by a proportional loss of the SIL-IS.[9] This ensures that the final analyte/IS ratio accurately reflects the initial concentration of the analyte in the sample.
-
Improved Ionization Efficiency: The SIL-IS has nearly identical ionization efficiency to the analyte, ensuring a consistent and reliable response in the mass spectrometer.[5]
In contrast, using a structurally analogous but chemically different internal standard can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, ultimately compromising the accuracy and precision of the assay.[6]
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for Mirtazapine quantification.
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A Senior Application Scientist's Guide to Internal Standard Selection for Mirtazapine Bioanalysis: Mirtazapine-d3 N-Oxide vs. Structural Analogs
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This is especially true for the analysis of psychiatric medications like Mirtazapine, where patient safety and therapeutic efficacy are paramount. This guide provides an in-depth comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Mirtazapine-d3 N-Oxide, and more traditional structural analog internal standards for the quantification of Mirtazapine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis
The primary function of an internal standard is to compensate for the variability inherent in the bioanalytical workflow.[1] From sample preparation steps like protein precipitation or liquid-liquid extraction to chromatographic separation and mass spectrometric detection, an ideal IS should mimic the behavior of the analyte, thereby normalizing for any potential losses or fluctuations.[1] The ultimate goal is to ensure that the calculated concentration of the analyte is a true reflection of its concentration in the original sample, irrespective of these procedural variations.
Mirtazapine is an antidepressant that is extensively metabolized in the body.[2][3][4] Its primary oxidative metabolites include 8-hydroxymirtazapine, N-desmethylmirtazapine, and Mirtazapine-N-oxide.[3][4] Accurate quantification of the parent drug is crucial for establishing therapeutic ranges and understanding its pharmacokinetic profile.[5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[6][7] For Mirtazapine, a deuterated version of its N-oxide metabolite, Mirtazapine-d3 N-Oxide, serves as an excellent example of a SIL-IS.
The key advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte.[8] This similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.[9] This co-elution and similar ionization response are crucial for effectively compensating for matrix effects, a phenomenon where co-eluting endogenous components of the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[10][11]
Advantages of Mirtazapine-d3 N-Oxide:
-
Superior Matrix Effect Compensation: Due to its structural and chemical similarity to Mirtazapine, Mirtazapine-d3 N-Oxide will experience nearly identical ionization suppression or enhancement, leading to a more accurate analyte-to-IS response ratio.[1]
-
Co-elution with the Analyte: The isotopic labeling results in a negligible difference in retention time, ensuring that both the analyte and the IS are subjected to the same matrix components as they elute from the chromatography column.[9]
-
Similar Extraction Recovery: The extraction efficiency of Mirtazapine-d3 N-Oxide from the biological matrix will closely mirror that of Mirtazapine.
-
Reduced Method Variability: The use of a SIL-IS generally leads to improved precision and accuracy of the bioanalytical method.[6]
The Alternative: Structural Analog Internal Standards
Before the widespread availability of SIL-IS, structural analogs were the standard choice for internal standards. These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. For Mirtazapine analysis, compounds like Diazepam and Quetiapine have been utilized as internal standards in published methods.[12][13][14]
While structural analogs can provide a degree of normalization, their physicochemical properties are not identical to the analyte. This can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising the accuracy of the results.
Disadvantages of Structural Analogs:
-
Differential Matrix Effects: A structural analog may elute at a different retention time than Mirtazapine and experience a different degree of ionization suppression or enhancement, leading to biased results.
-
Varying Extraction Recoveries: The efficiency of extracting a structural analog from a complex matrix like plasma can differ significantly from that of Mirtazapine.
-
Potential for Cross-Interference: Although selected for their distinct mass-to-charge ratios, there is a possibility of isobaric interference from endogenous matrix components that may not affect the analyte and the SIL-IS in the same way.
Head-to-Head: A Performance Comparison
To illustrate the practical implications of internal standard selection, the following table summarizes the expected performance differences between Mirtazapine-d3 N-Oxide and a hypothetical structural analog internal standard in a Mirtazapine bioanalytical assay. This data is representative of what would be expected from a rigorous method validation study conducted in accordance with FDA guidelines.[15][16][17][18]
| Performance Parameter | Mirtazapine-d3 N-Oxide (SIL-IS) | Structural Analog IS | Rationale for Difference |
| Matrix Effect | Minimal (<5%) | Potentially Significant (5-20%) | The SIL-IS co-elutes and experiences the same ionization suppression/enhancement as the analyte, effectively canceling out the effect. The structural analog elutes at a different time and has a different chemical structure, leading to differential matrix effects. |
| Extraction Recovery | Consistent and similar to analyte | May be variable and different from analyte | The near-identical physicochemical properties of the SIL-IS ensure it partitions similarly to the analyte during extraction. A structural analog's different properties can lead to different extraction efficiencies. |
| Precision (%CV) | Excellent (<5%) | Good to Moderate (5-15%) | The superior ability of the SIL-IS to correct for variability at every step of the analytical process results in lower coefficients of variation. |
| Accuracy (%Bias) | Excellent (<5%) | Good to Moderate (5-15%) | More effective correction for matrix effects and extraction variability by the SIL-IS leads to results that are closer to the true value. |
Experimental Protocol: A Comparative Validation Study
To empirically determine the optimal internal standard, a comparative validation study should be performed. The following protocol outlines a typical workflow for such a study.
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Mirtazapine, Mirtazapine-d3 N-Oxide, and the chosen structural analog IS (e.g., Diazepam) in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.
Preparation of Calibration Standards and QC Samples:
-
Spike blank human plasma with the Mirtazapine working solutions to create a calibration curve over the desired concentration range (e.g., 0.5-100 ng/mL).[13]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (either Mirtazapine-d3 N-Oxide or the structural analog).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Mirtazapine, Mirtazapine-d3 N-Oxide, and the structural analog IS.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate key concepts in internal standard selection and bioanalytical workflows.
Caption: Comparison of SIL-IS and Structural Analog IS behavior relative to the analyte.
Caption: A typical bioanalytical workflow using an internal standard.
Conclusion and Recommendation
While structural analog internal standards have been historically used and can be acceptable for some applications, the superior performance of stable isotope-labeled internal standards like Mirtazapine-d3 N-Oxide is undeniable for robust and reliable bioanalysis. The ability of a SIL-IS to accurately correct for matrix effects and other sources of variability throughout the analytical process leads to data of higher quality, which is essential in both research and clinical settings.
For any new bioanalytical method development for Mirtazapine, the use of a stable isotope-labeled internal standard such as Mirtazapine-d3 N-Oxide is strongly recommended. The initial investment in a SIL-IS is often offset by the long-term benefits of improved data integrity, reduced need for troubleshooting, and greater confidence in the analytical results.
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Mirtazapine Bioanalytical Methods
Introduction
Mirtazapine is a widely prescribed noradrenergic and specific serotonergic antidepressant (NaSSA) used in the management of major depressive disorder.[1] Accurate quantification of mirtazapine and its active metabolites, such as N-desmethylmirtazapine, in biological matrices like human plasma is paramount for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies.[2] The reliability of the concentration data from these studies underpins critical clinical and regulatory decisions. Therefore, the bioanalytical methods employed must be rigorously validated to ensure they are fit for purpose.[3]
This guide provides an in-depth comparison of two common bioanalytical techniques for mirtazapine quantification—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it outlines the critical process of cross-validation, a necessary step when data from different analytical methods are to be combined or compared. This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical and theoretical considerations behind robust bioanalytical method development and validation.
Chapter 1: The Regulatory Pillar: Bioanalytical Method Validation (BMV)
Before comparing specific methods, it is crucial to understand the framework that governs them. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[4][5] The harmonized ICH M10 guideline is now the global standard, ensuring that methods are well-characterized, fully validated, and documented to yield reliable results.[3][6]
A full validation for a chromatographic method, as stipulated by these guidelines, must assess the following core parameters:[6]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte from endogenous components and other interferences.
-
Accuracy: The closeness of the measured value to the nominal or known true value.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The response of the method to known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under various handling and storage conditions.[7]
Each protocol described in this guide is a self-validating system because adherence to these validation parameters provides an objective measure of the method's performance and, by extension, the trustworthiness of the data it generates.
Chapter 2: The Workhorse Method: HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for quantifying analytes in various matrices.[8] Its lower cost and simpler operation make it a staple in many analytical laboratories.
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For mirtazapine, a reverse-phase C18 column is typically used.[2] Following separation, the analyte passes through a UV detector. Mirtazapine possesses a chromophore that absorbs UV light at a specific wavelength (e.g., 222 nm), and the amount of light absorbed is directly proportional to its concentration.[1]
Representative Experimental Protocol: HPLC-UV
The following protocol is synthesized from established methods for mirtazapine analysis in human plasma.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., Clozapine).
-
Vortex for 30 seconds.
-
Add 100 µL of 1M NaOH to alkalinize the sample.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20 mM potassium phosphate buffer (pH 3.9) and acetonitrile (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set to 222 nm.
-
Workflow Diagram: HPLC-UV Method
Caption: General workflow for Mirtazapine analysis by HPLC-UV.
Expert Insights & Performance
The primary advantage of the HPLC-UV method is its cost-effectiveness and robustness. However, its sensitivity is inherently limited compared to mass spectrometry. The LLOQ is often in the low ng/mL range, which may be sufficient for TDM in patients on higher doses but could be a limitation for detailed pharmacokinetic studies, especially after a single low dose.[2][9] Furthermore, selectivity can be a challenge; endogenous plasma components might co-elute and interfere with the analyte peak, necessitating meticulous method development.
Chapter 3: The Gold Standard: LC with Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for bioanalysis in regulated environments due to its superior sensitivity and selectivity.[5][10]
Principle of Operation
Like the previous method, LC is used for chromatographic separation. The key difference lies in the detector. A mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion for mirtazapine is selected (e.g., m/z 266.2), fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, leading to much lower detection limits.[11]
Representative Experimental Protocol: LC-MS/MS
The following protocol is based on validated LC-MS/MS methods for mirtazapine.[10][11]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of an internal standard (IS) solution (e.g., Diazepam).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an injection vial.
-
From a practical standpoint, this "crash and shoot" method is significantly faster than liquid-liquid extraction, enabling higher throughput.
-
-
Chromatographic & Mass Spectrometric Conditions:
-
LC System: Shimadzu UFLC or equivalent.
-
Column: C18, 100 x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase: 10 mM ammonium acetate and acetonitrile with 0.1% formic acid (60:40, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Mirtazapine (m/z 266.2 → 201.1), IS (e.g., Diazepam m/z 285.1 → 193.1).
-
Workflow Diagram: LC-MS/MS Method
Caption: General workflow for Mirtazapine analysis by LC-MS/MS.
Expert Insights & Performance
The key advantages of LC-MS/MS are its exceptional sensitivity and specificity. The LLOQ can be pushed into the sub-ng/mL or even pg/mL range (e.g., 0.1 ng/mL to 0.5 ng/mL), making it ideal for studies involving low doses, single-dose PK, or the measurement of low-concentration metabolites.[10][11] The specificity of MRM minimizes the risk of interference, leading to more reliable data. The main drawbacks are the higher capital and operational costs of the instrumentation.
Chapter 4: Head-to-Head Performance Comparison
Summarizing the validation parameters from published literature provides a clear, objective comparison of the two methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Causality of Difference |
| Linearity Range | 10 - 250 ng/mL[7] | 0.3 - 200 ng/mL[11] | The superior signal-to-noise of MS allows for a wider dynamic range, especially at the low end. |
| LLOQ | ~3 - 10 ng/mL[2][9] | ~0.1 - 0.5 ng/mL[10][11] | The mass spectrometer is a far more sensitive and selective detector than a UV detector. |
| Intra-day Precision (%CV) | < 3.4%[2] | < 10.2%[12] | Both methods demonstrate excellent precision, well within the regulatory acceptance limit of <15%.[13] |
| Inter-day Precision (%CV) | < 2.9%[2] | < 10.2%[12] | Both methods are highly reproducible over time. |
| Accuracy (% Bias) | Within ±5% | Within ±10% | Both methods show high accuracy, meeting the acceptance criterion of ±15%.[13] |
| Sample Prep Time | Longer (LLE) | Shorter (PPT) | Protein precipitation is a simpler, faster technique than multi-step liquid-liquid extraction. |
| Specificity | Moderate to High | Very High | MRM in MS/MS is inherently more specific than single-wavelength UV detection. |
Chapter 5: The Cross-Validation Protocol
Cross-validation is required when data from two different bioanalytical methods will be combined within a single study or compared across different studies for a regulatory submission.[14] The objective is to assess the potential bias between the methods.[15]
When is Cross-Validation Necessary?
-
Switching from an HPLC-UV method to an LC-MS/MS method mid-way through a long-term clinical trial.
-
Comparing data from a central lab using LC-MS/MS with data from a satellite lab using HPLC-UV.
-
Pooling data from two different clinical studies where different validated methods were used.
Step-by-Step Cross-Validation Methodology
This protocol is designed to meet the expectations of regulatory bodies.[14][15]
-
Sample Selection:
-
Select a minimum of 30 study samples that are representative of the expected concentration range.
-
If study samples are not available, use quality control (QC) samples prepared at low, medium, and high concentrations (at least 5 replicates each).
-
-
Sample Analysis:
-
Analyze the selected set of samples using both the established method (Method A, e.g., HPLC-UV) and the new or alternative method (Method B, e.g., LC-MS/MS).
-
The analysis should be performed in a single run for each method to minimize within-method variability.
-
-
Data Analysis & Acceptance Criteria:
-
For each sample, calculate the percent difference between the concentration obtained by Method A and Method B using the following formula: % Difference = ((Conc_Method_B - Conc_Method_A) / Mean(Conc_A, Conc_B)) * 100
-
Acceptance Criterion: At least two-thirds (67%) of the individual samples must have a percent difference within ±20.0% of the mean.[16]
-
A more rigorous statistical approach, as suggested by the ICH M10 guideline, involves assessing bias through Bland-Altman plots or Deming regression to identify trends or systematic errors.[14][15]
-
Logical Framework for Cross-Validation
Caption: Decision-making flowchart for a bioanalytical cross-validation.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are valid techniques for the bioanalysis of mirtazapine when fully validated according to regulatory guidelines. The choice of method is fundamentally driven by the requirements of the study.
-
HPLC-UV is a cost-effective and reliable option for applications where high sensitivity is not the primary concern, such as routine TDM or studies involving higher doses of mirtazapine.
-
LC-MS/MS is the authoritative standard for regulated bioanalysis, offering the superior sensitivity and specificity required for demanding pharmacokinetic and bioequivalence studies. Its high-throughput capability is also a significant advantage for large clinical trials.
When data from these disparate methods must be integrated, a formal cross-validation is not merely a suggestion but a scientific and regulatory necessity. It provides the objective evidence required to ensure that any observed differences are due to the study's variables, not analytical bias, thereby safeguarding the integrity of the entire research program.
References
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A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. PubMed Central. Available at: [Link]
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Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. Available at: [Link]
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Determination of Mirtazapine in Human Plasma by HPLC-MS and Bioavailability of Newly Developed Mirtazapine Tablets in Healthy Volunteers. China Pharmaceutical University. Available at: [Link]
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Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. ResearchGate. Available at: [Link]
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Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. Available at: [Link]
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Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. PubMed. Available at: [Link]
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Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. PMC - NIH. Available at: [Link]
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Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. SciRP.org. Available at: [Link]
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Method development and validation for the estimation of mirtazapine by using UV spectrophotometer with different order of derivatives. GSC Online Press. Available at: [Link]
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Mean plasma concentration and time profile for mirtazapine and... ResearchGate. Available at: [Link]
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Simplified HPLC Method for the Determination of Mirtazapine in Human Plasma and Its Application to Single-dose Pharmacokinetics. ResearchGate. Available at: [Link]
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DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO). Available at: [Link]
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A Senior Application Scientist's Guide to Incurred Sample Reanalysis (ISR) in Mirtazapine Bioequivalence Studies
This guide provides an in-depth, technical comparison of methodologies and critical considerations for conducting Incurred Sample Reanalysis (ISR) in clinical studies involving Mirtazapine. Designed for researchers, bioanalytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and defensible bioanalytical workflow.
The Imperative of Reproducibility in Bioanalysis
In the realm of regulated bioanalysis, the initial validation of an analytical method using spiked quality control (QC) samples is only the first step in ensuring data integrity. The true test of a method's reliability comes from its performance with "incurred" samples—actual study samples from subjects who have been administered the drug. Incurred Sample Reanalysis (ISR) serves as this critical real-world validation, verifying the reproducibility of the bioanalytical method.[1]
Mirtazapine, an antidepressant with a complex metabolism, presents unique challenges in bioanalysis that underscore the importance of ISR.[2] Factors such as potential back-conversion of metabolites, matrix effects from patient samples, and analyte stability can all influence the accuracy and precision of quantification.[1][3] ISR is not merely a quality control check; it is a scientific necessity to confirm that the validated method consistently and reliably measures mirtazapine concentrations in study samples.[4]
Regulatory Framework: A Harmonized Expectation
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate ISR for pivotal pharmacokinetic (PK) and bioequivalence (BE) studies.[1][5] While specific percentage recommendations may differ slightly, the core principle is universal: to demonstrate the reproducibility of the analytical method with actual study samples.[6][7]
-
EMA Guideline: The EMA was a frontrunner in formalizing ISR requirements, suggesting a tiered approach for the number of samples to be reanalyzed.[5][6] For pivotal BE trials, first-in-human studies, and trials in special populations, ISR is a firm expectation.[1]
-
FDA Guidance: The FDA also expects ISR for all human BE studies and pivotal PK studies.[1]
The general consensus is that for small molecules like mirtazapine analyzed by LC-MS/MS, at least two-thirds (67%) of the ISR results must be within ±20% of the original sample result.[1][5]
Core Bioanalytical Methodology: LC-MS/MS for Mirtazapine Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of mirtazapine in biological matrices due to its high sensitivity, specificity, and throughput.[8][9][10]
Comparative Overview of Sample Preparation Techniques
| Technique | Principle | Advantages for Mirtazapine Analysis | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins. | Fast, simple, and inexpensive. | May result in significant matrix effects and lower recovery. Not ideal for complex patient populations. |
| Liquid-Liquid Extraction (LLE) | Partitioning of mirtazapine into an immiscible organic solvent (e.g., hexane). | Cleaner extracts than PPT, reducing matrix effects. Good recovery for lipophilic compounds like mirtazapine.[9] | More time-consuming and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Mirtazapine is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, minimizing matrix effects and ion suppression. High recovery and concentration factor.[8] | Higher cost per sample and requires more extensive method development. |
For pivotal mirtazapine studies, Solid-Phase Extraction (SPE) is often the preferred method due to its ability to deliver cleaner extracts, which is crucial for minimizing variability and ensuring the long-term reproducibility demonstrated by ISR.
Step-by-Step Mirtazapine Bioanalytical Workflow (LLE-LC-MS/MS)
This protocol outlines a typical liquid-liquid extraction followed by LC-MS/MS analysis for mirtazapine in human plasma.
-
Sample Thawing and Aliquoting:
-
Thaw frozen human plasma samples and internal standard (IS) working solutions at room temperature.
-
Vortex samples to ensure homogeneity.
-
Aliquot 200 µL of each plasma sample (calibrators, QCs, and incurred samples) into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a precise volume of the internal standard (e.g., Diazepam-d5) to each tube, except for blank matrix samples. The IS is critical for correcting for variability during sample preparation and injection.
-
-
Extraction:
-
Add an appropriate volume of extraction solvent (e.g., hexane).[9]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of mirtazapine into the organic phase.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the upper organic layer to a new set of tubes, avoiding the precipitated protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution and Injection:
-
Reconstitute the dried extract in a specific volume of mobile phase.
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Visualization of the Mirtazapine Bioanalytical Workflow
Caption: Mirtazapine Bioanalytical Workflow from Sample Preparation to Analysis.
Executing Incurred Sample Reanalysis for Mirtazapine
ISR should be performed early in the study to promptly identify any potential issues with method reproducibility.[4][5]
Key Steps and Decision Logic
-
Sample Selection:
-
Select up to 10% of the total study samples for reanalysis.[5]
-
The selection should not be random. Choose samples that are representative of the study's pharmacokinetic profile, typically around the maximum concentration (Cmax) and in the elimination phase.[5] This challenges the assay at both high and low concentrations within the calibrated range.
-
-
Reanalysis:
-
Calculation and Evaluation:
-
The percentage difference between the initial concentration and the ISR concentration is calculated for each sample.
-
Formula: % Difference = ((ISR Value - Initial Value) / Mean of Both Values) * 100
-
-
Acceptance Criteria:
Data Comparison: A Hypothetical Mirtazapine ISR Run
| Sample ID | Initial Conc. (ng/mL) | ISR Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| SUBJ-001-T4 | 45.2 | 48.1 | 46.65 | 6.2% | Pass |
| SUBJ-003-T8 | 12.8 | 11.9 | 12.35 | -7.3% | Pass |
| SUBJ-005-T2 | 88.9 | 92.3 | 90.6 | 3.8% | Pass |
| SUBJ-007-T12 | 5.6 | 6.5 | 6.05 | 14.9% | Pass |
| SUBJ-009-T4 | 51.5 | 40.1 | 45.8 | -24.9% | Fail |
| SUBJ-011-T8 | 15.1 | 14.5 | 14.8 | -4.1% | Pass |
| SUBJ-014-T2 | 95.3 | 99.8 | 97.55 | 4.6% | Pass |
| SUBJ-016-T12 | 7.2 | 7.9 | 7.55 | 9.3% | Pass |
| SUBJ-018-T4 | 48.9 | 50.1 | 49.5 | 2.4% | Pass |
| SUBJ-020-T8 | 11.4 | 10.8 | 11.1 | -5.4% | Pass |
| Result | 90% Pass (9/10) |
In this example, 90% of the samples passed the acceptance criteria, indicating excellent reproducibility of the method for mirtazapine analysis.
Investigating ISR Failures: A Logical Approach
An ISR failure is not just a procedural setback; it is a scientific signal that requires a thorough investigation.[5] The goal is to identify the root cause of the discrepancy.
Caption: Decision tree for investigating the root cause of ISR failures.
Common causes for ISR failures in studies like those for mirtazapine can include:[1][4]
-
Analyte Instability: Mirtazapine or its metabolites may be unstable under certain storage or handling conditions.[3]
-
Metabolite Interconversion: A metabolite may convert back to the parent drug during sample processing.
-
Matrix Effects: Differences in the biological matrix between subjects (e.g., due to diet, co-medications, or disease state) can affect ionization efficiency.
-
Human Error: Simple mistakes in sample handling or processing are a frequent cause of failure.[4]
Comparison with Alternative & Complementary Approaches
While ISR is the regulatory standard for assessing reproducibility, other approaches can provide complementary information to ensure data quality.
| Approach | Description | Application in Mirtazapine Studies |
| Incurred Sample Stability (ISS) | Reanalyzing study samples after a period of storage to confirm the stability of the analyte in the matrix under real storage conditions. | Crucial for long-term studies to ensure that the measured concentration reflects the concentration at the time of collection.[3] |
| Cross-Validation | Used when two or more bioanalytical methods are used to generate data within the same study (e.g., method transfer between labs). A set of samples is analyzed by both methods to ensure results are comparable. | Essential if a mirtazapine study is conducted across multiple sites or if the analytical method is updated mid-study. |
| Proficiency Testing | Analysis of samples with unknown concentrations provided by an external body to assess the laboratory's analytical performance against a peer group. | Provides an external, objective measure of the laboratory's competence in analyzing mirtazapine. |
Conclusion
Incurred Sample Reanalysis is a non-negotiable component of modern, regulated bioanalysis for mirtazapine. It provides the ultimate confidence that a validated method is not just precise and accurate in theory, but robust and reproducible in practice. By understanding the regulatory expectations, employing a suitable high-sensitivity bioanalytical method like LC-MS/MS, and following a logical process for sample selection and failure investigation, researchers can ensure the integrity and defensibility of their clinical trial data. The insights gained from a well-executed ISR program are invaluable for mitigating risks and ensuring the successful progression of drug development programs.
References
- Global Bioanalysis Consortium. (n.d.). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health.
- Charles River Laboratories. (2017). Incurred Sample Reanalysis.
- European Bioanalysis Forum. (n.d.). ISR in every clinical study.
- Celegence. (2024, May 22). Essential Guide to ISR in Bioanalysis.
- Rudzki, P. J., et al. (2017). Incurred sample reanalysis: Adjusted procedure for sample size calculation. Bioanalysis, 9(21), 1719-1726.
- ResearchGate. (2025, August 10). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma.
- Lee, L. B., & Wickremsinhe, E. R. (2018). A decade of incurred sample reanalysis: failures, investigations and impact. Bioanalysis, 10(21), 1767–1772.
- Anttila, S., & Leinonen, E. V. (2001). Review of the results from clinical studies on the efficacy, safety and tolerability of mirtazapine for the treatment of patients with major depression. Journal of Psychopharmacology, 15(4), 265-271.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- Papakostas, G. I., et al. (2008). A meta-analysis of clinical trials comparing mirtazapine with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. Journal of Psychopharmacology, 22(8), 843-848.
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- PubMed Central. (2025, March 27). High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring.
- ResearchGate. (2025, August 7). Investigation and Resolution of Incurred Sample Reanalysis Failures: Two Case Studies.
- ResearchGate. (n.d.). The risks of adverse events with mirtazapine for adults with major depressive disorder: a systematic review with meta-analysis and trial sequential analysis.
- National Center for Biotechnology Information. (n.d.). Mirtazapine - Therapeutics Letter.
- CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood.
- Journal of Chemical, Biological and Medicinal Sciences. (2025, September 17). Mirtazapine Pharmacology and Its Analytical Methods.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Mirtazapine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the primary analytical methods for quantifying mirtazapine, a tetracyclic antidepressant. Accurate and reproducible measurement of mirtazapine in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials. This document offers a comprehensive analysis of various techniques, emphasizing the critical factors that influence inter-laboratory variability and providing the technical insights necessary to achieve consistent and reliable results.
The Clinical Imperative for Standardized Mirtazapine Quantification
Mirtazapine is an effective treatment for major depressive disorder, but its therapeutic window is influenced by significant interindividual pharmacokinetic variability.[1][2] Factors such as age, sex, and polypharmacy can lead to different plasma concentrations in patients receiving the same dose.[2][3] This variability underscores the importance of TDM to optimize treatment and minimize adverse effects.[4][5] Consequently, the analytical methods used for mirtazapine quantification must be robust, accurate, and, most importantly, comparable across different laboratories to ensure consistent patient management and reliable data in multi-center clinical studies.
A Comparative Overview of Mirtazapine Quantification Technologies
Several analytical techniques are employed for the quantification of mirtazapine, each with its own set of advantages and limitations.[6][7][8] The choice of method often depends on the specific application, required sensitivity, and available instrumentation. The general workflow for analyzing mirtazapine in biological samples involves sample preparation, chromatographic separation, and detection.
Caption: A generalized workflow for the quantification of mirtazapine.
The most common analytical methods for mirtazapine quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for mirtazapine quantification.[7][8] The methodology relies on the separation of mirtazapine from other components in the sample matrix using a chromatographic column, followed by detection based on its absorbance of ultraviolet light.[6][9]
-
Expertise & Experience: The success of an HPLC-UV method hinges on achieving adequate chromatographic resolution between mirtazapine, its metabolites, and potential interfering substances from the biological matrix. Method development requires careful optimization of the mobile phase composition, pH, and column chemistry. Mirtazapine exhibits a maximum UV absorbance at approximately 291 nm, which is typically used for quantification.[6][9]
-
Trustworthiness: A validated HPLC-UV method should demonstrate specificity, linearity, accuracy, and precision.[8] System suitability tests, including assessments of peak symmetry, resolution, and retention time precision, are essential to ensure the reliability of the results. The determination coefficients for a linear calibration curve should be greater than 0.999.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[10] This technique combines the separating power of liquid chromatography with the mass-based detection of mass spectrometry.
-
Expertise & Experience: The selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for mirtazapine are monitored. This minimizes the impact of co-eluting interferences. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and ensure accurate quantification.
-
Trustworthiness: Method validation for LC-MS/MS is rigorous and must include an assessment of matrix effects, recovery, and stability, in addition to the standard validation parameters.[11] The lower limit of quantification (LLOQ) for LC-MS/MS methods is typically in the low ng/mL range, making it suitable for pharmacokinetic studies where low concentrations of the drug need to be measured.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of mirtazapine, particularly in forensic toxicology.[7] It offers high specificity and sensitivity.
-
Expertise & Experience: Mirtazapine is a relatively non-volatile compound, often requiring a derivatization step to increase its volatility for GC analysis. This adds complexity to the sample preparation process. The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the analyte.
-
Trustworthiness: The derivatization step must be reproducible and efficient to ensure the accuracy and precision of the method. The validation of a GC-MS method should include an evaluation of the derivatization efficiency and the stability of the derivatized analyte.
Performance Characteristics: A Head-to-Head Comparison
The following table provides a summary of the key performance characteristics of the different analytical methods for mirtazapine quantification.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass Spectrometry (Tandem) | Mass Spectrometry |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity (Typical LOQ) | ~10 ng/mL | <1 ng/mL[12][13][14] | 1-10 ng/mL |
| Sample Preparation | LLE, SPE, or PPT | LLE, SPE, or PPT[11] | LLE with derivatization |
| Throughput | Moderate | High | Low-Moderate |
| Cost | Low | High | Moderate |
| Strengths | Cost-effective, widely available | High sensitivity and selectivity | High selectivity |
| Limitations | Lower sensitivity, potential for interferences | High cost, matrix effects | Derivatization required |
A Validated LC-MS/MS Protocol for Mirtazapine Quantification in Human Plasma
This section details a representative LC-MS/MS method for the quantification of mirtazapine in human plasma. This protocol should be fully validated in the user's laboratory before implementation.
Materials and Reagents
-
Mirtazapine and Mirtazapine-d3 (internal standard) reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Drug-free human plasma
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Caption: A streamlined protein precipitation workflow for mirtazapine analysis.
LC-MS/MS Conditions
-
LC System: A validated HPLC or UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
MRM Transitions: Mirtazapine (e.g., m/z 266.2 → 195.3), Mirtazapine-d3 (e.g., m/z 269.2 → 198.3)
Method Validation
The method must be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity
-
Linearity (with a correlation coefficient > 0.99)
-
Accuracy and precision (within ±15% for QC samples, ±20% for LLOQ)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
Bridging the Gap: Achieving Inter-Laboratory Concordance
Discrepancies in mirtazapine quantification between laboratories can arise from various sources. To ensure data comparability, the following aspects require careful consideration:
-
Standardization of Protocols: The use of harmonized standard operating procedures (SOPs) for sample collection, handling, storage, and analysis is paramount.
-
Certified Reference Materials: All participating laboratories should use certified reference materials for calibration and quality control to minimize variability from this source.
-
Proficiency Testing: Regular participation in external quality assessment (EQA) or proficiency testing (PT) programs is essential for evaluating and improving laboratory performance. These programs provide an objective assessment of a laboratory's ability to accurately quantify an analyte and compare their results with those of other laboratories.
-
Cross-Validation of Methods: When different analytical methods are used across laboratories, a cross-validation study should be conducted to ensure that the results are comparable.
Conclusion: Towards a Harmonized Approach
The accurate quantification of mirtazapine is critical for effective patient care and robust clinical research. While several analytical methods are available, LC-MS/MS offers the best combination of sensitivity and selectivity for demanding applications. Achieving inter-laboratory concordance requires a multi-faceted approach that includes the use of validated and standardized methods, certified reference materials, and participation in proficiency testing programs. By adhering to these principles, the scientific and clinical communities can ensure the reliability and comparability of mirtazapine quantification data, ultimately leading to improved patient outcomes.
References
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A green HPLC method for determination of mirtazapine in pharmaceutical products: Development, validation, and greenness assessment. (2023). Acta Chromatographica, 36(3). Available at: [Link]
- Mirtazapine Pharmacology and Its Analytical Methods. (2026). Journal of Chemical, Biological and Medicinal Sciences, 13(2), 448-468.
-
Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. (2025). ResearchGate. Available at: [Link]
- A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. PubMed Central.
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Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma. PMC - NIH. Available at: [Link]
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Determination of mirtazapine in spiked human plasma and tablets by first derivative spectrofluorimetric method. (2010). NIH. Available at: [Link]
-
Method development and validation for the estimation of mirtazapine by using UV spectrophotometer with different order of derivatives. (2022). GSC Online Press. Available at: [Link]
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Optimizing therapeutic drug monitoring of mirtazapine — applying therapeutic reference range, concentration–dose ratio/dose-related concentration, and metabolic ratio in a naturalistic setting. (2025). PMC - PubMed Central. Available at: [Link]
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Drug Monitoring, Antidepressants, with Confirmation, Serum. Quest Diagnostics. Available at: [Link]
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A Green HPLC Method for Determination of Mirtazapine in Pharmaceutical Products: Development, Validation, and Greenness Assessment. (2023). ResearchGate. Available at: [Link]
-
A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study. (2012). PubMed. Available at: [Link]
- Determination of Seven Antidepressants in Pericardial Fluid by Means of Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry. PubMed Central.
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Standards of laboratory practice: antidepressant drug monitoring. National Academy of Clinical Biochemistry. PubMed. Available at: [Link]
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Relationship between Mirtazapine Dose, Plasma Concentration, Response, and Side Effects in Clinical Practice. ResearchGate. Available at: [Link]
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Inter- and intraindividual pharmacokinetic variations of mirtazapine and its N-demethyl metabolite in patients treated for major depressive disorder: a 6-month therapeutic drug monitoring study. (2005). PubMed. Available at: [Link]
-
A fast and reliable LC-MS/MS method for simultaneous quantitation of fluoxetine and mirtazapine in human plasma. (2014). RSC Publishing. Available at: [Link]
-
Mirtazapine blood levels and antidepressant response. ResearchGate. Available at: [Link]
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What laboratory tests should be monitored in patients taking antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)? Dr.Oracle. Available at: [Link]
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A Comparative Guide to Establishing LOD and LOQ for Mirtazapine N-Oxide Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount. Mirtazapine N-Oxide, a key metabolite of the antidepressant Mirtazapine, requires sensitive analytical methods for its detection and quantification in various biological matrices.[1][2] This guide provides an in-depth comparison of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Mirtazapine N-Oxide analysis, with a focus on practical application and adherence to international regulatory standards.
The choice of methodology for establishing LOD and LOQ is critical as it directly impacts the reliability and interpretation of analytical data. This guide will explore the theoretical underpinnings and provide practical, step-by-step protocols for two widely accepted approaches: the Signal-to-Noise (S/N) ratio and the Calibration Curve method, primarily within the context of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis.[1][3]
Understanding LOD and LOQ: The Cornerstones of Analytical Sensitivity
Before delving into the methodologies, it is crucial to differentiate between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[4][5] It is the point at which the analytical signal is distinguishable from the background noise.[4]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[5][6] The LOQ is a critical parameter in quantitative assays, ensuring the reliability of the reported concentration values.[5]
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide guidelines for the validation of analytical procedures, including the determination of LOD and LOQ.[7][8][9][10][11] Adherence to these guidelines is essential for regulatory submissions and ensuring the international acceptance of analytical data.[12]
Method 1: The Signal-to-Noise (S/N) Ratio Approach
The Signal-to-Noise (S/N) ratio method is a straightforward and widely used approach for estimating LOD and LOQ, particularly for chromatographic methods that exhibit baseline noise.[4][13]
Causality Behind the S/N Ratio Choice
This method is predicated on the principle that a detectable signal must be significantly higher than the inherent noise of the analytical system. The choice of a specific S/N ratio is based on the desired level of confidence in the detection and quantification of the analyte.
-
LOD: A commonly accepted S/N ratio for LOD is 3:1.[4][13][14] This signifies that the signal from the analyte is three times greater than the background noise, providing a reasonable level of confidence that the signal is real and not a random fluctuation of the baseline.
-
LOQ: For LOQ, a higher S/N ratio of 10:1 is generally required.[4][6][14] This more stringent requirement ensures that the measurement is not only detectable but also quantifiable with an acceptable level of precision and accuracy.
Experimental Workflow: S/N Ratio Determination
Caption: Workflow for Calibration Curve Method.
Detailed Experimental Protocol: Calibration Curve for Mirtazapine N-Oxide
Objective: To determine the LOD and LOQ of Mirtazapine N-Oxide in human plasma using the calibration curve method with LC-MS/MS.
Materials:
-
Mirtazapine N-Oxide reference standard
-
Blank human plasma
-
LC-MS/MS system
-
Appropriate solvents and reagents
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of at least 6-8 calibration standards by spiking blank plasma with known concentrations of Mirtazapine N-Oxide, focusing on the lower end of the expected concentration range.
-
-
Sample Preparation:
-
Process all calibration standards using the same extraction procedure that will be used for the study samples.
-
-
LC-MS/MS Analysis:
-
Analyze each calibration standard in replicate (e.g., n=3-6).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the mean analytical response (e.g., peak area) against the corresponding concentration of Mirtazapine N-Oxide.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'm' is the slope (S).
-
Calculate the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of the regression line.
-
Apply the ICH formulas to calculate the LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Comparison of Methodologies
| Feature | Signal-to-Noise (S/N) Ratio Method | Calibration Curve Method |
| Principle | Compares the analyte signal to the background noise. | Based on the statistical analysis of the calibration curve. |
| Regulatory Acceptance | Widely accepted by regulatory agencies like ICH and FDA. [4][11][14] | Explicitly recommended by ICH guidelines. [8][15] |
| Ease of Implementation | Relatively simple and quick to perform. | Requires more rigorous data analysis and a well-defined calibration model. |
| Data Requirements | Requires analysis of blank and low-concentration samples. | Requires a series of calibration standards analyzed in replicate. |
| Objectivity | Can be subjective depending on how the noise is measured. | More objective and statistically robust. |
| Applicability | Best suited for methods with a discernible baseline noise, such as chromatography. [4] | Applicable to a wide range of analytical techniques. |
Case Study: Expected LOD and LOQ for Mirtazapine Analysis
While specific data for Mirtazapine N-Oxide is limited, published methods for the parent drug, Mirtazapine, can provide an expected range of sensitivity. For instance, a sensitive first derivative spectrofluorimetric method for mirtazapine reported an LOD of 0.2 ng/mL and an LOQ of 1.0 ng/mL. [16]An HPLC method with fluorescence detection for mirtazapine and its metabolites in human plasma achieved an LOQ of 1 ng/mL for the parent drug. [17]An LC-MS/MS method for mirtazapine in human plasma established a detection limit of 0.17 ng/mL and a quantitation limit of 0.50 ng/mL. [18]Given that LC-MS/MS is generally more sensitive, it is reasonable to expect that a well-optimized method for Mirtazapine N-Oxide could achieve LOD and LOQ values in the low ng/mL to sub-ng/mL range.
Conclusion and Recommendations
Both the Signal-to-Noise ratio and the Calibration Curve methods are valid and accepted approaches for establishing the LOD and LOQ for Mirtazapine N-Oxide analysis. The choice between them often depends on the specific requirements of the assay, the available instrumentation, and the preference of the laboratory.
-
For rapid estimation and routine checks , the S/N ratio method offers a practical and efficient solution.
-
For method validation for regulatory submission , the Calibration Curve method provides a more statistically robust and defensible approach.
It is highly recommended that the determined LOQ be subsequently validated by analyzing samples at this concentration to demonstrate acceptable precision and accuracy, as stipulated by regulatory guidelines. [19]Ultimately, a thorough understanding and correct implementation of these methodologies are crucial for generating high-quality, reliable data in the analysis of Mirtazapine N-Oxide and other pharmaceutical compounds.
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The Gold Standard in Bioanalysis: A Comparative Guide to Mirtazapine-d3 N-Oxide as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antidepressant Mirtazapine, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Mirtazapine-d3 N-Oxide, a stable isotope-labeled (SIL) internal standard, with other potential internal standards, such as structural analogs. By examining key performance characteristics through experimental data and detailed methodologies, this document will illustrate the superiority of Mirtazapine-d3 N-Oxide for robust and defensible bioanalytical results.
The Crucial Role of Internal Standards in Bioanalysis
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable for correcting variability throughout the analytical process. An ideal IS should mimic the analyte of interest during sample extraction, chromatographic separation, and ionization in the mass spectrometer, thereby compensating for any potential variations. While structural analogs—molecules with similar chemical structures to the analyte—are sometimes employed, stable isotope-labeled internal standards are widely considered the "gold standard".
The Decisive Advantage of Isotopic Labeling
Mirtazapine-d3 N-Oxide is chemically identical to Mirtazapine N-oxide, a metabolite of Mirtazapine, with the exception that three hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle mass difference allows for its distinct detection by the mass spectrometer while ensuring that its physicochemical properties closely match those of the analyte. The addition of the N-oxide functionality further aligns its behavior with the Mirtazapine N-oxide metabolite, making it an excellent choice for studies involving metabolic profiling.
Stable isotope-labeled internal standards (SIL-IS) are the preferred choice in quantitative bioanalytical LC/MS assays as they generally yield better results.[1] These standards offer significant advantages over structural analogs.[2] Because SILs have nearly identical chemical and physical properties to the target analyte, they ensure consistent extraction recovery during sample preparation.[2] In mass spectrometry detection, the degree of ionization suppression or enhancement from co-eluting matrix components is the same for both the SIL-IS and the analyte, even with significant matrix effects.[2]
However, it is important to note that even SILs can present challenges, such as issues with matrix effect, recovery, and ionization.[1] Deuterium-labeled internal standards, in particular, may behave differently from their native analytes, sometimes exhibiting different retention times and recoveries.[1]
Mirtazapine and its Metabolism
Mirtazapine is a tetracyclic antidepressant used to treat major depressive disorder.[3][4] It is extensively metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4) through demethylation and hydroxylation, followed by glucuronide conjugation.[3] The main metabolites are desmethylmirtazapine, 8-hydroxymirtazapine, and Mirtazapine N-oxide.[3][5] The N-oxide metabolite is formed by the CYP1A2 and CYP3A4 isoforms.[5]
Given that Mirtazapine N-oxide is a significant metabolite, using Mirtazapine-d3 N-Oxide as an internal standard can be particularly advantageous in pharmacokinetic studies where the formation and elimination of metabolites are monitored.
Commonly Used Internal Standards for Mirtazapine Analysis
Several compounds have been utilized as internal standards in the bioanalysis of Mirtazapine. The choice of IS can significantly influence the method's performance. Common alternatives to Mirtazapine-d3 N-Oxide include:
-
Structural Analogs:
-
Stable Isotope-Labeled Analogs of the Parent Drug:
-
Mirtazapine-d3
-
While structural analogs are more readily available and less expensive[1], their physicochemical properties can differ significantly from Mirtazapine, leading to variations in extraction recovery and ionization efficiency. This can compromise the accuracy and precision of the analytical method. Mirtazapine-d3 is a better alternative, but for studies involving the quantification of Mirtazapine's N-oxide metabolite, Mirtazapine-d3 N-Oxide offers a more closely matched internal standard.
Experimental Design for Performance Evaluation
To objectively compare the performance of Mirtazapine-d3 N-Oxide with a structural analog (e.g., Imipramine) and the deuterated parent drug (Mirtazapine-d3), a comprehensive validation study should be conducted in various biological matrices. The following experimental workflow is recommended:
Caption: Experimental workflow for comparing internal standards.
Detailed Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
Sample Thawing: Frozen biological matrix samples (human plasma, urine, or brain homogenate) are thawed at room temperature.
-
Aliquoting: 100 µL of the matrix is transferred to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the internal standard working solution (Mirtazapine-d3 N-Oxide, Imipramine, or Mirtazapine-d3) is added to each sample.
-
Protein Precipitation: 300 µL of acetonitrile is added to each sample to precipitate proteins.
-
Vortexing and Centrifugation: The samples are vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube.
-
Evaporation: The supernatant is evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Mirtazapine, Mirtazapine N-oxide, and the internal standards.
Comparative Data Analysis
The performance of each internal standard will be evaluated based on the validation parameters outlined in the FDA and EMA guidelines for bioanalytical method validation.[10]
Table 1: Comparison of Key Performance Parameters
| Parameter | Mirtazapine-d3 N-Oxide | Imipramine (Structural Analog) | Mirtazapine-d3 | Rationale for Superiority of Mirtazapine-d3 N-Oxide |
| Matrix Effect | Minimal and consistent with analyte | Variable and unpredictable | Minimal and consistent with parent drug | Co-elution and identical ionization behavior with the N-oxide metabolite minimize differential matrix effects. |
| Extraction Recovery | Consistent and similar to analyte | May differ significantly from analyte | Consistent and similar to parent drug | Similar physicochemical properties ensure comparable extraction efficiency. |
| Accuracy (% Bias) | < 5% | Can be > 15% | < 5% | Better correction for variability leads to more accurate quantification. |
| Precision (%RSD) | < 5% | Can be > 15% | < 5% | Consistent performance across multiple runs enhances reproducibility. |
| Chromatographic Behavior | Co-elutes with Mirtazapine N-oxide | Different retention time | Co-elutes with Mirtazapine | Ensures compensation for any chromatographic variations at the exact time of analyte elution. |
Data Interpretation:
The data presented in Table 1 is hypothetical but representative of the expected outcomes based on the principles of bioanalysis. Mirtazapine-d3 N-Oxide is expected to demonstrate superior performance, particularly in terms of minimizing matrix effects and ensuring consistent extraction recovery for the Mirtazapine N-oxide metabolite. This leads to improved accuracy and precision of the quantitative results.
Causality Behind Experimental Choices
The choice of a stable isotope-labeled internal standard is grounded in the principle of minimizing analytical variability.[2] By using a compound that is chemically and physically almost identical to the analyte, we can effectively control for variations introduced during sample preparation and analysis. The deuterium labeling provides the necessary mass shift for independent detection by the mass spectrometer without significantly altering the molecule's behavior.[7] The N-oxide form is specifically chosen to mimic the metabolite of interest, ensuring the most accurate quantification in metabolic studies.
Self-Validating System
The described experimental protocol constitutes a self-validating system. By comparing the results obtained with Mirtazapine-d3 N-Oxide to those from a structural analog and the deuterated parent drug, any systematic errors or biases introduced by the choice of internal standard will become apparent. The validation parameters, as defined by regulatory guidelines, provide a clear and objective measure of the method's performance.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. While structural analogs offer a convenient and cost-effective option, they often fail to provide the level of accuracy and precision required for regulatory submissions and critical research applications. Mirtazapine-d3, while an improvement, may not be the optimal choice for studies focused on Mirtazapine's N-oxide metabolite.
Mirtazapine-d3 N-Oxide emerges as the gold standard internal standard for the bioanalysis of Mirtazapine and its N-oxide metabolite. Its use ensures the highest level of data integrity by effectively compensating for matrix effects, extraction inconsistencies, and ionization variability. For researchers striving for the utmost confidence in their quantitative results, the adoption of Mirtazapine-d3 N-Oxide is a scientifically sound and strategically advantageous choice.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Mirtazapine-d3 N-Oxide
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Mirtazapine-d3 N-Oxide. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, ensuring a deep-seated culture of safety and experimental integrity. Our objective is to empower you with the knowledge to handle this compound responsibly, making safety an intrinsic part of your experimental workflow.
Hazard Assessment: A Triad of Chemical Concerns
Understanding the appropriate personal protective equipment (PPE) begins with a thorough hazard assessment. For Mirtazapine-d3 N-Oxide, the risk profile is threefold, stemming from the parent molecule's known bioactivity, the chemical nature of the N-oxide functional group, and the isotopic labeling.
-
Parent Compound (Mirtazapine) Toxicity: The foundational safety measures are derived from the toxicological profile of Mirtazapine. Safety Data Sheets (SDS) for Mirtazapine classify it as a compound with significant health risks. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. The primary routes of occupational exposure are inhalation of dust particles and skin contact. Therefore, preventing airborne and dermal exposure is paramount.
-
N-Oxide Functionality: Mirtazapine N-oxide is a metabolite of Mirtazapine, formed in the liver by cytochrome P450 enzymes.[1] While specific toxicity data for the N-oxide metabolite is not as prevalent as for the parent drug, the addition of the N-oxide group can alter a compound's pharmacological and toxicological properties.[2] In the absence of contrary data, the precautionary principle dictates that we assume the N-oxide has a hazard level at least equivalent to the parent compound. N-oxides can also be potent oxidizing agents, although this is less of a concern for this specific molecular structure compared to simpler organic N-oxides.
-
Deuterium Labeling (-d3): The "-d3" signifies that three hydrogen atoms on the methyl group have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[3] This labeling is a powerful tool in metabolic studies. From a direct handling safety perspective, deuteration does not typically alter a compound's inherent toxicity or chemical reactivity in a way that necessitates different PPE. Its primary effect is on the rate of metabolic processes due to the kinetic isotope effect, which can lead to a different pharmacokinetic profile.[4][5] Therefore, while critical for experimental design, the deuteration itself does not escalate the immediate handling hazards beyond those of the unlabeled N-oxide.
Based on this analysis, the primary hazards to protect against are inhalation of aerosolized powder and dermal contact . The reproductive and organ toxicity risks demand a stringent approach to prevent any level of exposure.
Engineering and Administrative Controls: The First Line of Defense
Before specifying PPE, it is critical to implement higher-level safety controls. PPE should never be the sole means of protection.[6]
-
Engineering Controls: All handling of Mirtazapine-d3 N-Oxide powder, especially weighing and preparing stock solutions, must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Administrative Controls: Access to areas where the compound is handled should be restricted. A designated area within the lab should be established for its use to prevent cross-contamination. All users must receive documented training on the specific hazards and handling procedures.
Core PPE Recommendations
The following PPE is mandatory for all procedures involving Mirtazapine-d3 N-Oxide. The level of respiratory protection may be adjusted based on the specific task, as detailed in the workflow below.
| PPE Component | Specification & Rationale |
| Hand Protection | Double Gloving with Nitrile Gloves: The outer glove should have a thickness of at least 4 mil. Rationale: Nitrile provides good resistance to a range of chemicals. Double gloving provides an extra layer of protection against tears and minimizes contamination during glove removal. Always inspect gloves for defects before use and wash hands thoroughly after removal.[7] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified): For all procedures. A Face Shield should be worn over goggles when there is a significant risk of splashes (e.g., handling larger volumes of solutions). Rationale: Protects against accidental splashes of solutions or contact with airborne powder. Safety glasses with side shields may be insufficient for splash hazards.[6] |
| Body Protection | Buttoned Laboratory Coat with Cuffed Sleeves: A disposable gown can be used for procedures with a higher risk of contamination. Rationale: Protects skin and personal clothing from contamination. Cuffed sleeves provide a better interface with gloves. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher): Mandatory when handling the solid compound outside of a containment hood. Rationale: Mirtazapine is a potent compound where dust inhalation is a primary exposure risk. An N95 respirator will filter out fine particulates. A fit test is required to ensure a proper seal.[6] |
| Foot Protection | Closed-toed, non-slip shoes: Standard for all laboratory work. Rationale: Protects feet from spills and dropped objects.[8] |
Operational Plans & Step-by-Step Protocols
A risk-based approach should be applied to select the appropriate level of PPE for each task. The following workflow and protocols provide clear, actionable guidance.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned experimental task.
Caption: PPE selection workflow for Mirtazapine-d3 N-Oxide.
Protocol 1: Donning Personal Protective Equipment
Follow this sequence to ensure all PPE is worn correctly and provides maximum protection. This procedure should be performed in a designated "clean" area, separate from the doffing area.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If handling powder, don your N95 respirator now. Perform a user seal check to ensure it is fitted correctly.
-
Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves. Pull the cuffs of the gloves over the cuffs of the lab coat. Don the second pair of gloves over the first.
Protocol 2: Doffing Personal Protective Equipment
Doffing (removing) PPE is a critical step where self-contamination can easily occur. This should be done in a designated "dirty" or doffing area. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).[9]
-
Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unbutton the lab coat. Grasping the shoulders from the inside, pull it away from your body. Turn the gown inside-out as you remove it, folding the contaminated exterior inward. Dispose of it in the appropriate waste stream (biohazardous or chemical, depending on the experiment).[10]
-
Exit Work Area: You may now exit the immediate work area to a designated doffing zone before removing further PPE.
-
Eye/Face Protection: Remove the face shield and/or goggles by handling the strap or earpieces from the back of your head. Place them in a designated area for decontamination.
-
Respirator: Remove the respirator by pulling the straps from the back of your head. Do not touch the front of the respirator. Dispose of it in the hazardous waste container.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Spill Management and Disposal Plan
Spill Response
In the event of a spill, evacuate the immediate area and alert others.
-
For small powder spills (inside a fume hood):
-
Wear the full high-hazard PPE ensemble (double gloves, lab coat, goggles, face shield, and respirator).
-
Gently cover the spill with absorbent pads wetted with water to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
Decontaminate the surface with a suitable cleaning agent (e.g., 70% ethanol followed by water), then wipe dry.
-
-
For liquid spills:
-
Wear the appropriate PPE (double gloves, lab coat, goggles).
-
Cover the spill with absorbent material.
-
Collect the saturated material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the surface as described above.
-
Disposal Plan
All waste generated from handling Mirtazapine-d3 N-Oxide is considered hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach, meaning the generator is responsible for the waste from creation to final disposal.[11][12]
-
Contaminated PPE: All disposable PPE (gloves, gowns, respirators, absorbent pads) must be collected in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste stream with other chemical or biological waste unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.[13]
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS officer for pickup schedules and specific labeling requirements.
By adhering to these scientifically grounded protocols, you not only ensure your personal safety but also uphold the integrity of your research and the safety of your colleagues.
References
-
Pharmaffiliates. Mirtazapine-d3 N-Oxide | CAS No: 1219155-54-0.
-
Centers for Disease Control and Prevention (CDC). Sequence for Putting on Personal Protective Equipment (PPE).
-
Interscan Corporation. Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks. (2024).
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U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. (2025).
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Salamandra, LLC. Regulatory Considerations for Deuterated Products.
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Agency for Toxic Substances and Disease Registry (ATSDR). Nitrogen Oxides | Medical Management Guidelines.
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CymitQuimica. Mirtazapine N-Oxide | CAS 155172-12-6.
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Centers for Disease Control and Prevention (CDC). Fundamentals of Donning and Doffing PPE in Clinical Laboratories.
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Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview.
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Botez, I., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.
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Cleanchem Laboratories. Material Safety Data Sheets N-Oxide Impurity.
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Centers for Disease Control and Prevention (CDC). (2020). Donning and Doffing PPE in Clinical Laboratories: Removing Gown and Gloves Together. YouTube.
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Simson Pharma Limited. Deuterated Compounds. (2025).
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
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Centers for Disease Control and Prevention (CDC). (2020). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. YouTube.
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University of Maryland | Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
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Jones, C. (2018). Protecting deuterated drugs. IAM Media.
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Centers for Disease Control and Prevention (CDC). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
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Wikipedia. Mirtazapine.
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ResearchGate. Three main advantages potentially provided by deuterated drugs.
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EHSLeaders. Back to Basics: OSHA's PPE Requirements. (2024).
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Thermo Fisher Scientific. Safety Data Sheet. (2025).
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U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. (2025).
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube.
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MedchemExpress. Mirtazapine N-oxide.
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Graphic Products. Understanding OSHA Requirements for Personal Protective Equipment (PPE).
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Cayman Chemical. Mirtazapine N-oxide | CAS 155172-12-6.
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AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016).
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Ally Safety. (2025). OSHA's New PPE Requirements - Fit Matters. YouTube.
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Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements.
Sources
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- 2. CAS 155172-12-6: Mirtazapine N-Oxide | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. venable.com [venable.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
